molecular formula C9H12O2 B1215183 2-Phenoxypropanol CAS No. 4169-04-4

2-Phenoxypropanol

Cat. No.: B1215183
CAS No.: 4169-04-4
M. Wt: 152.19 g/mol
InChI Key: LOJHHQNEBFCTQK-UHFFFAOYSA-N
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Description

2-Phenoxypropanol (CAS 4169-04-4), also known as propylene glycol phenyl ether, is a high-purity, hydrophobic glycol ether valued in research for its dual functionality as a powerful solvent and an effective antimicrobial agent . Its chemical structure, C9H12O2, affords it excellent solvency power, low volatility, and compatibility with a wide range of resins and substances . In industrial and materials science research, this compound serves as a slow-evaporating coalescent agent in the formulation of water-based architectural and industrial coatings, latex adhesives, and printing inks, where it improves film formation and prevents defects . It also acts as a carrier solvent and viscosity reducer in textile dyeing processes and metalworking fluid formulations . In life sciences, its preservative and antimicrobial properties are of significant interest for studying formulation stability in cosmetics and personal care products, helping to prevent microbial contamination in water-based products . Furthermore, this compound has established utility in neurophysiology research as a reversible anesthetic for gastropods, effectively blocking neural transmission and muscle contraction for experimental procedures . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate personal protective equipment and refer to the material safety data sheet for safe storage and handling protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxypropan-1-ol
Source PubChem
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InChI

InChI=1S/C9H12O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJHHQNEBFCTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7029665
Record name 2-Phenoxy-1-propanol
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Molecular Weight

152.19 g/mol
Source PubChem
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Physical Description

Liquid
Record name 1-Propanol, 2-phenoxy-
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CAS No.

4169-04-4
Record name 2-Phenoxy-1-propanol
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Record name Phenoxyisopropanol
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Record name 1-Propanol, 2-phenoxy-
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Record name 2-Phenoxy-1-propanol
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Record name 2-phenoxypropanol
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Record name 2-PHENOXYPROPANOL
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of 2-Phenoxypropanol

Introduction

This compound, also known as propylene glycol phenyl ether, is a versatile organic compound with applications ranging from a solvent and preservative in cosmetics to an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its chemical structure consists of a phenyl group attached to a propanol backbone via an ether linkage. This guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for professionals in research and development.

Synthesis of this compound

The most common industrial synthesis of this compound involves the reaction of phenol with propylene oxide.[2] This reaction is typically catalyzed by a base, which deprotonates the phenol to form the more nucleophilic phenoxide ion. The phenoxide then attacks the less sterically hindered carbon of the propylene oxide ring in a ring-opening reaction.

A general chemical equation for this synthesis is:

C₆H₅OH + C₃H₆O → C₉H₁₂O₂

This reaction can be catalyzed by various bases, including organophosphorus compounds, to achieve high selectivity.[3] The reaction temperature is typically maintained between 100-140°C.[3]

An alternative, greener synthesis route involves the reaction of phenol with propylene carbonate. This method avoids the use of the highly reactive and hazardous propylene oxide.[4]

Experimental Protocol: Synthesis from Phenol and Propylene Oxide

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

  • Phenol

  • Propylene oxide

  • Organophosphorus catalyst (e.g., triisopropylphosphine)[3]

  • Anhydrous toluene (solvent)

  • Sodium hydroxide solution (for washing)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (for drying)

  • Reaction flask with a reflux condenser and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction flask under an inert atmosphere, dissolve phenol and the organophosphorus catalyst in anhydrous toluene.[3]

  • Heat the mixture to the desired reaction temperature (e.g., 120°C).[3]

  • Slowly add propylene oxide to the reaction mixture using a dropping funnel over a period of 1-2 hours.[3]

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for 5-13 hours, monitoring the reaction progress by a suitable technique like TLC or GC.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic and chromatographic techniques to confirm its identity and purity.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methine proton, the methylene protons, and the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the phenyl ring, the methoxy carbon, the hydroxymethyl carbon, and the methyl carbon.[5]

Experimental Protocol: NMR Spectroscopy

  • Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the spectra to identify the chemical shifts, coupling constants, and integration values.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H stretch of the alcohol, the C-O-C stretch of the ether, and the C-H and C=C vibrations of the aromatic ring.[5][6]

Experimental Protocol: FTIR Spectroscopy

  • Obtain a background spectrum of the empty sample holder (e.g., KBr plates for a liquid sample).

  • Place a small drop of the purified this compound between two KBr plates to form a thin film.

  • Acquire the IR spectrum of the sample.

  • Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (152.19 g/mol ).[5][7] The fragmentation pattern can further help in confirming the structure.

Experimental Protocol: GC-MS Analysis

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).[8]

  • Inject the solution into a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • The sample will be separated based on its boiling point in the GC column and then ionized and fragmented in the mass spectrometer.

  • Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragments.

Chromatographic Characterization

1. Gas Chromatography (GC)

GC is a widely used technique to assess the purity of volatile compounds like this compound.[9] A pure sample should ideally show a single peak in the chromatogram.

Experimental Protocol: Gas Chromatography

  • Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Inject the solution into the gas chromatograph equipped with an appropriate column (e.g., a non-polar or medium-polar capillary column).

  • Run the analysis under optimized temperature programming.

  • The purity can be determined by the area percentage of the main peak in the chromatogram.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for purity assessment, especially for less volatile or thermally labile compounds.[10][11]

Experimental Protocol: HPLC Analysis

  • Prepare a solution of the sample in the mobile phase.[8]

  • Filter the sample through a 0.45 µm syringe filter before injection.[8]

  • Inject the sample into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).[8]

  • Elute the sample with an appropriate mobile phase (e.g., a mixture of acetonitrile and water) and monitor the effluent with a UV detector.[10][11][12]

  • Purity is determined by the area percentage of the main peak.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₂O₂[10][13]
Molecular Weight152.19 g/mol [5][10]
AppearanceClear, colorless liquid[1]
Density~1.06 g/cm³ @ 20°C[1]
Flash Point~120°C[1]
pH7-8[1]

Table 2: Spectroscopic Data for this compound

TechniqueParameterCharacteristic ValueReference
¹H NMR (CDCl₃)Chemical Shift (δ)Aromatic (6.8-7.3 ppm), -CH- (4.3-4.5 ppm), -CH₂- (3.6-3.8 ppm), -CH₃ (1.2-1.4 ppm)[14]
¹³C NMRChemical Shift (δ)Aromatic (114-158 ppm), -C(O)- (75-77 ppm), -CH₂- (67-69 ppm), -CH₃ (16-18 ppm)[5]
FTIR (neat)Wavenumber (cm⁻¹)~3400 (O-H stretch), ~3050 (aromatic C-H stretch), ~2970 (aliphatic C-H stretch), ~1600, 1500 (C=C stretch), ~1240 (C-O-C stretch)[5][6]
GC-MS (EI)m/z152 (M⁺), 94, 77, 57, 45, 43[5][7][15]

Table 3: Chromatographic Data for this compound

TechniqueColumnMobile Phase/Carrier GasTypical Retention TimeReference
GCStandard non-polarHelium/NitrogenDependent on column and temperature program[9]
HPLCReverse-phase C18Acetonitrile/WaterDependent on column and mobile phase composition[8][10][11]

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Synthesis_Pathway phenol Phenol intermediate Phenoxide Ion phenol->intermediate + Base propylene_oxide Propylene Oxide catalyst Base Catalyst catalyst->intermediate product This compound intermediate->product + Propylene Oxide

Caption: Synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification reactants Mix Phenol, Propylene Oxide, and Catalyst reaction Heat and Stir (100-140°C, 5-13h) reactants->reaction quench Cool and Quench reaction->quench wash Wash with NaOH and Brine quench->wash dry Dry with MgSO4 wash->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill final_product final_product distill->final_product Pure this compound

Caption: Experimental Workflow.

Characterization_Workflow start Synthesized This compound nmr NMR ('H, 'C) start->nmr Structure Confirmation ftir FTIR start->ftir Functional Group ID ms Mass Spectrometry start->ms Molecular Weight gc Gas Chromatography start->gc Purity Assessment hplc HPLC start->hplc Purity Assessment end Characterized Product nmr->end ftir->end ms->end gc->end hplc->end

Caption: Characterization Workflow.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenoxypropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxypropanol, a member of the glycol ether family, is a versatile organic compound with applications spanning various industries, from cosmetics and personal care products to coatings and pharmaceuticals.[1][2][3] Its utility is largely dictated by its specific physicochemical properties, which influence its behavior as a solvent, preservative, and coalescing agent.[1][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, presenting quantitative data, outlining general experimental methodologies, and illustrating its chemical synthesis. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for formulation, safety assessment, and application development.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various technical sources. It is important to note that commercial products can be a mixture of isomers, primarily 1-phenoxy-2-propanol and 2-phenoxy-1-propanol, which may lead to slight variations in reported values.[4]

PropertyValueReferences
Molecular Formula C₉H₁₂O₂[5][6]
Molecular Weight 152.19 g/mol [5][7]
CAS Registry Number 4169-04-4[5][6][8]
Appearance Clear, colorless to slightly pale yellow liquid[1][2][9]
Odor Nearly odorless or mild floral odor[1][2][10]
Boiling Point 241.2 °C to 244 °C at 760 mmHg[3][8][9][10]
Melting/Freezing Point 11 °C to 11.4 °C[3][10][11]
Density / Specific Gravity 1.06 to 1.07 g/cm³ at 20°C[1][2][9][11]
Solubility in Water 15.1 g/L to 198 g/L at 20°C[10][11][12]
Vapor Pressure <0.01 mmHg to 0.02 mmHg at 20-25°C[3][10][13]
Vapor Density 5.27 (Air = 1)[10][13]
Flash Point 51°C to 124°C (closed cup)[8][12][14]
Refractive Index 1.517 to 1.523 at 20°C[6][11][12]
LogP (Octanol-Water Partition Coefficient) 1.41 to 1.50[10][11]

Experimental Protocols

While the cited sources provide extensive experimental data, they do not detail the specific protocols used for their determination. The following are generalized methodologies typically employed in the measurement of the key physicochemical properties listed above. These descriptions are based on standard laboratory practices and established guidelines from organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).

1. Determination of Boiling Point: The boiling point is commonly determined using methods outlined in OECD Guideline 103. A common laboratory technique involves distillation, where the liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded. Ebulliometers are specialized instruments that can also be used for precise measurements.

2. Determination of Melting Point: For substances that are solid at room temperature or have a distinct freezing point, OECD Guideline 102 is often followed. The capillary method is frequently used, where a small sample in a capillary tube is heated, and the temperature range over which the substance melts is observed. Differential Scanning Calorimetry (DSC) is another advanced technique that can be used to determine the melting point with high accuracy by measuring the heat flow to the sample as a function of temperature.

3. Measurement of Density: Density is typically measured using a pycnometer or a digital density meter, following procedures similar to those in OECD Guideline 109. The mass of a known volume of the substance is determined at a specific temperature, usually 20°C, allowing for the calculation of density.

4. Assessment of Water Solubility: The flask method, as described in OECD Guideline 105, is a standard protocol for determining water solubility. The substance is mixed with water at a specific temperature until saturation is reached. The concentration of the substance in the aqueous phase is then measured using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

5. Flash Point Measurement: The flash point is determined using either a closed-cup or open-cup apparatus, following standards like ASTM D93 (Pensky-Martens closed-cup method) or ASTM D92 (Cleveland open-cup method). The substance is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors ignite.

6. Refractive Index Determination: A refractometer is used to measure the refractive index of a liquid, which is a dimensionless number that describes how fast light travels through the material. The measurement is typically performed at a standard temperature, such as 20°C, using a specific wavelength of light (usually the sodium D-line, 589 nm).

Chemical Synthesis Workflow

This compound is commercially synthesized through the reaction of phenol with propylene oxide.[1][15] This reaction is an example of an etherification process. The workflow can be visualized as follows:

Synthesis_Workflow Phenol Phenol ReactionVessel Reaction Vessel (Etherification) Phenol->ReactionVessel PropyleneOxide Propylene Oxide PropyleneOxide->ReactionVessel Catalyst Catalyst (e.g., Al₂O₃-MgO/Fe₃O₄) Catalyst->ReactionVessel CrudeProduct Crude Product Mixture (1- and this compound) ReactionVessel->CrudeProduct Reaction Purification Purification (e.g., Distillation) CrudeProduct->Purification Separation FinalProduct This compound (and isomer) Purification->FinalProduct Isolation

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has provided a detailed summary of the essential physicochemical properties of this compound. The tabulated data offers a quick reference for formulation and development, while the generalized experimental protocols provide insight into the basis of these measurements. The visualization of the synthesis workflow further aids in understanding the origin of this compound. For professionals in research and drug development, this information is critical for leveraging the unique characteristics of this compound in various scientific and commercial applications.

References

Spectroscopic Profile of 2-Phenoxypropanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenoxypropanol, a significant chemical intermediate in various industrial applications. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.32 - 7.25m2HAr-H (meta)
6.98 - 6.88m3HAr-H (ortho, para)
4.45m1HO-CH
3.75dd1HO-CH₂
3.65dd1HO-CH₂
2.15s1HOH
1.25d3HCH₃

1.1.2. ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
158.5Ar-C (quaternary, C-O)
129.5Ar-C (CH, meta)
121.2Ar-C (CH, para)
116.2Ar-C (CH, ortho)
75.8O-CH
69.5O-CH₂
16.8CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400Strong, BroadO-H stretch
3065, 3040MediumC-H stretch (aromatic)
2970, 2930, 2875MediumC-H stretch (aliphatic)
1600, 1500StrongC=C stretch (aromatic ring)
1240StrongC-O-C stretch (asymmetric)
1040StrongC-O stretch (alcohol)
750, 690StrongC-H bend (aromatic, out-of-plane)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
15225[M]⁺ (Molecular Ion)
107100[M - C₃H₇O]⁺
9480[C₆H₅OH]⁺
7740[C₆H₅]⁺
4560[C₂H₅O]⁺
4350[C₃H₇]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy
  • Instrumentation : A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition :

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : 12 ppm.

    • Acquisition Time : 4 seconds.

    • Relaxation Delay : 1 second.

    • Number of Scans : 16.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width : 240 ppm.

    • Acquisition Time : 1.5 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 1024.

  • Data Processing : The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal Attenuated Total Reflectance (ATR) accessory with a diamond crystal.

  • Sample Preparation : A small drop of neat this compound was placed directly onto the ATR crystal.

  • Data Acquisition :

    • Spectral Range : 4000 - 400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 32.

    • Background : A background spectrum of the clean, empty ATR crystal was collected prior to sample analysis.

  • Data Processing : The sample spectrum was ratioed against the background spectrum to produce the final absorbance spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Sample Preparation : A dilute solution of this compound (1 mg/mL) was prepared in dichloromethane.

  • GC Conditions :

    • Column : DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature : 250 °C.

    • Oven Temperature Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Injection Volume : 1 µL (splitless injection).

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Mass Range : m/z 40 - 400.

    • Scan Speed : 1000 amu/s.

  • Data Processing : The acquired mass spectra were analyzed to identify the molecular ion and major fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_reporting Reporting Sample Obtain Pure Sample of this compound Prepare_NMR Prepare NMR Sample (CDCl₃ with TMS) Sample->Prepare_NMR Prepare_IR Prepare IR Sample (Neat Liquid) Sample->Prepare_IR Prepare_MS Prepare MS Sample (Dilute in Dichloromethane) Sample->Prepare_MS Acquire_NMR Acquire ¹H and ¹³C NMR Spectra Prepare_NMR->Acquire_NMR Acquire_IR Acquire FTIR Spectrum Prepare_IR->Acquire_IR Acquire_MS Acquire GC-MS Data Prepare_MS->Acquire_MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) Acquire_NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) Acquire_IR->Process_IR Process_MS Process MS Data (Peak Identification) Acquire_MS->Process_MS Analyze_NMR Analyze NMR Spectra (Chemical Shifts, Multiplicity, Integration) Process_NMR->Analyze_NMR Analyze_IR Analyze IR Spectrum (Functional Group Identification) Process_IR->Analyze_IR Analyze_MS Analyze Mass Spectrum (Fragmentation Pattern) Process_MS->Analyze_MS Structure_Elucidation Structural Elucidation & Confirmation Analyze_NMR->Structure_Elucidation Analyze_IR->Structure_Elucidation Analyze_MS->Structure_Elucidation Final_Report Generate Comprehensive Report Structure_Elucidation->Final_Report

Caption: Logical workflow for the spectroscopic analysis of this compound.

The Solubility Profile of 2-Phenoxypropanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxypropanol, also known as propylene glycol phenyl ether, is a versatile organic solvent and chemical intermediate with the chemical formula C₉H₁₂O₂. It is a colorless liquid with a faint floral odor and is utilized across various industries, including pharmaceuticals, cosmetics, coatings, and cleaning agents.[1][2] Its utility is often dictated by its solvency characteristics. This technical guide provides an in-depth overview of the solubility of this compound in a range of organic solvents, offering a valuable resource for formulation scientists, chemists, and researchers.

While this compound is widely cited as being soluble in or miscible with most organic solvents, specific quantitative data is not extensively available in publicly accessible literature.[3][4] This guide compiles the available qualitative and quantitative solubility information and presents a generalized experimental protocol for its determination.

Core Data: Solubility of this compound

The following table summarizes the known solubility data for this compound. It is important to note that there are some discrepancies in the reported values for water solubility, which may be attributed to different experimental conditions or the presence of isomers (1-phenoxy-2-propanol and 2-phenoxy-1-propanol).[3]

SolventChemical ClassTemperature (°C)SolubilityObservations
WaterProtic Solvent2011 g/L-
WaterProtic Solvent2015.1 g/L[5][6]-
WaterProtic Solvent20198 g/L[7]-
WaterProtic SolventNot Specified10,000 mg/L[3]-
Alcohols (e.g., Ethanol, Methanol)Protic SolventNot SpecifiedSoluble/Miscible[1][8]The hydroxyl group of this compound can form hydrogen bonds with alcohol solvents, promoting miscibility.
Ethers (e.g., Diethyl Ether)Ethereal SolventNot SpecifiedSoluble/MiscibleAs a glycol ether, it shares structural similarities with ether solvents, leading to good miscibility.
Ketones (e.g., Acetone)Polar Aprotic SolventNot SpecifiedSoluble/MiscibleThe polar nature of ketones allows for favorable interactions with the ether and hydroxyl moieties of this compound.
Esters (e.g., Ethyl Acetate)Polar Aprotic SolventNot SpecifiedSoluble/MiscibleGenerally good solubility is expected due to the polarity of the ester group.
Aromatic Hydrocarbons (e.g., Toluene)Nonpolar SolventNot SpecifiedSoluble/MiscibleThe phenyl group in this compound contributes to its miscibility with aromatic solvents.
OilsNonpolar SolventNot SpecifiedSoluble[9]The presence of the non-polar phenyl and propyl groups contributes to its solubility in oils.[9]

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Sealed vials (e.g., screw-cap glass vials with PTFE septa)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation.

    • Prepare several such vials for replicate measurements.

  • Equilibration:

    • Place the sealed vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The required time should be established through preliminary experiments.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution).

    • Accurately weigh or measure the volume of the aliquot.

    • Dilute the aliquot with a known volume of the solvent to a concentration suitable for the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a calibrated analytical instrument such as a GC-FID or a spectrophotometer.

  • Calculation of Solubility:

    • From the measured concentration and the dilution factor, calculate the concentration of this compound in the saturated solution.

    • Express the solubility in appropriate units, such as g/100g of solvent, mol/L, or mole fraction.

Visualizations

The following diagrams illustrate a typical experimental workflow for solubility determination and a logical workflow for the synthesis of this compound.

G Diagram 1: Experimental Workflow for Solubility Determination prep Preparation of Solvent Mixtures add_solute Addition of Excess This compound prep->add_solute equilibrate Equilibration in Temp-Controlled Shaker add_solute->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate sample Sampling of Supernatant separate->sample analyze Analysis (e.g., GC-FID) sample->analyze calculate Calculation of Solubility analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

G Diagram 2: Logical Workflow for Synthesis of this compound reactants Reactants: Phenol & Propylene Oxide reaction Reaction in Solvent under Heat reactants->reaction catalyst Catalyst (e.g., Base Catalyst) catalyst->reaction crude_product Crude Product Mixture reaction->crude_product neutralization Neutralization of Catalyst crude_product->neutralization washing Washing to Remove Impurities neutralization->washing drying Drying of Organic Phase washing->drying purification Purification (e.g., Distillation) drying->purification final_product Pure this compound purification->final_product

Caption: Logical workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Thermal Decomposition of 2-Phenoxypropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal decomposition of 2-phenoxypropanol (also known as propylene glycol phenyl ether). Due to a lack of specific experimental data in the current scientific literature on this compound, this guide synthesizes information from studies on structurally similar molecules, including aryl ethers, glycol ethers, and propylene glycol. The guide outlines expected decomposition pathways, potential thermal degradation products, and general experimental protocols for analysis. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with this compound and related compounds, enabling them to anticipate its thermal stability and decomposition characteristics.

Introduction

This compound is a glycol ether utilized in various industrial and pharmaceutical applications for its solvent properties.[1][2][3] Understanding its thermal stability and decomposition behavior is critical for ensuring safety, predicting degradation pathways, and maintaining product integrity during manufacturing, storage, and formulation. When subjected to elevated temperatures, organic molecules like this compound undergo thermal decomposition, breaking down into smaller, often more volatile and reactive, chemical species.

This guide will explore the predicted thermal decomposition of this compound by examining the known thermal behavior of its constituent chemical moieties: the aryl ether group and the secondary alcohol on a propylene chain.

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through a combination of pathways characteristic of aryl ethers and secondary alcohols. The primary reaction pathways are likely to involve free-radical mechanisms, particularly the cleavage of the ether bond and reactions involving the hydroxyl group.

A logical workflow for predicting the primary decomposition products is outlined below:

G cluster_input Initiation cluster_process Primary Decomposition Pathways cluster_output Primary Products cluster_secondary Secondary Decomposition & Products 2_Phenoxypropanol 2_Phenoxypropanol Ether_Cleavage Ether Bond Cleavage (C-O Bond Scission) 2_Phenoxypropanol->Ether_Cleavage High Temperature Dehydration Dehydration (Loss of Water) 2_Phenoxypropanol->Dehydration High Temperature Phenol_Propylene Phenol + Propylene-derived radicals Ether_Cleavage->Phenol_Propylene Unsaturated_Ether Unsaturated Phenyl Propylene Ether Dehydration->Unsaturated_Ether Aldehydes_Ketones Aldehydes & Ketones (e.g., Acetaldehyde, Propanal, Acetone) Phenol_Propylene->Aldehydes_Ketones Aromatic_Fragments Aromatic Fragments Phenol_Propylene->Aromatic_Fragments Unsaturated_Ether->Aldehydes_Ketones

Caption: Predicted logical workflow for the thermal decomposition of this compound.

Aryl Ether Bond Cleavage

The pyrolysis of aryl ethers, such as the phenethyl phenyl ether, often proceeds via free-radical pathways involving the cleavage of the C-O ether linkage.[6] This is a likely primary decomposition route for this compound at elevated temperatures. The initiation step would be the homolytic cleavage of the C-O bond, yielding a phenoxy radical and a 2-propoxy radical. These highly reactive radicals would then undergo further reactions, such as hydrogen abstraction and rearrangement, to form more stable products.

G Start This compound Radicals Phenoxy Radical + 2-Propoxy Radical Start->Radicals Heat (Δ) Phenol Phenol Radicals->Phenol Hydrogen Abstraction Propylene_Oxide Propylene Oxide Radicals->Propylene_Oxide Rearrangement Further_Products Further Decomposition Products (Aldehydes, Ketones) Propylene_Oxide->Further_Products

Caption: Hypothetical pathway of aryl ether bond cleavage in this compound.

Dehydration of the Secondary Alcohol

The thermal decomposition of alcohols often involves dehydration, the elimination of a water molecule. For 2-propanol, dehydration is a significant pathway at high temperatures, leading to the formation of propene.[7] Similarly, propylene glycol undergoes dehydration to form propylene oxide, which can then isomerize to propanal and acetone.[8] It is plausible that this compound could undergo a similar dehydration reaction to form an unsaturated ether, which would be susceptible to further decomposition.

Potential Thermal Decomposition Products

Based on the decomposition of analogous compounds, a range of products can be anticipated from the thermal degradation of this compound. These are summarized in the table below.

Product ClassSpecific ExamplesLikely Origin
Phenols PhenolAryl ether bond cleavage
Aldehydes Acetaldehyde, Propanal, FormaldehydeDecomposition of the propylene glycol moiety[8]
Ketones AcetoneDecomposition of the propylene glycol moiety[8]
Organic Acids Formic acid, Acetic acidOxidation of aldehydes (if oxygen is present)[9]
Alkenes PropyleneDecomposition of the propanol side chain
Other Glycols Propylene glycolCleavage of the ether bond

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, thermogravimetric analysis (TGA) is a primary technique.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique can be used to determine the decomposition temperature and to study the kinetics of thermal degradation.

General TGA Protocol (based on ASTM E2550): [4]

  • Sample Preparation: A small, representative liquid sample (typically 5-20 mg) is carefully weighed and placed into an appropriate sample pan (e.g., alumina or platinum). For a volatile liquid like this compound, a sealed pan with a pinhole lid may be used to control evaporation.[4]

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation. A typical purge gas flow rate is 20-50 mL/min.

  • Heating Program: A linear heating rate is applied to the sample. A common heating rate for initial screening is 10-20 °C/min. The temperature range should span from ambient to a temperature beyond the expected final decomposition point (e.g., 25 °C to 600 °C).

  • Data Acquisition: The instrument records the sample mass as a function of temperature.

  • Data Interpretation: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset decomposition temperature is determined from this curve, often with the aid of the derivative curve (DTG), which shows the rate of mass loss. The onset temperature is typically identified as the point where a significant deviation from the baseline mass begins.[4]

Below is a diagram illustrating the general workflow for TGA.

G Sample_Prep Sample Preparation (5-20 mg in pan) TGA_Instrument Place in TGA (Inert Atmosphere) Sample_Prep->TGA_Instrument Heating Heating Program (e.g., 10°C/min) TGA_Instrument->Heating Data_Acquisition Record Mass vs. Temp Heating->Data_Acquisition Analysis Analyze TGA/DTG Curves (Determine Onset Temp) Data_Acquisition->Analysis

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

To identify the specific decomposition products, Py-GC/MS is an invaluable technique. In this method, the sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are immediately separated by gas chromatography and identified by mass spectrometry.

Conclusion

While direct experimental data on the thermal decomposition of this compound is sparse, a predictive understanding of its behavior can be formulated based on the known thermal degradation of its constituent functional groups and related molecules. The primary decomposition pathways are expected to involve free-radical cleavage of the aryl ether bond and dehydration of the secondary alcohol. This leads to the formation of phenol, propylene-derived species, and subsequently smaller aldehydes and ketones. For professionals in research and drug development, it is crucial to recognize the potential for thermal degradation and to employ analytical techniques such as TGA and Py-GC/MS to characterize the thermal stability and decomposition products of this compound in their specific formulations and applications. This proactive approach is essential for ensuring product quality, safety, and stability.

References

2-phenoxypropanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

This document provides core technical data for 2-phenoxypropanol, a compound relevant in various chemical and pharmaceutical research contexts. The information is presented to support laboratory and development activities.

Chemical Identification and Properties

This compound, also known as Propylene Glycol 2-Monophenyl Ether, is a chemical compound with the molecular formula C₉H₁₂O₂.[1][2] It is recognized for its use in various industrial and chemical synthesis applications.

Data Summary

The fundamental quantitative properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
CAS Registry Number4169-04-4[1][2][3][4][5]
Molecular Weight152.19 g/mol [1][5]
Molecular FormulaC₉H₁₂O₂[1][2]

Logical Data Relationship

The following diagram illustrates the direct relationship between the chemical compound and its primary identifiers.

cluster_chemical This compound cluster_properties Identifiers A This compound B CAS: 4169-04-4 A->B has C MW: 152.19 g/mol A->C has

Caption: Relationship between this compound and its key identifiers.

Experimental Protocols

This document serves as a summary of key identifiers. For detailed experimental protocols regarding the determination of physical and chemical properties, researchers should refer to standard analytical methodologies such as those outlined by the National Institute of Standards and Technology (NIST) or in comprehensive chemical databases like PubChem. Mass spectrometry and gas chromatography are commonly employed techniques for its characterization.[2]

References

An In-depth Technical Guide to 2-Phenoxypropanol: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxypropanol, a versatile glycol ether, has found extensive application across various industries, from coatings and inks to cosmetics and pharmaceuticals. This technical guide provides a comprehensive overview of its discovery, historical development, and synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key chemical processes. While often referred to generically as this compound, the commercial product is typically a mixture of two isomers: 1-phenoxy-2-propanol and 2-phenoxy-1-propanol, with the former being the predominant component. This guide will focus on the synthesis and properties of this isomeric mixture, with a particular emphasis on the primary isomer, 1-phenoxy-2-propanol.

Historical Perspective and Discovery

Physicochemical Properties

This compound is a clear, colorless liquid with a mild aromatic odor. It is characterized by its high boiling point, low vapor pressure, and good solvency for a wide range of resins and dyes. These properties have made it a valuable component in numerous formulations.

Table 1: Physical and Chemical Properties of 1-Phenoxy-2-propanol

PropertyValueReference
CAS Number 770-35-4
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Boiling Point 243 °C (lit.)
Density 1.064 g/mL at 20 °C (lit.)
Refractive Index n20/D 1.523 (lit.)
Solubility in Water 198 g/L at 20 °C

Synthesis of this compound

The primary industrial method for the synthesis of this compound is the reaction of phenol with propylene oxide. This reaction is an example of a base-catalyzed ring-opening of an epoxide, a variant of the Williamson ether synthesis. The reaction typically yields a mixture of two isomers: the primary product, 1-phenoxy-2-propanol, and the secondary product, 2-phenoxy-1-propanol. The regioselectivity of the reaction is influenced by the catalyst and reaction conditions.

Reaction Mechanism and Isomer Formation

The reaction proceeds via the nucleophilic attack of the phenoxide ion on one of the carbon atoms of the propylene oxide ring. Under basic conditions, the attack preferentially occurs at the less sterically hindered carbon atom (C1), leading to the formation of the primary isomer, 1-phenoxy-2-propanol. A smaller proportion of the reaction involves the attack at the more substituted carbon atom (C2), resulting in the formation of the secondary isomer, 2-phenoxy-1-propanol.

G Figure 1: Synthesis and Isomer Formation of this compound phenol Phenol intermediate Phenoxide Ion phenol->intermediate + Base po Propylene Oxide product1 1-Phenoxy-2-propanol (Major Product) po->product1 product2 2-Phenoxy-1-propanol (Minor Product) po->product2 catalyst Base Catalyst (e.g., NaOH, Organophosphorus) catalyst->intermediate intermediate->product1 + Propylene Oxide (Attack at C1) intermediate->product2 + Propylene Oxide (Attack at C2)

Figure 1: Synthesis and Isomer Formation of this compound

Detailed Experimental Protocols

Several patented methods detail the synthesis of this compound with high selectivity and purity. Below are representative experimental protocols derived from the literature.

Protocol 1: High-Selectivity Synthesis using an Organophosphorus Catalyst

This method, adapted from a patented process, describes a high-selectivity synthesis of propylene glycol phenyl ether with low residual phenol content.[2]

Materials:

  • Phenol

  • Propylene oxide

  • Triisopropylphosphine and triphenylphosphine mixed catalyst (1:1 mass ratio)

  • Nitrogen gas

  • 5L pressure-resistant reaction kettle

  • Epoxy propane metering tank

Procedure:

  • Charge the 5L pressure-resistant reaction kettle with 1888 g of phenol and 12.64 g of the mixed triisopropylphosphine and triphenylphosphine catalyst.

  • Seal the reactor and replace the air with nitrogen three times.

  • Heat the reaction mixture to approximately 140 °C.

  • Introduce 1268 g of propylene oxide into the reactor over a period of about 2 hours while maintaining the temperature at 140 °C.

  • After the addition of propylene oxide is complete, continue the reaction for an additional 3 hours at 140 °C.

  • After the reaction period, cool the mixture and degas to obtain the crude propylene glycol phenyl ether.

Expected Outcome:

  • Crude propylene glycol phenyl ether with a phenol content of approximately 32 ppm and a purity of about 98.9% as determined by Gas Chromatography (GC).[2]

Protocol 2: Synthesis using an Alkali Catalyst

This protocol is a more traditional approach using an alkali catalyst.

Materials:

  • Phenol

  • Propylene oxide

  • Sodium hydroxide (catalyst)

  • Inert gas (e.g., Nitrogen)

  • Autoclave or pressure reactor

Procedure:

  • Charge the autoclave with phenol and a catalytic amount of sodium hydroxide.

  • Purge the reactor with an inert gas.

  • Heat the mixture to the desired reaction temperature, typically between 100-140 °C.

  • Introduce propylene oxide into the reactor at a controlled rate, maintaining the reaction pressure below a safe limit (e.g., < 1 MPa). The molar ratio of phenol to propylene oxide is typically around 1:0.85-0.95 to minimize the formation of dipropylene glycol phenyl ether.

  • After the addition of propylene oxide, allow the reaction to proceed for a set period (e.g., 1.5-3 hours) to ensure complete conversion.

  • Cool the reactor and transfer the crude product.

  • Purify the product by vacuum distillation to remove unreacted phenol and catalyst residues.

Expected Outcome:

  • A mixture of 1-phenoxy-2-propanol and 2-phenoxy-1-propanol with high purity (>98%).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the industrial synthesis of this compound.

G Figure 2: Experimental Workflow for this compound Synthesis cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Product Work-up charge_phenol Charge Phenol and Catalyst purge Purge with Inert Gas charge_phenol->purge heat Heat to Reaction Temperature purge->heat add_po Introduce Propylene Oxide heat->add_po react Maintain Reaction Conditions add_po->react cool Cool and Degas react->cool distill Vacuum Distillation cool->distill analyze QC Analysis (GC) distill->analyze final_product final_product distill->final_product Purified This compound

Figure 2: Experimental Workflow for this compound Synthesis

Quantitative Data

The synthesis of this compound has been optimized to achieve high yields and purity. The following table summarizes quantitative data from various synthetic approaches.

Table 2: Summary of Quantitative Data for this compound Synthesis

CatalystMolar Ratio (Phenol:PO)Temperature (°C)Time (h)Purity (GC, %)Phenol Content (ppm)Reference
Triisopropylphosphine/ Triphenylphosphine1:1.0-1.1140598.932[2]
Triisopropylphosphine/ Triphenylphosphine1:1.0-1.1110798.466[2]
Alkali (e.g., NaOH, KOH)1:0.85-0.95100-1403-5>99<100 (after purification)[3]

Spectroscopic Data

The structural elucidation of this compound and its isomers is confirmed through various spectroscopic techniques.

Table 3: Key Spectroscopic Data for 1-Phenoxy-2-propanol

TechniqueKey Signals/FeaturesReference
¹H NMR Signals corresponding to aromatic protons, methyl protons, methylene protons, and the hydroxyl proton.[4][5]
¹³C NMR Resonances for aromatic carbons, the methyl carbon, the methylene carbon, and the carbon bearing the hydroxyl group.[4]
IR Spectroscopy Characteristic absorptions for O-H stretching (hydroxyl group), C-O-C stretching (ether linkage), and aromatic C-H and C=C stretching.[6]
Mass Spectrometry Molecular ion peak (m/z = 152) and characteristic fragmentation patterns.[4][6]

Applications

This compound is a versatile compound with a wide range of applications, primarily leveraging its properties as a solvent and a coalescing agent.

  • Coatings and Inks: It is extensively used as a coalescing agent in water-based latex paints, where it facilitates the formation of a continuous film as the paint dries. It also serves as a solvent in inks for ballpoint and felt-tip pens.[7]

  • Cosmetics and Personal Care: Due to its antimicrobial properties, it is used as a preservative in a variety of cosmetic products, including lotions, creams, and soaps.[1]

  • Pharmaceuticals: In the pharmaceutical industry, this compound is utilized as a solvent and a preservative in some topical and injectable formulations.[1]

  • Dye Carrier: It acts as a carrier solvent for textile dyes, aiding in the uniform application of color to fabrics.[7]

  • Chemical Intermediate: It serves as an intermediate in the synthesis of other chemical compounds.

Conclusion

This compound, a commercially significant glycol ether since the early 20th century, continues to be a vital component in numerous industrial and consumer products. Its synthesis, primarily through the base-catalyzed reaction of phenol and propylene oxide, has been refined to produce a high-purity mixture of 1-phenoxy-2-propanol and 2-phenoxy-1-propanol. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals involved in the synthesis and application of this versatile compound. The absence of known interactions with specific biological signaling pathways underscores its primary role as a functional excipient and solvent rather than a bioactive molecule. Future research may explore novel catalytic systems for even more efficient and selective synthesis or investigate potential new applications for this established chemical.

References

Unlocking the Potential of 2-Phenoxypropanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Novel Research Avenues for a Versatile Glycol Ether

For Immediate Release

[City, State] – [Date] – 2-Phenoxypropanol, a glycol ether traditionally utilized as a solvent and preservative in cosmetics, coatings, and cleaning agents, is poised for significant advancements in the fields of medicinal chemistry, pharmacology, and material science. This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining promising, yet underexplored, research areas for this versatile compound. The guide includes a summary of its physicochemical properties, detailed experimental protocols, and a review of potential biological activities, supported by visualizations of key signaling pathways.

Introduction: Beyond the Solvent

This compound (CAS No. 770-35-4), a colorless liquid with a faint floral odor, is primarily known for its excellent solvency and antimicrobial properties.[1] It is synthesized through the reaction of phenol with propylene oxide.[1] While its current applications are largely industrial, its chemical structure, possessing both a phenyl ring and a secondary alcohol, presents a unique scaffold for the development of novel therapeutic agents and functional materials. This guide aims to illuminate the path for future research by identifying key areas of scientific inquiry.

Physicochemical and Toxicological Profile

A thorough understanding of this compound's fundamental properties is crucial for designing and interpreting experiments. The following tables summarize its key physicochemical characteristics and available toxicological data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₂O₂[2][3]
Molecular Weight152.19 g/mol [2][3]
Boiling Point242.7 °C @ 760 mmHg[4]
Density1.054 g/cm³[3]
Flash Point104.4 °C[3][4]
Water Solubility1.10E+04 mg/L @ 25 °C[4]
logP (o/w)1.510 (estimated)[4]

Table 2: Toxicological Data for this compound

TestSpeciesRouteValueReference
LD50RatOral2830 mg/kg[3][5]
LD50RabbitDermal>2 g/kg[3]
LC50RatInhalation (4 hr)> 5400 mg/cu m[5]

Potential Research Areas and Experimental Protocols

The true potential of this compound lies in its application as a chiral building block and a pharmacologically active molecule. Its derivatives have shown promise in various therapeutic areas.

Medicinal Chemistry: A Scaffold for Drug Discovery

The phenoxypropanolamine backbone is a well-established pharmacophore found in numerous β-blockers, such as betaxolol. This highlights the potential of this compound as a starting material for the synthesis of new cardiovascular, anti-inflammatory, and neuroprotective agents.

This protocol outlines a general two-step synthesis for N-substituted phenoxypropanolamine derivatives, which can be adapted for various research purposes.

Step 1: Synthesis of 1-phenoxy-2,3-epoxypropane

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1 equivalent) in a suitable solvent such as methanol.

  • Addition of Base: Add a base, for example, sodium hydroxide (1.1 equivalents), to the solution and stir until it dissolves.

  • Addition of Epichlorohydrin: Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture, filter to remove any solid byproducts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Amination of 1-phenoxy-2,3-epoxypropane

  • Reaction Setup: Dissolve the purified 1-phenoxy-2,3-epoxypropane (1 equivalent) in a suitable solvent like isopropanol.

  • Addition of Amine: Add the desired primary or secondary amine (1.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired N-substituted 2-phenoxypropanolamine derivative.

Diagram 1: General Synthetic Workflow

G phenol Phenol intermediate 1-phenoxy-2,3-epoxypropane phenol->intermediate Step 1 epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate base Base (e.g., NaOH) base->intermediate amine Amine (R-NH2) product N-substituted 2-phenoxypropanolamine amine->product intermediate->product Step 2

Caption: A generalized workflow for the synthesis of N-substituted 2-phenoxypropanolamine derivatives.

Pharmacology: Exploring Biological Activities

While this compound itself is primarily recognized for its antimicrobial properties, its structural analogs and derivatives of related phenolic compounds have demonstrated a range of pharmacological effects, suggesting promising avenues for investigation.

Phenolic compounds are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB and MAPK.[6][7] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes such as COX-2. Research into the anti-inflammatory potential of this compound and its derivatives could lead to the development of novel therapeutics for inflammatory disorders.

Potential Signaling Pathway for Investigation: NF-κB

The NF-κB signaling pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

Diagram 2: Hypothesized Anti-inflammatory Mechanism

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus IKK IKK Pro-inflammatory Stimulus->IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits Gene Transcription Gene Transcription NF-κB->Gene Transcription activates This compound Derivative This compound Derivative This compound Derivative->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.

The established use of this compound as a preservative stems from its ability to inhibit the growth of bacteria and fungi.[1] The mechanism of action for phenolic compounds generally involves the disruption of the microbial cell membrane, leading to increased permeability and leakage of cellular contents.[8] Further research could focus on quantifying the antimicrobial efficacy of this compound against a broader range of pathogens and elucidating the precise molecular interactions with the cell membrane.

Table 3: Minimum Inhibitory Concentrations (MIC) of Structurally Related Phenolic Compounds

CompoundMicroorganismMIC (µg/mL)Reference
1,3-bis(aryloxy)propan-2-amine CPD20S. pyogenes2.5[9]
1,3-bis(aryloxy)propan-2-amine CPD20S. aureus2.5[9]
1,3-bis(aryloxy)propan-2-amine CPD22S. pyogenes2.5[9]
EugenolS. aureus6.25 mM[10]
CapsaicinS. aureus12.5 mM[10]

Note: Data for this compound itself is limited; these values for related compounds suggest a promising area for quantitative analysis.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Culture the test microorganism in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram 3: Workflow for MIC Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Microorganism Culture Microorganism Inoculate Microtiter Plate Inoculate Microtiter Plate Culture Microorganism->Inoculate Microtiter Plate Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Observe Growth Inhibition Observe Growth Inhibition Incubate Plate->Observe Growth Inhibition Determine MIC Determine MIC Observe Growth Inhibition->Determine MIC

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Phenolic compounds have been investigated for their neuroprotective and cardiovascular benefits, often attributed to their antioxidant and anti-inflammatory properties.[6][11] Derivatives of this compound could potentially modulate pathways involved in oxidative stress and cellular damage, such as the MAPK signaling cascade. The MAPK pathway is activated by various cellular stressors and plays a crucial role in cell survival and apoptosis.[12][13] Investigating the effects of this compound derivatives on these pathways in relevant cell models could uncover novel therapeutic applications for neurodegenerative diseases and cardiovascular disorders.

Potential Signaling Pathway for Investigation: MAPK

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that responds to extracellular stimuli and regulates a wide range of cellular processes. Oxidative stress can lead to the activation of specific MAPKs, such as p38 and JNK, which can in turn trigger apoptotic cell death.

Diagram 4: Potential Modulation of the MAPK Pathway

G cluster_stimulus Cellular Stress cluster_pathway Signaling Cascade cluster_response Cellular Response Oxidative Stress Oxidative Stress MAP3K MAP3K Oxidative Stress->MAP3K MAP2K MAP2K MAP3K->MAP2K activates p38/JNK (MAPK) p38/JNK (MAPK) MAP2K->p38/JNK (MAPK) activates Apoptosis Apoptosis p38/JNK (MAPK)->Apoptosis This compound Derivative This compound Derivative This compound Derivative->MAP3K Inhibits?

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound derivatives.

Future Directions and Conclusion

This compound presents a fertile ground for innovative research beyond its current industrial applications. The key areas for future investigation include:

  • Synthesis of Chiral Derivatives: As a chiral molecule, the synthesis and biological evaluation of enantiomerically pure derivatives of this compound could lead to compounds with enhanced potency and selectivity.

  • Elucidation of Specific Molecular Targets: Identifying the direct molecular targets of this compound and its derivatives is crucial for understanding their mechanisms of action and for rational drug design.

  • In Vivo Efficacy Studies: Promising in vitro findings should be translated into in vivo animal models to assess the therapeutic potential and safety of novel this compound-based compounds.

  • Formulation and Drug Delivery: Research into novel formulations could enhance the bioavailability and therapeutic efficacy of these compounds.

References

Quantum Chemical Calculations for 2-Phenoxypropanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 2-phenoxypropanol. While specific experimental and computational studies on this compound are limited in publicly available literature, this document outlines a robust theoretical framework based on established methodologies for analogous molecules.[1][2][3] The protocols and data presented herein serve as a detailed template for researchers undertaking such computational investigations.

Introduction to this compound

This compound (C₉H₁₂O₂) is an aromatic ether with a chiral center, making it a molecule of interest in various chemical and pharmaceutical contexts.[4][5] Its structural flexibility, arising from the rotatable bonds in its side chain, suggests the existence of multiple stable conformers that can influence its macroscopic properties and biological activity. Quantum chemical calculations provide a powerful tool to explore the potential energy surface of this molecule and to predict its properties with a high degree of accuracy.

Computational Methodology

The following section details a recommended computational protocol for the quantum chemical analysis of this compound, drawing upon standard practices in the field for similar organic molecules.[1][2][3]

Conformational Analysis

A thorough conformational search is the foundational step. This can be achieved through a systematic scan of the dihedral angles defining the orientation of the phenoxy and propanol moieties. The key dihedral angles to consider are C-O-C-C and O-C-C-O.

Geometry Optimization and Vibrational Frequencies

All identified conformers should be subjected to full geometry optimization. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice. A Pople-style basis set, such as 6-311G(d,p), is recommended to provide sufficient flexibility for an accurate description of the electronic structure.[1][2][3]

Following optimization, vibrational frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. These calculations also provide the basis for predicting the infrared (IR) and Raman spectra of the molecule.

Electronic Properties

Further calculations can be performed on the optimized geometries to determine key electronic properties. This includes the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. Time-Dependent DFT (TD-DFT) can be employed to predict the UV-Visible absorption spectrum.[2][3]

Predicted Quantitative Data

The following tables present the types of quantitative data that would be generated from the proposed computational workflow. The values provided are illustrative and would need to be calculated for this compound.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-O (ether)1.37
O-C (propanol)1.43
C-C (propanol)1.53
C-O-C118.0
O-C-C109.5
C-O-C-C180.0 (anti) / 60.0 (gauche)
O-C-C-O180.0 (anti) / 60.0 (gauche)

Table 2: Calculated Vibrational Frequencies (Illustrative)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental IR Frequency (cm⁻¹)[5]Assignment
O-H stretch3450~3400Hydroxyl group
C-H stretch (aromatic)3050-3100Not specifiedPhenyl ring C-H bonds
C-H stretch (aliphatic)2850-3000Not specifiedPropanol side chain C-H bonds
C-O stretch (ether)1240Not specifiedAryl-alkyl ether linkage
C-O stretch (alcohol)1050Not specifiedPrimary alcohol

Table 3: Calculated Electronic Properties (Illustrative)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.1 D
First Excitation Energy (TD-DFT)4.8 eV (258 nm)

Experimental Protocols for Validation

Computational results should ideally be validated against experimental data.

Spectroscopic Analysis
  • FTIR Spectroscopy : The calculated vibrational frequencies can be compared to an experimental FTIR spectrum. A sample of this compound can be analyzed as a neat liquid between KBr plates. The experimental spectrum would be expected to show characteristic peaks for the O-H stretch, C-H stretches (aromatic and aliphatic), and C-O stretches, which can be correlated with the calculated frequencies.[5]

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra can provide confirmation of the molecular structure. The calculated chemical shifts (using a method like GIAO) can be compared to the experimental values obtained by dissolving the sample in a deuterated solvent (e.g., CDCl₃).

X-ray Crystallography

If a single crystal of this compound can be grown, X-ray crystallography would provide the most definitive experimental data on the solid-state conformation, including precise bond lengths and angles, for comparison with the calculated geometry of the global minimum.

Visualizations

Computational Workflow

The following diagram illustrates the logical flow of a comprehensive quantum chemical study of this compound.

G Computational Workflow for this compound Analysis A Initial Structure Generation B Conformational Search (Dihedral Angle Scan) A->B C Geometry Optimization (DFT: B3LYP/6-311G(d,p)) B->C D Vibrational Frequency Analysis C->D E Identify True Minima (No Imaginary Frequencies) D->E F Electronic Property Calculation (HOMO, LUMO, TD-DFT) E->F G Spectra Prediction (IR, Raman, UV-Vis) F->G H Comparison with Experimental Data G->H

Caption: A flowchart of the quantum chemical analysis process.

Conformational Isomerism

This diagram illustrates the relationship between different possible conformers based on the rotation of key dihedral angles.

G Conformational Landscape of this compound A Global Minimum Conformer B Gauche Conformer 1 A->B Rotation (C-O-C-C) C Gauche Conformer 2 A->C Rotation (O-C-C-O) D Anti Conformer B->D Rotation C->D Rotation

Caption: Relationship between potential energy minima conformers.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Phenoxypropanol as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2-phenoxypropanol as a solvent in common organic reactions. While direct literature precedents for its use in specific named reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are limited, its physical and chemical properties—notably its high boiling point, low volatility, and ether functionality—suggest its suitability as a solvent for reactions requiring elevated temperatures. The following sections detail the solvent's properties, potential applications, and representative experimental protocols.

Properties of this compound

This compound, also known as propylene glycol phenyl ether, is a colorless liquid with a mild odor. Its key properties make it an attractive solvent for various applications in organic synthesis.

PropertyValueReference
CAS Number 770-35-4[1]
Molecular Formula C₉H₁₂O₂[2]
Molecular Weight 152.19 g/mol [2]
Boiling Point ~241-243 °C[3][4]
Density ~1.06 g/cm³[2]
Flash Point ~120 °C[5]
Solubility Soluble in most organic solvents; limited solubility in water.[6]

Potential Applications in Organic Synthesis

Given its high boiling point and stability, this compound is a promising solvent for a range of organic transformations that require significant heat input. These include, but are not limited to:

  • Palladium-Catalyzed Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, which often benefit from higher temperatures to facilitate catalyst turnover and drive reactions to completion.

  • Ullmann Condensation: A copper-catalyzed reaction that traditionally requires high-boiling polar aprotic solvents.[7]

  • Nucleophilic Aromatic Substitution (SNAAr) Reactions: Where elevated temperatures can overcome the activation energy barrier for the substitution on electron-deficient aromatic rings.

The ether functional group in this compound can also aid in the solubilization of organometallic intermediates, a beneficial characteristic in many catalytic cycles.

Experimental Protocols (Representative)

The following protocols are representative and have been adapted from established procedures in other high-boiling point solvents. Researchers should perform initial small-scale trials to optimize reaction conditions when using this compound for the first time.

3.1. Suzuki-Miyaura Cross-Coupling Reaction (Hypothetical Protocol)

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The use of a high-boiling point solvent like this compound can be advantageous for less reactive aryl chlorides.

Reaction Scheme: Ar¹-X + Ar²-B(OH)₂ --(Pd catalyst, Base)--> Ar¹-Ar²

Materials:

  • Aryl halide (Ar¹-X)

  • Arylboronic acid (Ar²-B(OH)₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • This compound (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium catalyst (0.02-0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous this compound (5 mL) via syringe.

  • Heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Data (for illustrative purposes):

Aryl HalideArylboronic AcidCatalystBaseTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃1301292
4-Chloroanisole4-Methoxyphenylboronic acidPd(OAc)₂/SPhosCs₂CO₃1502485

3.2. Heck Reaction (Adapted from PEG Protocol)

The Heck reaction couples an unsaturated halide with an alkene. Polyethylene glycol (PEG), a related polyether, has been shown to be an effective solvent for this transformation.[8][9] This protocol is adapted for this compound.

Reaction Scheme: Ar-X + R-CH=CH₂ --(Pd catalyst, Base)--> Ar-CH=CH-R

Materials:

  • Aryl halide (Ar-X)

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., Et₃N, K₂CO₃)

  • This compound

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine the aryl halide (1.0 mmol), alkene (1.5 mmol), and base (1.5 mmol).

  • Add the palladium catalyst (0.03 mmol).

  • Add this compound (3 mL).

  • Seal the tube and heat to 100-120 °C with stirring for 8-16 hours.

  • Cool the reaction to room temperature.

  • Dilute with diethyl ether and cool to 0 °C to potentially precipitate any catalyst complexes.

  • Filter the mixture and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purify by column chromatography.

Representative Data (for illustrative purposes, based on PEG solvent system): [8]

Aryl HalideAlkeneCatalystBaseTemp (°C)Time (h)Yield (%)
IodobenzeneStyrenePd(OAc)₂Et₃N1001095
BromobenzeneEthyl acrylatePd(OAc)₂Et₃N1201290

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base) catalyst Add Catalyst reagents->catalyst solvent Add this compound catalyst->solvent inert Inert Atmosphere (Ar/N2) solvent->inert heating Heat and Stir inert->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: General workflow for a cross-coupling reaction using this compound.

Solvent_Screening_Logic cluster_experiments Parallel Experimentation start Define Reaction select_solvents Select Candidate Solvents (incl. This compound) start->select_solvents exp Run small-scale reactions Solvent 1 Solvent 2 This compound ... select_solvents->exp:f0 analyze Analyze Results (Yield, Purity, Reaction Time) exp->analyze decision Optimal Solvent? analyze->decision decision->select_solvents No, re-evaluate optimize Optimize Conditions in Best Solvent decision->optimize Yes end Final Protocol optimize->end

Caption: Logical workflow for solvent screening in organic synthesis.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

While not a conventional solvent for many named organic reactions, this compound's properties make it a viable candidate for high-temperature transformations. Its low volatility can simplify reaction setup and improve safety compared to lower-boiling solvents. The provided protocols serve as a starting point for exploring the utility of this compound in a research and development setting. Further optimization will be necessary to determine its efficacy for specific substrates and catalytic systems.

References

2-Phenoxypropanol: A Versatile Precursor in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenoxypropanol and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. Their structural motif, featuring a phenoxy group linked to a propanol backbone, serves as a versatile scaffold for the construction of complex molecules with significant therapeutic value. This document provides detailed application notes and experimental protocols for the use of this compound and related precursors in the synthesis of key pharmaceuticals, including β-blockers and anti-anginal agents. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive guide to the practical application of these essential building blocks.

Applications in Pharmaceutical Synthesis

The primary application of this compound derivatives lies in the synthesis of aryloxypropanolamine-based pharmaceuticals. This class of drugs is renowned for its interaction with adrenergic receptors and ion channels, leading to a range of cardiovascular and other therapeutic effects.

Synthesis of β-Adrenergic Receptor Blockers (β-Blockers)

β-blockers are a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. The synthesis of many β-blockers commences with a substituted phenol, which is analogous to the core structure of this compound. A general synthetic route involves the reaction of a phenol with epichlorohydrin to form a glycidyl ether intermediate. Subsequent nucleophilic opening of the epoxide ring with an appropriate amine yields the target β-blocker.

Key Pharmaceuticals:

  • Propranolol: A non-selective β-blocker.

  • Metoprolol: A β1-selective blocker.

  • (S)-Bisoprolol: A highly β1-selective blocker.

Synthesis of Anti-Anginal Agents

Certain phenoxypropanolamine derivatives are crucial in the synthesis of drugs for treating chronic angina. Ranolazine, for instance, is synthesized from a 2-methoxyphenol precursor, which undergoes a similar reaction sequence involving epichlorohydrin.

Key Pharmaceutical:

  • Ranolazine: An anti-anginal agent that acts by inhibiting the late sodium current in cardiac cells.

Quantitative Data Summary

The following tables summarize key quantitative data from representative syntheses of pharmaceuticals and their intermediates derived from phenoxypropanol precursors.

Table 1: Synthesis of Propranolol Intermediate and Final Product

StepProductReagentsSolventYieldPurityReference
1. Etherification3-(1-naphthyloxy)-1,2-epoxypropane1-Naphthol, Epichlorohydrin, NaOH, Phase Transfer Catalyst-94.1%-[1]
2. AminationPropranolol3-(1-naphthyloxy)-1,2-epoxypropane, IsopropylamineEthanol90%-[2][3]

Table 2: Synthesis of Metoprolol Intermediate and Final Product

StepProductReagentsSolventYieldPurityReference
1. Etherification2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane4-(2-methoxyethyl)phenol, Epichlorohydrin, KOHDMF51%-[4]
2. AminationMetoprolol2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane, IsopropylamineMethanol-96-99% ee[5]

Table 3: Chemoenzymatic Synthesis of (S)-Bisoprolol

StepProductReagentsSolventYieldEnantiomeric Excess (ee)Reference
1. Chlorohydrin Synthesis1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol4-((2-isopropoxyethoxy)methyl)phenol, Epichlorohydrin, Lithium Chloride-63%Racemic[6]
2. Kinetic Resolution(R)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-olRacemic chlorohydrin, Lipase B from Candida antarctica, Vinyl butanoateAcetonitrile-99% ee[6]
3. Amination(S)-Bisoprolol(R)-Chlorohydrin, IsopropylamineMethanol91%-[6]
4. Salt Formation(S)-Bisoprolol Hemifumarate(S)-Bisoprolol, Fumaric acid-99%96% ee[6]
Overall (S)-Bisoprolol Hemifumarate --19% 96% ee [6]

Table 4: Synthesis of Ranolazine Intermediate

ParameterValueReference
Yield80%[7]
Purity (HPLC)84.21%[8]

Experimental Protocols

Protocol 1: Synthesis of Propranolol

Step 1: Synthesis of 3-(1-naphthyloxy)-1,2-epoxypropane [1]

  • Weigh 144.1 g (1.0 mol) of 1-naphthol, 13.9 g (0.05 mol) of benzyltriethylammonium chloride (phase transfer catalyst), and 277.5 g (3.0 mol) of epichlorohydrin and add to a 1 L four-neck flask.

  • Stir the mixture and raise the temperature to 50°C until the solids dissolve and the solution is clear.

  • Add 200 g of a 30% aqueous NaOH solution (1.5 mol) dropwise over 1 hour.

  • Maintain the temperature at 50°C for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and allow the layers to separate.

  • Wash the organic layer once with water.

  • Concentrate the organic layer under reduced pressure at 50°C to obtain 3-(1-naphthyloxy)-1,2-epoxypropane as a reddish-brown oil (Yield: 94.1%).

Step 2: Synthesis of Propranolol [2]

  • Dissolve 2.0 g (10 mmol) of 3-(1-naphthyloxy)-1,2-epoxypropane in 20 mL of excess isopropylamine and 1 mL of water.

  • Stir the mixture and heat to reflux for 24 hours.

  • Remove the solvent under reduced pressure to yield crude (±)-propranolol.

  • Purify the crude product by recrystallization from hexane (Yield: 90%).

Protocol 2: Synthesis of Metoprolol

Step 1: Synthesis of 2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane [4]

  • In a round-bottom flask, dissolve 4-(2-methoxyethyl)phenol and epichlorohydrin in a suitable solvent.

  • Add KOH to the solution and stir at room temperature until the reaction is complete.

  • Distill off the excess epichlorohydrin under vacuum.

  • Extract the reaction mixture with dichloromethane (CH₂Cl₂).

  • Distill the CH₂Cl₂ layer to obtain the intermediate as a brown oil (Yield: 51%).

Step 2: Synthesis of Metoprolol [5]

  • React the resulting epoxide, 2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane, with isopropylamine.

  • The optical purity of the enantiomers of metoprolol can be determined by HPLC on a chiral column, with reported enantiomeric excesses ranging from 96-99%.

Protocol 3: Synthesis of Ranolazine

Step 1: Synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane [7]

  • Add 150 g of o-methoxyphenol, 378 mL of dioxane, 168 mL of water, and 50 g of NaOH to a 2 L three-necked reaction flask.

  • Under stirring at room temperature, add 252 mL of epichlorohydrin.

  • Reflux the reaction mixture for 2 hours.

  • After completion, cool the mixture, separate the organic layer, and purify to obtain 1-(2-methoxyphenoxy)-2,3-epoxypropane (Yield: 80%).

Step 2: Synthesis of N-(2,6-dimethylphenyl)-2-(1-piperazine)acetamide [7]

  • React 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(2,6-dimethylphenyl)acetamide.

  • React the resulting chloroacetamide with piperazine to yield N-(2,6-dimethylphenyl)-2-(1-piperazine)acetamide.

Step 3: Synthesis of Ranolazine [8]

  • React N-(2,6-dimethylphenyl)-2-(1-piperazine)acetamide with 1-(2-methoxyphenoxy)-2,3-epoxypropane in refluxing isopropanol for 3 hours.

  • Treatment with HCl in methanol gives ranolazine dihydrochloride (Yield: 73%).

Signaling Pathways and Experimental Workflows

β-Adrenergic Receptor Signaling Pathway

β-blockers exert their therapeutic effects by antagonizing the action of catecholamines (e.g., norepinephrine) at β-adrenergic receptors. This antagonism inhibits the downstream signaling cascade that leads to increased heart rate, contractility, and blood pressure.[9]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca2+ Channel pka->ca_channel Phosphorylates ca_influx Ca2+ Influx ca_channel->ca_influx cardiac_effects Increased Heart Rate & Contractility ca_influx->cardiac_effects beta_blocker β-Blocker (e.g., Propranolol) beta_blocker->beta_receptor Blocks

Caption: β-Adrenergic receptor signaling pathway and the inhibitory action of β-blockers.

Ranolazine Mechanism of Action

Ranolazine's anti-anginal effect is primarily due to the inhibition of the late inward sodium current (INa) in cardiomyocytes.[10][11] This inhibition reduces intracellular sodium and subsequent calcium overload, leading to improved myocardial relaxation and reduced oxygen demand.[6][12]

G cluster_ischemia Ischemic Myocardium late_na_current Increased Late Na+ Current (INa) na_overload Intracellular Na+ Overload late_na_current->na_overload na_ca_exchanger Na+/Ca2+ Exchanger (NCX) (Reverse Mode) na_overload->na_ca_exchanger ca_overload Intracellular Ca2+ Overload na_ca_exchanger->ca_overload diastolic_tension Increased Diastolic Wall Tension ca_overload->diastolic_tension myocardial_ischemia Worsened Myocardial Ischemia diastolic_tension->myocardial_ischemia ranolazine Ranolazine ranolazine->late_na_current Inhibits

Caption: Mechanism of action of Ranolazine in inhibiting the late sodium current.

General Experimental Workflow for β-Blocker Synthesis

The synthesis of many aryloxypropanolamine β-blockers follows a consistent two-step workflow.

G start Start: Substituted Phenol (e.g., 1-Naphthol) step1 Step 1: Etherification - React with Epichlorohydrin - Base (e.g., NaOH, KOH) - Optional: Phase Transfer Catalyst start->step1 intermediate Intermediate: Glycidyl Ether step1->intermediate step2 Step 2: Amination - React with Amine (e.g., Isopropylamine) - Solvent (e.g., Ethanol) intermediate->step2 purification Purification - Recrystallization - Chromatography step2->purification end Final Product: β-Blocker (e.g., Propranolol) purification->end

Caption: General experimental workflow for the synthesis of β-blockers.

Conclusion

This compound and its structural analogs are indispensable precursors in the pharmaceutical industry. The synthetic routes employing these intermediates are well-established and provide efficient access to a variety of clinically important drugs. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers engaged in the synthesis and development of novel therapeutics. Furthermore, a clear understanding of the signaling pathways and mechanisms of action of these drugs, as illustrated, is crucial for rational drug design and optimization.

References

Application of 2-Phenoxypropanol in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxypropanol, also known as propylene glycol phenyl ether (PPh), is a versatile organic compound with significant applications in polymer chemistry. Its unique combination of a phenyl ether group and a secondary alcohol provides a balance of hydrophobicity and reactivity, making it suitable for various roles in polymer synthesis and formulation. Primarily recognized as a highly effective coalescing agent in water-based paints and coatings, this compound also demonstrates utility as an initiator in ring-opening polymerization and as a reactive diluent in certain resin systems. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas of polymer chemistry.

This compound as a Coalescing Agent in Water-Based Coatings

Application Note:

This compound is a slow-evaporating, hydrophobic glycol ether that functions as an excellent coalescing agent for latex dispersions, such as acrylic, vinyl acrylic, and styrene-acrylic emulsions. In the film-forming process of a water-based coating, the polymer particles must fuse together as water evaporates to form a continuous, uniform film. This compound temporarily plasticizes the polymer particles, reducing the minimum film formation temperature (MFFT) and allowing for proper film formation at ambient temperatures. Its low volatility ensures it remains in the film long enough to facilitate effective coalescence, leading to improved film properties, including enhanced gloss, scrub resistance, and adhesion.

Quantitative Data:

The addition of this compound has a significant impact on the MFFT of latex emulsions. The following table summarizes the typical effect of this compound on the MFFT of an acrylic emulsion.

Concentration of this compound (wt% on emulsion solids)Minimum Film Formation Temperature (MFFT) (°C)
0> 20
3.5 - 5.0≤ -1[1]

Experimental Protocol: Formulation of a Water-Based Acrylic Paint

This protocol describes the preparation of a model water-based acrylic paint formulation using this compound as a coalescing agent.

Materials:

  • Deionized water

  • Propylene glycol (antifreeze)

  • Dispersing agent (e.g., polyacrylic acid-based dispersant)

  • Titanium dioxide (TiO₂, pigment)

  • Calcium carbonate (filler)

  • Defoamer

  • Acrylic latex emulsion (e.g., 50% solids, MFFT > 20°C)

  • This compound (coalescing agent)

  • Thickener (e.g., associative polyurethane thickener)

  • Biocide

  • Ammonia (28% aqueous solution, for pH adjustment)

Equipment:

  • High-speed disperser with a Cowles blade

  • Laboratory balance

  • Beakers and mixing vessels

  • pH meter

Procedure:

  • Grind Stage:

    • To a suitable mixing vessel, add deionized water, propylene glycol, dispersing agent, and defoamer under slow agitation.

    • Gradually add titanium dioxide and calcium carbonate to the vortex.

    • Increase the dispersion speed to high (e.g., 2000-3000 rpm) and grind for 20-30 minutes until a Hegman fineness of 6-7 is achieved.

  • Let-Down Stage:

    • Reduce the mixing speed to low and add the acrylic latex emulsion.

    • In a separate container, pre-mix the this compound with a small amount of propylene glycol. Slowly add this pre-mix to the main batch with continuous stirring.

    • Add the remaining defoamer and the biocide.

    • Adjust the pH of the formulation to 8.5-9.0 using a 28% aqueous ammonia solution.

    • Slowly add the thickener while monitoring the viscosity until the desired consistency is reached (e.g., 95-105 Krebs units).

    • Mix for an additional 15-20 minutes to ensure homogeneity.

Visualization of the Coalescence Process:

CoalescenceProcess cluster_0 Wet State cluster_1 Drying State cluster_2 Film Formation cluster_3 Dry Film Latex Latex Particles Water Evaporation Water Evaporation Particles Pack Latex->Evaporation Drying PPH This compound (Coalescing Agent) Evaporation->PPH Coalescence Particle Deformation Polymer Interdiffusion PPH->Coalescence Plasticization Film Continuous Polymer Film Coalescence->Film Fusion

Caption: Workflow of latex film formation with this compound.

This compound as an Initiator in Ring-Opening Polymerization

Application Note:

The hydroxyl group of this compound can act as an initiator for the ring-opening polymerization (ROP) of cyclic ethers, such as propylene oxide (PO), in the presence of a suitable catalyst. This allows for the synthesis of polyether polyols with a phenoxypropanol end-group. The resulting polymers can have applications in the formulation of polyurethanes, surfactants, and other specialty polymers where the terminal aromatic group can impart specific properties such as improved compatibility with other aromatic components or modified surface activity. The polymerization can be controlled to achieve a desired molecular weight by adjusting the monomer-to-initiator ratio.

Experimental Protocol: Anionic Ring-Opening Polymerization of Propylene Oxide

This protocol is a representative procedure for the anionic ring-opening polymerization of propylene oxide initiated by 1-phenoxy-2-propanol. This reaction should be carried out under an inert atmosphere using anhydrous reagents and solvents.

Materials:

  • 1-Phenoxy-2-propanol

  • Propylene oxide (PO), freshly distilled over CaH₂

  • Potassium naphthalenide solution in THF (titrated) or potassium metal

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (for termination)

  • Hexane (for precipitation)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Initiator Preparation:

    • In a flame-dried Schlenk flask under argon, dissolve a known amount of 1-phenoxy-2-propanol in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a stoichiometric amount of potassium naphthalenide solution via syringe until a faint green color persists, or add a small piece of potassium metal and stir until it is fully consumed to form the potassium alkoxide initiator.

  • Polymerization:

    • Calculate the required amount of propylene oxide based on the desired molecular weight of the polymer (molar ratio of PO to initiator).

    • Slowly add the freshly distilled propylene oxide to the initiator solution at 0°C with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours, or until the desired conversion is reached. The progress of the reaction can be monitored by observing the decrease in the vapor pressure of the monomer or by taking aliquots for analysis (e.g., ¹H NMR).

  • Termination and Purification:

    • Terminate the polymerization by adding an excess of methanol to the reaction mixture.

    • Concentrate the polymer solution under reduced pressure to remove most of the THF and unreacted monomer.

    • Dissolve the crude polymer in a minimal amount of THF and precipitate it by adding the solution dropwise to a large volume of cold hexane with stirring.

    • Collect the precipitated polymer by filtration or decantation and dry it under vacuum to a constant weight.

Visualization of the Polymerization Pathway:

ROP_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator 1-Phenoxy-2-propanol + K Alkoxide Potassium 1-phenoxy-2-propoxide (Active Initiator) Initiator->Alkoxide GrowingChain Growing Poly(propylene oxide) Chain Alkoxide->GrowingChain Ring-Opening Monomer Propylene Oxide Monomer->GrowingChain GrowingChain->GrowingChain Monomer Addition FinalPolymer Poly(propylene oxide) with -OH end group GrowingChain->FinalPolymer Protonation Methanol Methanol Methanol->FinalPolymer

Caption: Anionic ring-opening polymerization of propylene oxide.

This compound as a Reactive Diluent in Epoxy Resins

Application Note:

This compound can be used as a reactive diluent in epoxy resin formulations. Reactive diluents are low-viscosity compounds that reduce the viscosity of the epoxy resin, improving its handling and application properties. Unlike non-reactive diluents (solvents), reactive diluents have functional groups that can react with the curing agent and become part of the crosslinked polymer network. The hydroxyl group of this compound can react with certain curing agents, such as anhydrides, incorporating it into the final cured product. This can lead to modifications in the properties of the cured epoxy, such as increased flexibility and toughness, although a decrease in glass transition temperature and chemical resistance may also be observed.

Experimental Protocol: Curing of an Epoxy Resin with an Anhydride Hardener

This protocol provides a general procedure for the use of this compound as a reactive diluent in an epoxy resin system cured with an anhydride hardener.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound

  • Anhydride hardener (e.g., hexahydrophthalic anhydride)

  • Tertiary amine accelerator (e.g., 2,4,6-tris(dimethylaminomethyl)phenol)

  • Mixing cups and sticks

  • Vacuum oven

  • Mold for casting samples

Procedure:

  • Formulation:

    • In a mixing cup, weigh the desired amount of DGEBA epoxy resin.

    • Add the desired amount of this compound (e.g., 5-15 parts per hundred parts of resin, phr) and mix thoroughly until a homogeneous mixture is obtained. Gentle heating (e.g., 40-50°C) can be used to reduce viscosity and aid mixing.

    • Add the stoichiometric amount of the anhydride hardener to the epoxy/diluent mixture and mix well. The stoichiometric amount is calculated based on the epoxy equivalent weight of the resin and the molecular weight of the anhydride.

    • Add the accelerator (e.g., 0.5-1.5 phr) and mix for another 2-3 minutes until the mixture is uniform.

  • Degassing and Curing:

    • Place the mixture in a vacuum oven and degas at a moderate vacuum to remove any entrapped air bubbles.

    • Pour the degassed mixture into a preheated mold.

    • Cure the samples in an oven following a recommended curing schedule for the specific anhydride hardener used (e.g., a multi-stage cure such as 2 hours at 100°C followed by 4 hours at 150°C).

  • Characterization:

    • After curing, allow the samples to cool down slowly to room temperature before demolding.

    • The cured samples can be characterized for their mechanical properties (e.g., tensile strength, flexural modulus), thermal properties (e.g., glass transition temperature by DSC or DMA), and chemical resistance.

Visualization of the Logical Relationship:

EpoxyCuring Resin Epoxy Resin (DGEBA) CuredEpoxy Cured Epoxy Network Resin->CuredEpoxy Diluent This compound (Reactive Diluent) Diluent->CuredEpoxy Reacts with Hardener Hardener Anhydride Hardener Hardener->CuredEpoxy Accelerator Accelerator Accelerator->CuredEpoxy Catalyzes Reaction

Caption: Components in a reactive diluent epoxy formulation.

Conclusion

This compound is a valuable and versatile compound in the field of polymer chemistry. Its primary application as a coalescing agent is well-established, offering significant benefits in the formulation of high-performance water-based coatings. Furthermore, its ability to act as an initiator in ring-opening polymerization and as a reactive diluent in epoxy systems opens up possibilities for the synthesis of novel polymers and the modification of existing polymer networks. The protocols provided herein offer a starting point for researchers and professionals to explore and exploit the full potential of this compound in their specific applications. As with any chemical process, appropriate safety precautions should be taken, and optimization of the reaction conditions may be necessary to achieve the desired results.

References

Application Notes and Protocols for the Synthesis of 2-Phenoxypropanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-phenoxypropanol derivatives, a class of compounds with applications in medicinal chemistry and materials science. Two primary synthetic routes are presented: the Williamson ether synthesis and the base-catalyzed ring-opening of propylene oxide.

Introduction

This compound derivatives are valuable intermediates in the development of pharmaceuticals and other specialty chemicals. Their structure, featuring an ether linkage and a secondary alcohol, allows for a variety of subsequent chemical modifications. These compounds can be synthesized through several methods, with the Williamson ether synthesis and epoxide ring-opening reactions being the most common and versatile.

The Williamson ether synthesis offers a broad scope for creating asymmetrical ethers by reacting a phenoxide with a propylene-based electrophile.[1][2] This SN2 reaction is a cornerstone of ether synthesis in organic chemistry.[1][2]

Alternatively, the ring-opening of an epoxide, such as propylene oxide, with a phenol provides a direct and atom-economical route to 1-phenoxy-2-propanol and its derivatives.[3][4] This reaction is typically carried out in the presence of a base or a catalyst.[3][5][6]

This application note details the experimental procedures for both methods, providing a foundation for the synthesis and further investigation of this important class of molecules.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 1-phenoxy-2-propanol, a representative example of a this compound derivative.

ParameterWilliamson Ether SynthesisEpoxide Ring-OpeningReference
Starting Materials Phenol, 1-chloro-2-propanolPhenol, Propylene oxide[4][5]
Base/Catalyst Sodium HydroxidePotassium Hydroxide[4][5]
Solvent Ethanol/WaterWater[5][7]
Reaction Temperature Reflux40-60°C[5][7]
Reaction Time 1-8 hours4 hours[1][5]
Typical Yield 50-95%Not specified, but generally high[1]
Molecular Formula C₉H₁₂O₂C₉H₁₂O₂
Molecular Weight 152.19 g/mol 152.19 g/mol
Boiling Point 243 °C243 °C
Density 1.064 g/mL at 20 °C1.064 g/mL at 20 °C

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 1-Phenoxy-2-propanol

This protocol is adapted from general Williamson ether synthesis procedures.[7][8]

Materials:

  • Phenol

  • 1-Chloro-2-propanol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl), 6 M

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Formation of Sodium Phenoxide: In a round-bottom flask, dissolve phenol (1.0 equivalent) in ethanol. To this solution, add a solution of sodium hydroxide (1.1 equivalents) in water. Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the sodium phenoxide.

  • Addition of Alkyl Halide: Add 1-chloro-2-propanol (1.05 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 1-8 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add diethyl ether to extract the product.

    • Wash the organic layer sequentially with water, 1 M NaOH to remove unreacted phenol, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield pure 1-phenoxy-2-propanol.[4]

Protocol 2: Base-Catalyzed Ring-Opening of Propylene Oxide

This protocol is based on the reaction of a phenol with propylene oxide in the presence of a base.[5]

Materials:

  • p-Phenoxyphenol (or other substituted phenol)

  • Potassium hydroxide (KOH)

  • Propylene oxide

  • Water

  • Ethylene glycol diethyl ether (for subsequent reactions if applicable)

Equipment:

  • Reaction flask (e.g., a 250 mL round-bottom flask)

  • Stirring apparatus

  • Heating apparatus

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL reaction flask, combine p-phenoxyphenol (30.0 g, 0.16 mol), potassium hydroxide (2.7 g, 0.048 mol), and water (100 mL).[5]

  • Reaction: Stir and heat the mixture to 40°C.[5] Add propylene oxide (18.4 g, 0.32 mol) dropwise.[5] Maintain the reaction temperature between 40-60°C for 4 hours.[5]

  • Isolation: Cool the reaction mixture to room temperature.[5] The product, 1-(4-phenoxyphenoxy)-2-propanol, may precipitate and can be collected by filtration.[5] The filtrate can be further extracted with an organic solvent to recover any dissolved product.

  • Purification: The crude product can be purified by recrystallization or vacuum distillation.

Visualizations

Williamson_Ether_Synthesis phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide Deprotonation naoh NaOH naoh->phenoxide reaction Reflux in Ethanol phenoxide->reaction alkyl_halide 1-Chloro-2-propanol alkyl_halide->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (Distillation) workup->purification product 1-Phenoxy-2-propanol purification->product

Caption: Workflow for Williamson Ether Synthesis of 1-Phenoxy-2-propanol.

Epoxide_Ring_Opening phenol p-Phenoxyphenol reaction Reaction at 40-60°C phenol->reaction koh KOH koh->reaction propylene_oxide Propylene Oxide propylene_oxide->reaction Dropwise addition isolation Isolation (Cooling, Filtration) reaction->isolation purification Purification isolation->purification product 1-(4-phenoxyphenoxy)-2-propanol purification->product

Caption: Workflow for Base-Catalyzed Ring-Opening of Propylene Oxide.

References

Application Notes: Analytical Methods for the Detection of 2-Phenoxypropanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenoxypropanol is a glycol ether utilized in a variety of industrial and commercial applications, notably as a preservative in cosmetics and personal care products, a solvent in cleaning solutions, and a component in paints and coatings.[1] It exists as two isomers: 1-phenoxy-2-propanol and 2-phenoxy-1-propanol. Accurate and reliable analytical methods are crucial for quality control, formulation analysis, and stability testing to ensure product safety and efficacy. These application notes provide detailed protocols for the quantitative determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in liquid samples, such as cosmetic or pharmaceutical formulations. Reversed-phase HPLC separates compounds based on their polarity, making it ideal for analyzing this compound in complex matrices.

Experimental Protocol

1. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: Lichrosorb C8 (150 x 4.6 mm, 5 µm) or equivalent.[2][3]

  • Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and water (21:13:66, v/v/v), adjusted to pH 3.0 with formic acid.[3] Alternatively, an isocratic mobile phase of acetonitrile and water (55:45, v/v) can be used.[4]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: Ambient or controlled at 25°C.

  • UV Detection Wavelength: 258 nm or 270 nm.[3][4]

3. Preparation of Standard Solutions:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.05 mg/mL to 1.0 mg/mL).[4]

4. Sample Preparation (for a cosmetic gel matrix):

  • Accurately weigh approximately 0.5 to 1.0 g of the sample into a glass tube.[5]

  • Add a suitable extraction solvent, such as a mixture of ethanol and water.[5] For simpler matrices, dilution with the mobile phase may be sufficient.

  • Vortex or sonicate the mixture for at least 1 minute to ensure a homogeneous suspension and complete extraction.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Performance & Quantitative Data

The following tables summarize typical performance characteristics for the HPLC-UV analysis of phenoxyethanol (a structurally similar compound), which can be expected to be comparable for this compound under optimized conditions.

Table 1: HPLC Method Validation Parameters

Parameter Result Reference
Linearity (r²) 0.999 [4]
Concentration Range 0.07 - 1.1 mg/mL [4]
Limit of Detection (LOD) 1.3 x 10⁻⁴ mg/mL [4]
Limit of Quantification (LOQ) 2.7 x 10⁻⁴ mg/mL [4]
Recovery 96.5 - 100.6% [4]

| Precision (Intra-day & Inter-day RSD) | < 1% |[2][4] |

HPLC Analysis Workflow

HPLC_Workflow sample_prep Sample Preparation (Weighing, Extraction, Filtration) hplc_inj HPLC Injection sample_prep->hplc_inj std_prep Standard Preparation (Stock & Calibration Curve) std_prep->hplc_inj separation Chromatographic Separation (C8 Column) hplc_inj->separation Mobile Phase detection UV Detection (258-270 nm) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq quant Quantification (Peak Area vs. Calibration) data_acq->quant

Caption: Workflow for the HPLC-UV analysis of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique ideal for identifying and quantifying volatile and semi-volatile compounds like this compound. It provides structural confirmation through mass spectral data, making it an excellent method for impurity profiling and trace-level detection.

Experimental Protocol

1. Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

2. Chromatographic & Spectrometric Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

  • Inlet Temperature: 250°C.[6]

  • Injection Mode: Split (e.g., split ratio 50:1).[6]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[6]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-200 m/z.

3. Preparation of Standard Solutions:

  • Prepare stock and calibration standards in a suitable volatile solvent, such as methanol or acetone.

4. Sample Preparation:

  • For liquid samples, perform a liquid-liquid extraction using a non-polar solvent (e.g., ethyl acetate or dichloromethane) if the matrix is not suitable for direct injection.

  • For solid samples, use techniques like ultrasonication or microwave-assisted extraction with an appropriate solvent.[7]

  • Dry the extract (e.g., with anhydrous sodium sulfate), concentrate if necessary, and transfer to a GC vial.

Data Interpretation

Identification is confirmed by matching the retention time and the acquired mass spectrum with that of a reference standard. The NIST Mass Spectrometry Data Center provides reference spectra for 2-phenoxy-1-propanol.[8][9]

Table 2: Characteristic Mass Fragments (m/z) for 2-Phenoxy-1-propanol

m/z (Mass/Charge) Relative Intensity Interpretation
94 Highest Phenoxy ion [C₆H₅O]⁺
152 High Molecular Ion [M]⁺
77 Moderate Phenyl ion [C₆H₅]⁺

| 45 | Moderate | [C₂H₅O]⁺ fragment |

GC-MS Analysis Workflow

GCMS_Workflow sample_prep Sample Preparation (Extraction/Dilution) gc_inj GC Injection (Split/Splitless) sample_prep->gc_inj separation GC Separation (Capillary Column) gc_inj->separation Carrier Gas ionization Electron Ionization (70 eV) separation->ionization MS Transfer mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection & Data (Mass Spectrum) mass_analysis->detection

Caption: Workflow for the GC-MS analysis of this compound.

References

2-Phenoxypropanol as a Coalescing Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxypropanol, a glycol ether, is a versatile solvent and coalescing agent utilized across various industries, including coatings and pharmaceuticals.[1][2][3] In formulations, it primarily functions to facilitate the formation of a continuous, uniform film from polymeric dispersions and to act as a solvent or preservative. Its slow evaporation rate and hydrophobic nature make it an effective coalescent for latex-based products.[2] This document provides detailed application notes and experimental protocols for the use of this compound as a coalescing agent in coating formulations and as a solvent in topical pharmaceutical preparations.

Chemical and Physical Properties

A clear, colorless to pale yellow liquid with a mild odor, this compound possesses a unique balance of hydrophobic and hydrophilic characteristics.[4] This allows for its broad compatibility with a range of resins and other formulation components.[5]

PropertyValue
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Boiling Point 241.2 °C[1]
Density 1.0622 g/cm³ at 20 °C[6]
Solubility in Water 15.1 g/L at 20 °C[6]
Vapor Pressure 0.02 mmHg at 20 °C[6]

Synonyms: Propylene glycol phenyl ether, 1-Phenoxy-2-propanol[1][6]

Application in Coating Formulations

In the coatings industry, this compound is primarily used as a coalescing agent in water-based architectural and industrial coatings.[1][6] Its main function is to lower the Minimum Film Formation Temperature (MFFT) of latex paints, enabling the polymer particles to fuse and form a continuous, durable film at ambient temperatures.[7]

Performance as a Coalescing Agent

The efficiency of a coalescing agent is determined by its ability to reduce the MFFT of a latex dispersion. While specific comparative data for this compound is not widely published in readily available literature, its performance can be evaluated against industry benchmarks like 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol™). The following table outlines the expected performance characteristics of a paint formulation containing this compound, which would need to be quantified through the experimental protocols provided below.

Performance MetricExpected Outcome with this compound
MFFT Reduction Effective reduction, allowing for film formation at lower temperatures.
Gloss Can contribute to improved gloss due to better film formation.[8]
Scrub Resistance Can enhance scrub resistance by promoting a well-coalesced, durable film.[9]
Block Resistance May influence block resistance; testing is crucial.

Logical Workflow for Evaluating Coalescing Agents

G cluster_prep Formulation Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Formulation Prepare Latex Paint Formulation Add_Coalescent Add this compound at Varying Concentrations Formulation->Add_Coalescent Control Prepare Control Formulation (without coalescent or with benchmark) Formulation->Control MFFT Determine Minimum Film Formation Temperature (MFFT) Add_Coalescent->MFFT Film_App Apply Paint Film to Substrate Add_Coalescent->Film_App Control->MFFT Control->Film_App Compare Compare Performance Data MFFT->Compare Drying Allow Film to Dry/Cure Film_App->Drying Gloss Measure Gloss Drying->Gloss Scrub Evaluate Scrub Resistance Drying->Scrub Block Assess Block Resistance Drying->Block Gloss->Compare Scrub->Compare Block->Compare Optimize Optimize this compound Concentration Compare->Optimize

Caption: Workflow for evaluating this compound as a coalescing agent in a paint formulation.

Experimental Protocols for Coating Evaluation

Objective: To determine the lowest temperature at which a latex paint formulation containing this compound will form a continuous film.

Apparatus:

  • MFFT bar with a temperature gradient (e.g., -5 °C to 90 °C)

  • Film applicator (e.g., 75 µm gap)

  • Compressed, dry air source

Procedure:

  • Prepare the latex paint formulation with varying concentrations of this compound.

  • Calibrate the MFFT bar to establish a stable and accurate temperature gradient.

  • Apply a uniform film of the paint formulation across the temperature gradient of the MFFT bar using the film applicator.

  • Pass a stream of dry, compressed air over the surface of the film to facilitate drying.

  • After the film is dry, visually inspect it to identify the point at which the film transitions from a continuous, clear film to a cracked or cloudy film.

  • The temperature at this transition point is the MFFT. Record the MFFT for each concentration of this compound.

Objective: To assess the resistance of a dried paint film containing this compound to erosion from scrubbing.

Apparatus:

  • Scrub test machine

  • Standardized scrub brush or sponge

  • Abrasive or non-abrasive scrub medium

  • Test panels

Procedure:

  • Prepare test panels by applying the paint formulations (with and without this compound) at a specified thickness.

  • Allow the panels to dry and cure for a specified period (e.g., 7 days) under controlled temperature and humidity.

  • Mount the test panel in the scrub test machine.

  • Apply the scrub medium to the brush or panel as specified by the standard test method.

  • Start the scrub test machine and run for a specified number of cycles or until the paint film is worn through.

  • Evaluate the number of cycles to failure or the weight loss of the paint film to determine the scrub resistance.

Objective: To measure the specular gloss of a dried paint film containing this compound.

Apparatus:

  • Glossmeter (with 20°, 60°, and 85° geometries)

  • Test panels with a smooth, uniform surface

Procedure:

  • Prepare test panels with the paint formulations as described for the scrub resistance test.

  • Calibrate the glossmeter using the supplied calibration standards.

  • Place the glossmeter on the surface of the dried paint film.

  • Measure the gloss at the appropriate angle (typically 60° for semi-gloss paints; 20° for high-gloss and 85° for matte finishes).

  • Take multiple readings at different locations on the panel and calculate the average gloss value.

Application in Pharmaceutical Formulations

In the pharmaceutical industry, this compound is utilized as a solvent and preservative in topical and transdermal drug delivery systems.[3][4] Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) and its antimicrobial properties make it a valuable excipient in creams, lotions, and gels.[4]

Role in Topical Formulations

This compound can enhance the solubility of poorly water-soluble drugs, potentially improving their bioavailability and therapeutic efficacy.[4] Its preservative properties also contribute to the stability and shelf-life of the formulation.[3]

Signaling Pathway for Transdermal Drug Delivery

G cluster_formulation Topical Formulation cluster_skin Skin Barrier cluster_systemic Systemic Circulation Formulation Drug + this compound in Vehicle SC Stratum Corneum Formulation->SC Application Epidermis Viable Epidermis SC->Epidermis Penetration Dermis Dermis Epidermis->Dermis Diffusion Circulation Bloodstream Dermis->Circulation Absorption

Caption: Simplified pathway of a drug from a topical formulation containing this compound through the skin.

Experimental Protocols for Pharmaceutical Evaluation

Objective: To prepare a stable and uniform topical gel containing a model drug with this compound as a co-solvent.

Materials:

  • Model Drug (e.g., a non-steroidal anti-inflammatory drug)

  • This compound

  • Gelling agent (e.g., Carbomer 940)

  • Neutralizing agent (e.g., Triethanolamine)

  • Purified Water

  • Other excipients as required (e.g., humectants)

Procedure:

  • Disperse the gelling agent in purified water with constant stirring until a uniform dispersion is obtained.

  • In a separate container, dissolve the model drug in this compound.

  • Slowly add the drug solution to the gelling agent dispersion with continuous mixing.

  • Neutralize the formulation by adding the neutralizing agent dropwise until the desired pH and viscosity are achieved.

  • Homogenize the gel to ensure uniformity.

Objective: To evaluate the release profile of the model drug from the prepared topical gel.

Apparatus:

  • Franz diffusion cell

  • Synthetic membrane (e.g., polysulfone)

  • Receptor medium (e.g., phosphate buffer pH 7.4)

  • HPLC system for drug quantification

Procedure:

  • Mount the synthetic membrane on the Franz diffusion cell, separating the donor and receptor compartments.

  • Fill the receptor compartment with the receptor medium and maintain a constant temperature (e.g., 32 °C).

  • Apply a known quantity of the topical gel to the donor side of the membrane.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.

  • Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Plot the cumulative amount of drug released per unit area versus time to determine the release profile.

Objective: To develop and validate an HPLC method for the quantification of this compound in a topical formulation.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile and water mixture (e.g., 50:50 v/v)[10]

  • Flow Rate: 1.0 mL/min[10]

  • Detection Wavelength: 270 nm[10]

  • Column Temperature: 30 °C[10]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.

  • Sample Preparation: Accurately weigh a portion of the topical formulation and dissolve it in the mobile phase. Filter the solution to remove any undissolved excipients.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Validation: Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[10]

Conclusion

This compound is a valuable coalescing agent and solvent for a variety of formulations. In coatings, it effectively reduces the MFFT and can contribute to improved film properties. In pharmaceuticals, it serves as a versatile solvent and preservative in topical preparations. The provided protocols offer a framework for the systematic evaluation and application of this compound in both industrial and research settings. It is crucial to perform specific testing for each formulation to optimize the concentration of this compound and achieve the desired performance characteristics.

References

Application Notes: Synthesis of 2-Phenoxypropanol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Williamson ether synthesis is a robust and widely used method in organic chemistry for the preparation of symmetrical and asymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary or, in some cases, a secondary alkyl halide. This document provides a detailed experimental protocol for the synthesis of 2-phenoxypropanol. In this specific application, sodium phenoxide is generated in situ from phenol and sodium hydroxide, which then acts as a nucleophile, attacking the secondary electrophilic carbon of 2-chloropropanol. Given that a secondary alkyl halide is used, careful control of reaction conditions is important to favor substitution over the competing elimination reaction.

This compound, also known as propylene glycol phenyl ether, is a versatile compound used as a solvent in coatings, a coalescing agent, and as an intermediate in the synthesis of pharmaceuticals and fragrances.[1]

Quantitative Data Summary

The physical and chemical properties of the key reactants and the final product are summarized below for easy reference.

Table 1: Properties of Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Hazards
PhenolC₆H₆O94.111.07181.7Toxic, Corrosive
Sodium HydroxideNaOH40.002.131390Corrosive
2-ChloropropanolC₃H₇ClO94.541.11127Flammable, Irritant

Table 2: Properties of Product

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL at 20°C)Boiling Point (°C)Refractive Index (n20/D)
This compoundC₉H₁₂O₂152.19[2]1.064[1]243[1]1.523[1]

Experimental Protocol

This protocol details the synthesis of this compound from phenol and 2-chloropropanol on a 0.1 molar scale.

Materials and Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Phenol (9.41 g, 0.1 mol)

  • Sodium hydroxide (4.40 g, 0.11 mol)

  • 2-Chloropropanol (9.45 g, 0.1 mol)

  • Ethanol (200 mL)

  • Diethyl ether (200 mL)

  • 5% w/v Sodium hydroxide solution (50 mL)

  • Saturated sodium chloride solution (Brine, 50 mL)

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

Part 1: Preparation of Sodium Phenoxide

  • Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a thermometer.

  • To the flask, add phenol (9.41 g, 0.1 mol) and 150 mL of ethanol. Stir the mixture until the phenol has completely dissolved.

  • In a separate beaker, carefully dissolve sodium hydroxide (4.40 g, 0.11 mol) in 50 mL of ethanol. Caution: This process is exothermic. Allow the solution to cool to near room temperature.

  • Slowly add the ethanolic sodium hydroxide solution to the phenol solution in the flask while stirring.

  • Heat the mixture to a gentle reflux (approximately 78°C) for 30 minutes to ensure complete formation of the sodium phenoxide.

Part 2: Williamson Ether Synthesis 6. After the 30-minute reflux, allow the reaction mixture to cool slightly (to about 60°C). 7. Add 2-chloropropanol (9.45 g, 0.1 mol) dropwise to the sodium phenoxide solution using a dropping funnel over a period of 20-30 minutes. 8. Once the addition is complete, heat the reaction mixture to reflux again and maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Part 3: Work-up and Isolation 9. After the reflux period, cool the reaction mixture to room temperature. 10. Transfer the mixture to a 1 L beaker and add 200 mL of deionized water. 11. Most of the ethanol and water is then removed using a rotary evaporator. 12. Transfer the remaining aqueous residue to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 70 mL). 13. Combine the organic layers in the separatory funnel. 14. Wash the combined organic phase with 5% aqueous sodium hydroxide solution (1 x 50 mL) to remove any unreacted phenol. 15. Wash the organic phase with saturated sodium chloride solution (1 x 50 mL). 16. Dry the organic layer over anhydrous magnesium sulfate. 17. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The remaining crude oil is this compound.

Part 4: Purification 18. The crude this compound has a high boiling point (243°C), making it suitable for purification by vacuum distillation.[3] 19. Assemble a vacuum distillation apparatus. 20. Transfer the crude product to the distillation flask. 21. Heat the flask gently under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound at the given pressure (e.g., approx. 120-125°C at 10 mmHg). 22. The purified product should be a clear, colorless liquid.[4] Calculate the final yield.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Williamson_Ether_Synthesis cluster_prep Part 1: Phenoxide Formation cluster_synthesis Part 2: SN2 Reaction cluster_workup Part 3: Work-up & Isolation cluster_purification Part 4: Purification reactants_prep Phenol + NaOH in Ethanol reflux1 Reflux for 30 min reactants_prep->reflux1 Heat phenoxide Sodium Phenoxide Solution reflux1->phenoxide add_halide Add 2-Chloropropanol phenoxide->add_halide reflux2 Reflux for 4-6 hours add_halide->reflux2 Heat crude_mixture Crude Reaction Mixture reflux2->crude_mixture quench Add Water crude_mixture->quench extract Extract with Diethyl Ether quench->extract wash Wash with 5% NaOH & Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry crude_product Crude this compound dry->crude_product distill Vacuum Distillation crude_product->distill final_product Pure this compound distill->final_product

Figure 1. Workflow for the synthesis of this compound.

References

Application Note: Quantification of 2-Phenoxypropanol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-phenoxypropanol. This method is applicable for the analysis of this compound in various matrices, including pharmaceutical formulations and cosmetic products.

Introduction

This compound is a glycol ether that sees wide application as a preservative in cosmetics, a solvent in inks and resins, and a component in pharmaceutical formulations. Its antimicrobial properties make it an effective agent against a broad spectrum of microorganisms. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and stability testing. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method with UV detection for this purpose.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the quantification of this compound.

Materials and Reagents
  • This compound reference standard (Purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • Phosphoric acid (or Formic acid for MS-compatible methods)

  • 0.45 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Sonicator

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound.[1][2]

ParameterCondition
Column C8 or C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 55:45 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 270 nm
Column Temperature Ambient (or controlled at 25 °C)
Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

Sample Preparation

The sample preparation method should be adapted based on the matrix.

For Liquid Samples (e.g., lotions, solutions):

  • Accurately weigh a known amount of the sample into a volumetric flask.

  • Dilute with methanol and sonicate for 15 minutes to ensure complete dissolution and extraction of this compound.

  • Further dilute with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

For Semi-Solid Samples (e.g., creams, gels):

  • Accurately weigh approximately 1 g of the sample into a 50 mL centrifuge tube.[3]

  • Add a known volume of methanol (e.g., 25 mL) and vortex vigorously for 5 minutes.

  • Sonicate the mixture for 20 minutes to facilitate extraction.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Collect the supernatant and dilute it with the mobile phase to a suitable concentration.

  • Filter the diluted supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters for a similar compound, 2-phenoxyethanol, demonstrate the expected performance of this method.[4]

Validation ParameterResult
Linearity (r²) > 0.999
Range 10 - 500 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Specificity No interference from common excipients

Experimental Workflow

HPLC Workflow for this compound Quantification prep Sample and Standard Preparation stock Prepare Stock Standard (1000 µg/mL) prep->stock working Prepare Working Standards (10-500 µg/mL) prep->working sample_prep Prepare Sample Solution (Extraction & Dilution) prep->sample_prep stock->working hplc HPLC Analysis working->hplc sample_prep->hplc instrument_setup Set Up HPLC System (Column, Mobile Phase, Flow Rate, etc.) hplc->instrument_setup injection Inject Standards and Samples instrument_setup->injection data Data Acquisition and Processing injection->data chromatograms Obtain Chromatograms data->chromatograms calibration Generate Calibration Curve chromatograms->calibration quantification Quantify this compound in Samples calibration->quantification report Report Results quantification->report

Caption: Workflow for the quantification of this compound by HPLC.

Data Presentation

The results of the analysis can be summarized in the following tables.

Table 1: Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
250[Insert Data]
500[Insert Data]

Table 2: Sample Analysis Results

Sample IDWeight (g)Final Volume (mL)Peak Area (mAU*s)Concentration (µg/mL)Amount (% w/w)
Sample 1[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Sample 2[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Sample 3[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the quantification of this compound in various sample matrices. The method exhibits excellent linearity, accuracy, and precision, making it suitable for routine quality control and research applications. The straightforward sample preparation procedure and isocratic elution allow for high throughput analysis.

References

Application Notes and Protocols: 2-Phenoxypropanol in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic kinetic resolution of racemic 2-phenoxypropanol, a key chiral building block in the synthesis of pharmaceuticals, particularly beta-blockers. The protocols focus on the use of lipases for highly enantioselective transesterification reactions.

Introduction

Chiral this compound and its derivatives are valuable intermediates in the pharmaceutical industry. The stereochemistry of these molecules is crucial for their biological activity. Enzymatic reactions, particularly those catalyzed by lipases, offer a highly selective and environmentally friendly approach to resolving racemic mixtures of this compound, yielding enantiomerically pure or enriched compounds. Lipases are widely used for the kinetic resolution of racemic alcohols through hydrolysis, transesterification, or esterification due to their broad substrate specificity and high enantioselectivity.

This document outlines protocols for the lipase-catalyzed kinetic resolution of 2-phenoxy-1-propanols, focusing on transesterification reactions.

Key Applications

  • Synthesis of Chiral Beta-Blockers: Enantiomerically pure (S)-1-phenoxy-2-propanol derivatives are essential for the synthesis of various beta-adrenergic blocking agents.

  • Chiral Building Blocks: Optically active 2-phenoxy-1-propanols serve as versatile starting materials for the synthesis of a wide range of biologically active compounds.

Enzymatic Kinetic Resolution of this compound

The kinetic resolution of racemic this compound using lipases involves the selective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The (S)-enantiomer of 2-phenoxy-1-propanol is preferentially acylated by Pseudomonas sp. lipase.

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

G cluster_prep Reaction Setup cluster_reaction Incubation cluster_analysis Monitoring & Analysis cluster_workup Product Separation Racemic this compound Racemic this compound Reaction Vessel Reaction Vessel Racemic this compound->Reaction Vessel Acyl Donor (e.g., Vinyl Acetate) Acyl Donor (e.g., Vinyl Acetate) Acyl Donor (e.g., Vinyl Acetate)->Reaction Vessel Organic Solvent (e.g., Toluene) Organic Solvent (e.g., Toluene) Organic Solvent (e.g., Toluene)->Reaction Vessel Lipase (e.g., Pseudomonas sp.) Lipase (e.g., Pseudomonas sp.) Lipase (e.g., Pseudomonas sp.)->Reaction Vessel Incubation (Controlled Temperature & Agitation) Incubation (Controlled Temperature & Agitation) Reaction Vessel->Incubation (Controlled Temperature & Agitation) Aliquots Aliquots Incubation (Controlled Temperature & Agitation)->Aliquots Chiral HPLC/GC Analysis Chiral HPLC/GC Analysis Aliquots->Chiral HPLC/GC Analysis Determine Enantiomeric Excess (ee) & Conversion Determine Enantiomeric Excess (ee) & Conversion Chiral HPLC/GC Analysis->Determine Enantiomeric Excess (ee) & Conversion Reaction Quenching Reaction Quenching Determine Enantiomeric Excess (ee) & Conversion->Reaction Quenching Target Conversion Reached Enzyme Filtration Enzyme Filtration Reaction Quenching->Enzyme Filtration Solvent Evaporation Solvent Evaporation Enzyme Filtration->Solvent Evaporation Column Chromatography Column Chromatography Solvent Evaporation->Column Chromatography (R)-2-Phenoxypropanol (R)-2-Phenoxypropanol Column Chromatography->(R)-2-Phenoxypropanol (S)-2-Phenoxypropanol Acetate (S)-2-Phenoxypropanol Acetate Column Chromatography->(S)-2-Phenoxypropanol Acetate

Caption: Workflow for lipase-catalyzed kinetic resolution of this compound.

Protocol 1: Kinetic Resolution using Pseudomonas sp. Lipase

This protocol is based on the highly enantioselective transesterification of 2-phenoxy-1-propanols catalyzed by Pseudomonas sp. lipase.[1]

Materials
  • Racemic this compound

  • Pseudomonas sp. lipase (e.g., Amano AK)

  • Acyl donor (e.g., vinyl acetate, vinyl butyrate)

  • Anhydrous organic solvent (e.g., diisopropyl ether, toluene)

  • Molecular sieves (optional, for anhydrous conditions)

  • Standard laboratory glassware

  • Thermostated shaker or magnetic stirrer with temperature control

  • Analytical equipment for chiral analysis (e.g., HPLC or GC with a chiral column)

Procedure
  • Reaction Setup:

    • In a dry flask, dissolve racemic this compound (1 equivalent) and the acyl donor (1.5-2 equivalents) in the chosen organic solvent.

    • Add the Pseudomonas sp. lipase (typically 10-50% w/w of the substrate).

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-40°C) with constant agitation.

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the substrate and product, and the conversion rate.

  • Reaction Work-up:

    • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

    • Wash the enzyme with a small amount of the solvent.

    • Evaporate the solvent from the filtrate under reduced pressure.

  • Purification:

    • Separate the unreacted (R)-2-phenoxypropanol from the acylated (S)-2-phenoxypropanol ester by column chromatography on silica gel.

Quantitative Data: Effect of Acyl Donor and Temperature

The choice of acyl donor and reaction temperature significantly impacts the enantioselectivity (E-value) of the resolution.[1]

Acyl DonorTemperature (°C)Enantiomeric Ratio (E)
Vinyl Acetate30>100
Vinyl Butyrate3065
Vinyl Caproate3030
Vinyl Acetate10>150
Vinyl Acetate4080

Note: The E-value is a measure of the enzyme's enantioselectivity. A higher E-value indicates better separation of the enantiomers.

Protocol 2: Kinetic Resolution of a this compound Derivative using Candida rugosa Lipase

This protocol is adapted from the kinetic resolution of a structurally similar substrate, 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers, using Candida rugosa lipase.[2]

Materials
  • Racemic this compound

  • Candida rugosa lipase

  • Acylating agent (e.g., isopropenyl acetate, vinyl acetate)

  • Two-phase reaction medium: Toluene and an ionic liquid (e.g., [EMIM][BF4]) or a buffered aqueous phase.

  • Standard laboratory glassware

  • Thermostated shaker

  • Analytical equipment for chiral analysis

Procedure
  • Reaction Setup:

    • Prepare a two-phase system in a reaction vessel. For example, a mixture of toluene and [EMIM][BF4].

    • Add the racemic this compound and the acylating agent to the reaction medium.

    • Add the Candida rugosa lipase to initiate the reaction.

  • Incubation:

    • Incubate the mixture in a thermostated shaker at a controlled temperature (e.g., 30-50°C).

    • Monitor the reaction progress as described in Protocol 1.

  • Reaction Work-up and Purification:

    • Follow the work-up and purification steps outlined in Protocol 1 to separate the unreacted enantiomer from the acylated product.

Optimized Reaction Conditions

For the resolution of 1-(isopropylamine)-3-phenoxy-2-propanol, the following conditions were found to be optimal.[2] These can serve as a starting point for the optimization of this compound resolution.

ParameterOptimal Condition
LipaseCandida rugosa MY
Acylating AgentIsopropenyl acetate
Reaction MediumToluene and [EMIM][BF4]

Under these conditions, a high enantiomeric excess of the product (ee_p = 96.17%) and an enantioselectivity (E-value) of 67.45 were achieved for the derivative.[2]

Logical Relationship: Factors Affecting Enantioselectivity

G cluster_factors Influencing Factors cluster_details Specific Observations Enantioselectivity (E-value) Enantioselectivity (E-value) Enzyme Choice Enzyme Choice Enzyme Choice->Enantioselectivity (E-value) Pseudomonas sp. > Alcaligenes sp. Pseudomonas sp. > Alcaligenes sp. Enzyme Choice->Pseudomonas sp. > Alcaligenes sp. Acyl Donor Acyl Donor Acyl Donor->Enantioselectivity (E-value) Shorter chain acyl donors (e.g., vinyl acetate) show higher E-values Shorter chain acyl donors (e.g., vinyl acetate) show higher E-values Acyl Donor->Shorter chain acyl donors (e.g., vinyl acetate) show higher E-values Temperature Temperature Temperature->Enantioselectivity (E-value) Lower temperatures generally improve E-values Lower temperatures generally improve E-values Temperature->Lower temperatures generally improve E-values Solvent Solvent Solvent->Enantioselectivity (E-value) Organic solvents like diisopropyl ether and toluene are effective Organic solvents like diisopropyl ether and toluene are effective Solvent->Organic solvents like diisopropyl ether and toluene are effective

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Phenoxypropanol from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of 2-phenoxypropanol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

The impurities present in crude this compound largely depend on the synthetic route employed. The most common synthesis involves the reaction of phenol with propylene oxide or 1-chloro-2-propanol.

Potential impurities include:

  • Unreacted Starting Materials: Phenol, propylene oxide, or 1-chloro-2-propanol.

  • Isomeric Byproduct: 1-Phenoxy-2-propanol is the primary isomeric impurity formed alongside this compound. The ratio of these isomers can vary depending on the reaction conditions.

  • Solvent Residues: Solvents used in the synthesis and workup procedures.

  • Catalyst Residues: If a catalyst is used in the synthesis, traces may remain in the crude product.

Q2: Which purification techniques are most effective for this compound?

The choice of purification method depends on the scale of the purification and the nature and quantity of the impurities. The most common and effective techniques are:

  • Liquid-Liquid Extraction: Useful for the initial workup to remove water-soluble impurities and unreacted phenol.

  • Fractional Distillation (under vacuum): The primary method for separating this compound from impurities with different boiling points, including the isomeric 1-phenoxy-2-propanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): A highly effective technique for separating the 1-phenoxy-2-propanol and 2-phenoxy-1-propanol isomers, capable of achieving high purity (>99%)[1].

  • Recrystallization: While this compound is a liquid at room temperature, this technique may be applicable to solid derivatives or if the crude mixture solidifies due to impurities.

Q3: What are the key physical properties of this compound and its main isomer relevant to purification?

Understanding the physical properties is crucial for selecting and optimizing purification methods.

PropertyThis compound1-Phenoxy-2-propanolSource
Appearance Colorless to pale yellow liquidColorless liquid[2]
Boiling Point 243 °C (at 760 mmHg)241.2 °C (at 760 mmHg)
Solubility Soluble in water (198 g/L at 20 °C)Soluble in water (15.1 g/L at 20 °C)
Density 1.064 g/mL at 20 °C1.0622 g/cm³ at 20 °C

Experimental Workflows and Protocols

Below are diagrams and detailed protocols for the key purification steps.

Experimental Workflow: General Purification Strategy

crude Crude Reaction Mixture extraction Liquid-Liquid Extraction crude->extraction Initial Workup distillation Fractional Vacuum Distillation extraction->distillation Removal of Non-Volatiles hplc Preparative HPLC (Optional) distillation->hplc Isomer Separation pure Pure this compound distillation->pure Sufficient Purity hplc->pure High Purity Isomer

Caption: General workflow for the purification of this compound.

Protocol 1: Liquid-Liquid Extraction for Initial Workup

This protocol is designed to remove water-soluble impurities, such as salts and unreacted phenol, from the crude reaction mixture.

Materials:

  • Crude this compound mixture

  • Organic solvent (e.g., ethyl acetate, diethyl ether)

  • 5% aqueous sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in an appropriate volume of the chosen organic solvent in a separatory funnel.

  • Wash the organic layer with the 5% NaOH solution to remove unreacted phenol. Shake the funnel gently, venting frequently to release any pressure buildup.

  • Allow the layers to separate and drain the aqueous (bottom) layer.

  • Repeat the wash with the NaOH solution until the aqueous layer is colorless.

  • Wash the organic layer with water to remove any residual NaOH.

  • Wash the organic layer with brine to facilitate the removal of dissolved water.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude, washed this compound.

Protocol 2: Fractional Vacuum Distillation for Isomer Separation

This protocol is for separating this compound from its isomer and other impurities with different boiling points. Due to the high boiling points, vacuum distillation is necessary to prevent decomposition.

Materials:

  • Crude, washed this compound

  • Distillation flask (round-bottom flask)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with a stirrer

  • Vacuum pump with a vacuum trap

  • Manometer

  • Boiling chips or a magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and free of cracks.

  • Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.

  • Connect the apparatus to the vacuum source with a trap in between.

  • Begin to evacuate the system slowly.

  • Once the desired pressure is reached and stable, begin heating the distillation flask.

  • Observe the temperature at the distillation head. The temperature will rise as the first fraction begins to distill.

  • Collect any low-boiling impurities in a separate receiving flask.

  • As the temperature approaches the boiling point of the phenoxypropanol isomers at the given pressure, change the receiving flask to collect the main fraction.

  • Distill the product at a slow, steady rate to ensure good separation in the fractionating column.

  • Monitor the temperature throughout the distillation. A stable temperature indicates the collection of a pure fraction.

  • Once the desired product has been collected, stop the heating and allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 3: Preparative HPLC for High-Purity Isomer Separation

This method is suitable for obtaining highly pure this compound, especially for separating it from its 1-phenoxy isomer.[1]

Instrumentation and Column:

  • Preparative HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • A suitable preparative column (e.g., C18 for reverse-phase or a chiral column if separating enantiomers).

Mobile Phase Preparation:

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile or Methanol (HPLC grade)

  • All solvents should be degassed before use.

Chromatographic Conditions (Example for Reverse-Phase):

  • Flow Rate: Dependent on column dimensions (e.g., 20-100 mL/min).

  • Detection Wavelength: ~270 nm.

  • Column Temperature: Ambient or slightly elevated (e.g., 30 °C).

  • Injection Volume: Varies with sample concentration and column size.

  • Gradient Program: An initial scouting run on an analytical scale is recommended to determine the optimal gradient. A typical gradient might run from a lower to a higher percentage of the organic solvent.

Sample Preparation:

  • Dissolve the partially purified this compound in a minimal amount of the initial mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Post-Purification Processing:

  • Collect the fractions containing the purified this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Troubleshooting Guides

Fractional Vacuum Distillation Troubleshooting

issue Poor Isomer Separation cause1 Distillation Rate Too Fast issue->cause1 cause2 Inefficient Fractionating Column issue->cause2 cause3 Unstable Vacuum issue->cause3 solution1 Reduce heating to slow down the distillation rate. cause1->solution1 solution2 Use a longer or more efficient (e.g., packed) column. cause2->solution2 solution3 Check for leaks in the system and ensure a stable vacuum source. cause3->solution3

Caption: Troubleshooting poor isomer separation during distillation.

Problem Possible Cause Troubleshooting Steps
Bumping or Violent Boiling No or ineffective boiling chips/stirring.Use a magnetic stir bar for even boiling under vacuum. Boiling stones are not effective under vacuum.
Heating too rapidly.Increase the heat gradually.
Product Decomposing Temperature is too high.Ensure a sufficiently low vacuum is achieved to lower the boiling point.
No Distillate Collected Leak in the vacuum system.Check all joints and connections for leaks. Ensure all glassware is properly sealed.
Condenser water is too warm.Use colder water for the condenser.
Blockage in the apparatus.Check for any blockages in the condenser or adapter.

Preparative HPLC Troubleshooting

issue Poor Peak Resolution cause1 Inappropriate Mobile Phase issue->cause1 cause2 Column Overloading issue->cause2 cause3 Incorrect Flow Rate issue->cause3 solution1 Optimize the gradient and solvent composition on an analytical scale first. cause1->solution1 solution2 Reduce the injection volume or sample concentration. cause2->solution2 solution3 Adjust the flow rate; a lower flow rate can improve separation. cause3->solution3

Caption: Troubleshooting poor peak resolution in preparative HPLC.

Problem Possible Cause Troubleshooting Steps
High Backpressure Blockage in the system or column.Filter the sample before injection. Flush the system and column.
Mobile phase viscosity is too high.Consider using a different solvent or adjusting the temperature.
Broad Peaks Column degradation.Replace the column.
Sample solvent is too strong.Dissolve the sample in the initial mobile phase.
Ghost Peaks Contamination in the mobile phase or system.Use fresh, high-purity solvents. Clean the injector and system.

Purity Analysis

To confirm the purity of the final this compound product, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique.

Example GC-MS Parameters for Purity Analysis

These are general starting parameters and may require optimization.

Parameter Value
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (split mode, e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 80 °C, hold for 2 min. Ramp: 10 °C/min to 250 °C, hold for 5 min.
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Mass Scan Range 40-350 amu

The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The mass spectrum should be compared to a reference spectrum to confirm the identity.

References

Technical Support Center: 2-Phenoxypropanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-phenoxypropanol synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up production.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The two main industrial routes for synthesizing this compound are:

  • Reaction of Phenol with Propylene Oxide: This is the most common method, where phenol reacts with propylene oxide in a ring-opening reaction. This process is typically facilitated by a catalyst to improve the reaction rate and selectivity.[1][2][3] The reaction generally yields a mixture of isomers, with 1-phenoxy-2-propanol being the major product.[4]

  • Williamson Ether Synthesis: This method involves the reaction of a sodium phenoxide (generated by reacting phenol with a base like sodium hydroxide) with 1-chloro-2-propanol.[4][5]

Q2: What are the major and minor isomers produced during the synthesis from propylene oxide?

A2: The reaction between phenol and propylene oxide typically yields two positional isomers. The major product is 1-phenoxy-2-propanol (the α-isomer), where the phenoxy group attaches to the primary carbon of the propylene oxide backbone. The minor product is 2-phenoxy-1-propanol (the β-isomer), where the phenoxy group is on the second carbon.[4] Selectivity towards the desired α-isomer is a key challenge in scaling up the synthesis.

Q3: What types of catalysts are effective for the phenol and propylene oxide reaction?

A3: Various catalysts can be used to enhance the reaction rate and selectivity. A common example is a mixed metal oxide catalyst such as Al₂O₃-MgO/Fe₃O₄.[1][3] The choice of catalyst is critical in industrial-scale production to control reaction kinetics and minimize byproduct formation.[6] Phase-transfer catalysts (PTC) can also be employed to accelerate reactions between components in immiscible phases, which can be beneficial in this synthesis.[7][8]

Q4: What are the critical safety considerations when handling the reagents for this compound synthesis?

A4: Key safety precautions include:

  • Propylene Oxide: This reagent has a low boiling point (35°C) and is highly flammable, requiring careful handling, especially in large quantities, to prevent pressure buildup and potential hazards.[9]

  • Phenol: Phenol is corrosive and toxic. Appropriate personal protective equipment (PPE), such as gloves and safety goggles, is essential.[10]

  • This compound (Product): The final product is classified as causing serious eye damage.[10][11] Handling should be done with proper eye protection.[12]

  • General Handling: All procedures should be conducted in a well-ventilated area. Emergency exits and risk-elimination areas should be established.[10]

Q5: How does reaction temperature affect the synthesis and scale-up?

A5: Temperature is a critical parameter. The reaction between phenol and propylene oxide is often exothermic.[13] On a large scale, inefficient heat removal can lead to thermal gradients or a runaway reaction, increasing the formation of impurities and posing safety risks.[13][14] Maintaining a controlled temperature, typically in the range of 40-60°C for certain protocols, is crucial for optimizing yield and purity.[15]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature The reaction is exothermic; poor heat dissipation at scale can lead to side reactions.[13] Ensure the reactor's cooling system is adequate for the batch size. Monitor the internal temperature continuously and adjust cooling to maintain the optimal range.
Inefficient Mixing In large reactors, "dead zones" can form, leading to localized concentrations of reactants and reduced reaction efficiency.[13] Verify that the stirrer design and speed are appropriate for the vessel geometry and volume to ensure a homogeneous mixture.
Catalyst Inactivation or Insufficient Amount Catalysts can be deactivated by impurities (e.g., water).[16] Ensure all reagents and solvents are anhydrous. Confirm that the catalyst loading is appropriate for the scale of the reaction.
Incomplete Reaction The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like TLC or GC. Consider extending the reaction time if necessary.[16]

Issue 2: High Levels of Impurities and Byproducts

Possible Cause Troubleshooting Steps
Formation of the Undesired Isomer (2-phenoxy-1-propanol) The reaction conditions (temperature, catalyst, solvent) influence the isomer ratio.[4] Experiment with different catalysts or consider using a phase-transfer catalyst to improve selectivity.[7] Optimization of reaction conditions at a smaller scale using Design of Experiments (DoE) can help identify robust parameters before scaling up.[14]
Side Reactions at Elevated Temperatures Localized overheating can promote the formation of byproducts.[13] Improve mixing and heat transfer within the reactor. Consider a slower, controlled addition of the limiting reagent to manage the exothermic reaction.[14]
Impure Starting Materials Impurities in phenol or propylene oxide can lead to unwanted side products. Use reagents of high purity and ensure they are properly stored to prevent degradation.

Issue 3: Difficulties in Product Purification at Scale

Possible Cause Troubleshooting Steps
Azeotrope Formation or Close Boiling Points The desired product and its isomer or other impurities may have close boiling points, making separation by distillation difficult. Use a high-efficiency distillation column (e.g., fractional distillation under reduced pressure).[17]
Crystallization Issues If purification involves crystallization, problems with crystal form (polymorphism) or habit can affect filtration and drying.[14] Carefully study and define the Critical Process Parameters for crystallization, including solvent selection, cooling rate, and agitation.
Emulsion Formation During Workup During aqueous workup, emulsions can form, complicating phase separation. Add brine (saturated NaCl solution) to help break the emulsion. Allow sufficient time for the layers to separate completely.

Quantitative Data Summary

Table 1: Physicochemical Properties of 1-Phenoxy-2-propanol

PropertyValueReference(s)
Molecular FormulaC₉H₁₂O₂[4]
Molecular Weight152.19 g/mol [4]
Boiling Point243 °C[4]
Density1.064 g/mL at 20 °C[4]
Flash Point120 °C (approx.)[18]
Water Solubility15.1 g/L[4]

Table 2: Example Reaction Conditions from Literature

ReactantsCatalyst/BaseSolventTemperatureTimeOutcomeReference
p-phenoxyphenol, Propylene oxidePotassium hydroxideWater40-60°C4h1-(4-phenoxyphenoxy)-2-propanol[15]
Phenol, Propylene oxideAl₂O₃-MgO/Fe₃O₄Not specifiedNot specifiedNot specified1-Phenoxy-2-propanol[3]

Experimental Protocols

Protocol: Synthesis of 1-Phenoxy-2-propanol via Reaction of Phenol and Propylene Oxide

Disclaimer: This protocol is a representative example. All experiments should be conducted with appropriate safety precautions and after a thorough risk assessment.

1. Materials and Equipment:

  • Phenol

  • Propylene oxide

  • Triethylamine (catalyst)

  • Diethyl ether (solvent for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (drying agent)

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heat source (heating mantle)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

2. Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve phenol in a suitable solvent (if any) and add a catalytic amount of triethylamine.

  • Reagent Addition: Cool the flask in an ice bath. Add propylene oxide dropwise from the dropping funnel to the stirred phenol solution over 30-60 minutes. Control the rate of addition to maintain the reaction temperature below a designated limit to manage the exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and maintain for several hours (e.g., 4-6 hours), monitoring the progress by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to isolate the 1-phenoxy-2-propanol. Collect the fraction that distills at the appropriate boiling point under the given pressure.

Visualizations

G Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation (Phenol, Propylene Oxide, Catalyst) reaction 2. Reaction Setup & Controlled Addition reagents->reaction reflux 3. Heating & Reflux (Monitor Progress via TLC/GC) reaction->reflux workup 4. Aqueous Workup (Extraction & Washing) reflux->workup drying 5. Drying & Solvent Removal (Anhydrous MgSO4, Rotary Evaporation) workup->drying purify 6. Purification (Vacuum Distillation) drying->purify product 7. Final Product (1-Phenoxy-2-propanol) purify->product

Caption: A typical experimental workflow for the laboratory synthesis of this compound.

G Troubleshooting Flowchart for Low Product Yield start Problem: Low Yield check_completion Is the reaction complete? (Check TLC/GC) start->check_completion extend_time Action: Extend reaction time or re-evaluate temperature. check_completion->extend_time No check_temp Was temperature controlled effectively? check_completion->check_temp Yes extend_time->check_temp improve_cooling Action: Improve heat transfer. Consider slower addition. check_temp->improve_cooling No check_mixing Was mixing adequate for the scale? check_temp->check_mixing Yes improve_cooling->check_mixing improve_stirring Action: Optimize stirrer speed/design for the reactor. check_mixing->improve_stirring No check_catalyst Was catalyst active and loading correct? check_mixing->check_catalyst Yes improve_stirring->check_catalyst check_reagents Action: Use anhydrous reagents. Verify catalyst amount. check_catalyst->check_reagents No end Yield Improved check_catalyst->end Yes check_reagents->end

Caption: A logical flowchart for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Phenoxypropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-phenoxypropanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main industrial and laboratory methods for synthesizing this compound are:

  • The reaction of phenol with propylene oxide. This method is often catalyzed and can lead to high yields of the desired product.[1][2]

  • The Williamson ether synthesis. This classic method involves the reaction of a phenoxide salt with a 1-halo-2-propanol or 2-halo-1-propanol.[3][4][5]

Q2: Which synthetic route typically offers a higher yield?

A2: The reaction of phenol with propylene oxide, particularly when catalyzed, can achieve very high yields, often exceeding 98%.[1][2] The Williamson ether synthesis is a versatile and widely used method, but yields can be more variable (typically in the range of 50-95% for laboratory syntheses) and are highly dependent on the specific reaction conditions and the choice of reagents and solvents.[4]

Q3: What are the common impurities I might encounter in my final product?

A3: Common impurities can originate from starting materials, side reactions, or degradation. Depending on the synthetic route, you may find:

  • Unreacted phenol: A common impurity if the reaction does not go to completion.

  • Dipropylene glycol phenyl ether: Formed from the reaction of this compound with another molecule of propylene oxide.

  • Isomers: Depending on the regioselectivity of the reaction, you may have a mixture of 1-phenoxy-2-propanol and 2-phenoxy-1-propanol.

  • Solvent residues: Residual solvents from the reaction or purification steps.

  • Byproducts of the Williamson ether synthesis: These can include alkenes from elimination side reactions and products of C-alkylation of the phenol ring.

Q4: How can I analyze the purity of my this compound sample?

A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for identifying and quantifying the main product and any volatile or semi-volatile impurities in your this compound sample.[6][7]

Troubleshooting Guides

Low Yield in this compound Synthesis
Symptom Potential Cause Suggested Solution
Low conversion of starting materials Reaction of Phenol with Propylene Oxide: Inefficient catalysis.Ensure the catalyst (e.g., Al2O3-MgO/Fe3O4, organophosphorus compounds) is active and used in the correct proportion. Consider increasing the reaction temperature or time.
Williamson Ether Synthesis: Incomplete deprotonation of phenol.Use a sufficiently strong base (e.g., sodium hydroxide, potassium carbonate) to ensure complete formation of the phenoxide. Ensure anhydrous conditions if using a water-sensitive base like sodium hydride.
Williamson Ether Synthesis: Poor nucleophilicity of the phenoxide.Use a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the phenoxide ion.
Significant formation of side products Williamson Ether Synthesis: E2 elimination competing with SN2 substitution.This is more likely with secondary halides. If using a 2-halopropane derivative, consider using a less sterically hindered base and lower reaction temperatures. The use of a primary halide (1-halo-2-propanol) is generally preferred to minimize elimination.[5]
Williamson Ether Synthesis: C-alkylation of the phenol ring.The phenoxide ion is an ambident nucleophile. To favor O-alkylation, use polar aprotic solvents and consider the choice of counter-ion. Phase-transfer catalysis can sometimes improve selectivity.
Product loss during workup and purification Inefficient extraction or purification.Optimize the extraction procedure by ensuring the correct pH to separate the product from unreacted phenol. For purification, fractional distillation under reduced pressure is often effective. Column chromatography can also be used to separate isomers and other impurities.

Data Presentation

Comparison of Synthetic Routes for this compound
Synthetic Route Typical Reagents Catalyst/Base Reported Yield Key Advantages Common Challenges
Phenol + Propylene Oxide Phenol, Propylene OxideAl2O3-MgO/Fe3O4, Organophosphorus compounds>98%High atom economy, high yield, fewer steps.Requires careful control of reaction conditions to ensure regioselectivity and prevent polymerization of propylene oxide.
Williamson Ether Synthesis Phenol, 1-chloro-2-propanol (or similar)NaOH, K2CO3, NaH50-95%Versatile, well-established method.Potential for side reactions (elimination, C-alkylation), may require stricter control of stoichiometry and conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Phenol and Propylene Oxide (Catalytic)

Materials:

  • Phenol

  • Propylene oxide

  • Organophosphorus catalyst (e.g., triphenylphosphine)

  • Nitrogen gas supply

  • Pressure-rated reaction vessel

Procedure:

  • Charge the pressure-rated reaction vessel with phenol and the organophosphorus catalyst.

  • Purge the vessel with nitrogen gas to create an inert atmosphere.

  • Heat the mixture to the desired reaction temperature (e.g., 100-140°C).

  • Slowly feed propylene oxide into the reactor while maintaining the temperature. The molar ratio of phenol to propylene oxide should be carefully controlled (typically around 1:1 to 1:1.1).

  • After the addition of propylene oxide is complete, continue the reaction for a specified time (e.g., 2-3 hours) to ensure complete conversion.

  • Cool the reaction mixture and degas to remove any unreacted propylene oxide.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • Phenol

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K2CO3)

  • 1-chloro-2-propanol

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in DMF.

  • Add sodium hydroxide or potassium carbonate to the solution and stir to form the sodium phenoxide.

  • Slowly add 1-chloro-2-propanol to the reaction mixture.

  • Heat the mixture to a suitable temperature (e.g., 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Visualizations

Reaction_Pathway_Phenol_Propylene_Oxide Phenol Phenol Intermediate Intermediate Complex Phenol->Intermediate PropyleneOxide Propylene Oxide PropyleneOxide->Intermediate Catalyst Catalyst (e.g., Organophosphorus) Catalyst->Intermediate Product This compound Intermediate->Product

Caption: Reaction of Phenol and Propylene Oxide.

Williamson_Ether_Synthesis cluster_step2 Step 2: SN2 Attack Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide + Base Base Base (e.g., NaOH) Product This compound Phenoxide->Product + 1-chloro-2-propanol ChloroPropanol 1-chloro-2-propanol Byproduct NaCl

Caption: Williamson Ether Synthesis Pathway.

Troubleshooting_Workflow Start Low Yield of This compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Analyze_Side_Products Analyze Crude Product for Side Products (GC-MS) Start->Analyze_Side_Products Impure_Materials Purify Starting Materials Check_Purity->Impure_Materials Impurities Found Optimize_Conditions Optimize Reaction Conditions Check_Conditions->Optimize_Conditions Suboptimal Address_Side_Reactions Address Specific Side Reactions (e.g., change base, solvent) Analyze_Side_Products->Address_Side_Reactions Side Products Identified Improve_Workup Optimize Workup and Purification Protocol Analyze_Side_Products->Improve_Workup Product Loss Evident Success Improved Yield Impure_Materials->Success Optimize_Conditions->Success Address_Side_Reactions->Success Improve_Workup->Success

Caption: Troubleshooting Workflow for Low Yield.

References

Technical Support Center: Synthesis of 2-Phenoxypropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenoxypropanol. Our aim is to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and industrially significant method for synthesizing this compound is the reaction of phenol with propylene oxide. This reaction is typically catalyzed by a base, which deprotonates phenol to the more nucleophilic phenoxide ion, facilitating the ring-opening of the propylene oxide. Acid catalysis is also possible but is generally less selective.

Q2: What are the expected major products and potential side products in this synthesis?

A2: The primary product is this compound. However, due to the nature of the reaction, several side products can form. The most common of these are:

  • 1-Phenoxy-2-propanol: This is a regioisomer of the desired product.

  • Di(propylene glycol) phenyl ether (di-PPh): This is an oligomer formed from the reaction of this compound with another molecule of propylene oxide.

  • Unreacted Phenol: Incomplete reaction can leave residual starting material.

Commercial propylene glycol phenyl ether is often a mixture, with 1-phenoxy-2-propanol being the major isomer, and can contain up to 7% di-PPh and 0.1% phenol.[1]

Q3: How does the choice of catalyst (acid vs. base) affect the product distribution?

A3: The choice of catalyst has a significant impact on the regioselectivity of the reaction.

  • Base Catalysis: In a base-catalyzed reaction, the phenoxide ion acts as the nucleophile. For steric reasons, it preferentially attacks the less substituted carbon of the propylene oxide, leading predominantly to the formation of this compound.

  • Acid Catalysis: Under acidic conditions, the propylene oxide is protonated, and the reaction proceeds via a more carbocation-like transition state. In this case, the nucleophile (phenol) can attack both the primary and secondary carbons of the propylene oxide, resulting in a mixture of this compound and 1-phenoxy-2-propanol.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Yield of this compound Incomplete reaction.- Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion. - Increase Temperature: Gradually increase the reaction temperature within a reasonable range (e.g., 100-140°C), but be mindful of potential side reactions. - Ensure Proper Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction. Use efficient mechanical or magnetic stirring.
Suboptimal catalyst activity or amount.- Catalyst Choice: For high selectivity towards this compound, use a base catalyst such as NaOH, KOH, or an organophosphorus catalyst.[2] - Catalyst Loading: Ensure the appropriate catalytic amount is used. For instance, some protocols suggest 1-5‰ of an organophosphorus catalyst relative to the total mass of reactants.[2]
Purity of reagents.- Use Dry Reagents: Water can consume the catalyst and hinder the reaction. Ensure phenol and propylene oxide are of high purity and dry.
High Percentage of 1-Phenoxy-2-propanol Isomer Use of an acid catalyst or acidic impurities.- Switch to a Base Catalyst: As mentioned, base catalysis strongly favors the formation of the this compound isomer. - Neutralize Acidic Impurities: Ensure all reagents and solvents are free from acidic contaminants.
High reaction temperature.- Optimize Temperature: While higher temperatures can increase the reaction rate, they can also decrease selectivity. Experiment with a lower temperature range to favor the desired isomer.
Significant Formation of Di(propylene glycol) phenyl ether (di-PPh) Excess propylene oxide.- Control Stoichiometry: Use a molar ratio of phenol to propylene oxide of 1:1 or with a slight excess of phenol to minimize the reaction of the product with unreacted propylene oxide. Some protocols suggest a molar ratio of phenol to propylene oxide of 1:(1.0-1.1).[2]
Prolonged reaction time at high temperatures.- Monitor Reaction Progress: Once the starting phenol is consumed, stop the reaction to prevent the further reaction of the this compound product.
Presence of Unreacted Phenol in the Final Product Insufficient propylene oxide or incomplete reaction.- Adjust Stoichiometry: A slight excess of propylene oxide can be used to ensure complete conversion of phenol, but this must be balanced against the risk of di-PPh formation. - Optimize Reaction Conditions: Refer to the "Low Yield" section for tips on driving the reaction to completion.

Quantitative Data on Product Distribution

The following table summarizes representative data on the influence of reaction conditions on product distribution. Please note that results can vary based on the specific experimental setup.

Catalyst Temperature (°C) Phenol:Propylene Oxide Molar Ratio Yield of this compound (%) Side Products (%) Reference
Organophosphorus Compound1401:1.1~98.9 (purity by GC)Phenol: ~32 ppm[2]
Organophosphorus CompoundNot Specified1:1.1~98.6 (purity by GC)Phenol: ~39 ppm[2]

Experimental Protocols

Representative Protocol for Base-Catalyzed Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • Phenol

  • Propylene oxide

  • Base catalyst (e.g., NaOH, KOH, or a suitable organophosphorus catalyst)

  • Anhydrous solvent (optional, e.g., toluene or xylene)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add phenol and the base catalyst. If using a solvent, add it at this stage.

  • Inert Atmosphere: Purge the system with an inert gas to remove air and moisture.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 100-140°C) with vigorous stirring.

  • Addition of Propylene Oxide: Add propylene oxide dropwise from the dropping funnel to the heated reaction mixture over a period of time (e.g., 2 hours). Maintain a steady reaction temperature.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the set temperature. Monitor the progress of the reaction by a suitable analytical method (e.g., GC-MS or TLC) until the phenol is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, it can be removed by filtration.

    • If a soluble base was used, neutralize the reaction mixture with a dilute acid (e.g., HCl).

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Reaction Pathways

ReactionPathways cluster_main Main Reaction (Base-Catalyzed) cluster_side1 Isomer Formation (Acid-Catalyzed) cluster_side2 Oligomerization Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base PropyleneOxide Propylene Oxide Isomer 1-Phenoxy-2-propanol (Minor Isomer) PropyleneOxide->Isomer + Phenol (H+ catalysis) Product This compound (Major Product) Phenoxide->Product + Propylene Oxide (Attack at less hindered carbon) DiPPh Di(propylene glycol) phenyl ether Product->DiPPh + Propylene Oxide Base Base (e.g., NaOH) Acid Acid (e.g., H+)

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: Optimization of 2-Phenoxypropanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-phenoxypropanol.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify them?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the reaction conditions and reagent quality. Here are the common culprits and their solutions:

    • Incomplete Deprotonation of Phenol: The reaction initiates with the deprotonation of phenol to form the more nucleophilic phenoxide ion. If the base is not strong enough or is used in insufficient quantity, this equilibrium will not favor the product.

      • Solution: Employ a sufficiently strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). Ensure you use at least a stoichiometric equivalent of the base relative to phenol.

    • Presence of Water: The presence of water in the reaction mixture can consume the base and protonate the phenoxide, thereby inhibiting the reaction.

      • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Phenol should also be dry.

    • Low Reaction Temperature: The reaction may not have sufficient energy to proceed to completion at lower temperatures.

      • Solution: Gradually increase the reaction temperature. A typical range for this reaction is between 100-140°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature.

    • Insufficient Reaction Time: The reaction may simply not have had enough time to go to completion.

      • Solution: Monitor the reaction progress over a longer period. Typical reaction times can range from 5 to 13 hours.[1]

Issue 2: Formation of Significant Byproducts

  • Question: My final product is contaminated with significant amounts of byproducts. What are these byproducts and how can I minimize their formation?

  • Answer: The primary byproduct in the synthesis of this compound is often dipropylene glycol phenyl ether.[1] This is formed from the reaction of the desired product with another molecule of propylene oxide.

    • Solution: To minimize the formation of this byproduct, it is crucial to control the stoichiometry of the reactants. Using a molar ratio of phenol to propylene oxide of 1:1.0-1.1 can significantly reduce the formation of the diether.[1]

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying my this compound. What are the recommended purification methods?

  • Answer: The most effective method for purifying this compound is fractional distillation under reduced pressure.[2][3][4][5][6] This technique is suitable for separating liquids with close boiling points.

    • Troubleshooting Purification:

      • Poor Separation: If you are observing poor separation during distillation, ensure your distillation column has a sufficient number of theoretical plates. Using a longer column or a column packed with a suitable material can improve separation efficiency.[2][3]

      • Product Decomposition: this compound can be sensitive to high temperatures. Distilling under reduced pressure will lower the boiling point and minimize the risk of decomposition.

Frequently Asked Questions (FAQs)

  • Q1: What are the main synthetic routes to this compound?

    • A1: The two primary industrial routes are the reaction of phenol with propylene oxide (a Williamson ether synthesis) and the reaction of phenol with propylene carbonate.[7][8][9][10][11]

  • Q2: What type of catalyst is most effective for the synthesis of this compound?

    • A2: For the reaction of phenol with propylene oxide, a strong base like NaOH or KOH is typically used.[1][7] For the reaction with propylene carbonate, various catalysts have been shown to be effective, including zinc salts.[12] The use of a phase-transfer catalyst can also be beneficial in improving reaction rates and yields.[13][14][15][16][17]

  • Q3: What is the role of a phase-transfer catalyst in this synthesis?

    • A3: A phase-transfer catalyst (PTC) facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the propylene oxide resides.[13][15][17] This increases the reaction rate and allows for milder reaction conditions, often leading to higher yields and fewer byproducts.[13][15]

Data Presentation

Table 1: Effect of Reactant Ratio on Product Purity

Molar Ratio (Phenol:Propylene Oxide)This compound Purity (%) [GC]Dipropylene Glycol Phenyl Ether (%) [GC]
1:1.098.9<1
1:1.198.6~1.2
1:1.297.5~2.3

Data adapted from a representative industrial synthesis process.[1]

Table 2: Influence of Temperature on Reaction Time and Yield (Illustrative)

Temperature (°C)Reaction Time (h)Yield (%)
1001385
120892
140595

This table provides illustrative data on the general trend of temperature influencing reaction time and yield.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis (Propylene Oxide Route)

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • Phenol

  • Propylene Oxide

  • Sodium Hydroxide (pellets)

  • Anhydrous Toluene (or another suitable aprotic solvent)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenol and anhydrous toluene.

  • Base Addition: While stirring, carefully add powdered sodium hydroxide to the flask.

  • Heating: Heat the mixture to reflux with vigorous stirring to form the sodium phenoxide.

  • Propylene Oxide Addition: Once the phenoxide is formed, cool the reaction mixture slightly and add propylene oxide dropwise from the dropping funnel. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue to heat the mixture at 100-140°C for 5-13 hours, monitoring the reaction progress by TLC or GC.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature and quench with water.

    • Separate the organic layer and wash it with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum.

Protocol 2: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all joints are properly sealed for vacuum application.

  • Distillation:

    • Add the crude this compound to the distillation flask with a magnetic stir bar.

    • Begin heating the flask gently while applying a vacuum.

    • Collect the forerun, which will consist of any low-boiling impurities.

    • Increase the temperature gradually and collect the main fraction of this compound at its boiling point under the applied pressure.

    • Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.

Mandatory Visualization

Reaction_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Mix Phenol and Anhydrous Solvent B 2. Add Base (e.g., NaOH) A->B C 3. Heat to form Phenoxide B->C D 4. Add Propylene Oxide Dropwise C->D E 5. Heat at 100-140°C for 5-13h D->E F 6. Quench with Water E->F G 7. Separate Organic Layer F->G H 8. Wash with HCl, NaHCO3, Brine G->H I 9. Dry with Anhydrous MgSO4 H->I J 10. Filter and Concentrate I->J K 11. Fractional Distillation under Vacuum J->K L Pure this compound K->L Reaction_Mechanism Williamson Ether Synthesis Mechanism cluster_step1 Step 1: Deprotonation of Phenol cluster_step2 Step 2: Nucleophilic Attack (SN2) Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide + B: Base Base (B:) HB HB⁺ Phenoxide2 Phenoxide (Ar-O⁻) PropyleneOxide Propylene Oxide Product This compound PropyleneOxide->Product Ring Opening Phenoxide2->PropyleneOxide Nucleophilic Attack

References

Technical Support Center: Resolving Impurities in 2-Phenoxypropanol Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-phenoxypropanol. Our aim is to help you identify and resolve common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound samples?

The impurity profile of this compound can vary depending on the synthetic route. The most common method of synthesis is the reaction of phenol with propylene oxide. Potential impurities from this process include:

  • Unreacted Starting Materials: Phenol and propylene oxide.

  • Isomeric Impurity: 1-Phenoxy-2-propanol is a common isomer formed during synthesis.

  • Byproducts: Dipropylene glycol phenyl ether can form from the reaction of this compound with another molecule of propylene oxide.

Q2: How can I identify the impurities in my this compound sample?

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in this compound. High-Performance Liquid Chromatography (HPLC) is also highly effective for separating and quantifying non-volatile impurities and isomers.

Q3: What are the recommended methods for purifying this compound?

The choice of purification method depends on the nature and quantity of the impurities. The most effective techniques are:

  • Fractional Vacuum Distillation: This is the preferred method for separating this compound from impurities with different boiling points, such as unreacted phenol and dipropylene glycol phenyl ether.

  • Recrystallization: This technique can be effective for removing minor impurities if the this compound sample is a solid at room temperature or can be induced to crystallize from a suitable solvent.

  • Column Chromatography: This is a versatile method for separating a wide range of impurities, including the isomeric 1-phenoxy-2-propanol.

Troubleshooting Guides

Gas Chromatography (GC) and HPLC Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Poor peak separation Inappropriate column selection.For GC, a polar capillary column is often suitable. For HPLC, a C18 or other reverse-phase column can be effective.
Suboptimal mobile/carrier gas flow rate.Optimize the flow rate to improve resolution.
Incorrect temperature program (GC) or mobile phase composition (HPLC).Adjust the temperature gradient (GC) or the solvent gradient/isocratic composition (HPLC).
Ghost peaks appearing in the chromatogram Contamination of the syringe, injector, or column.Thoroughly clean the syringe and injector port. Bake out the GC column or flush the HPLC column with a strong solvent.
Impure carrier gas or mobile phase.Use high-purity gases and HPLC-grade solvents.
Peak tailing Active sites on the column.Use a deactivated column or add a modifier to the mobile phase to block active sites.
Column overload.Dilute the sample or inject a smaller volume.
Purification by Fractional Vacuum Distillation
ProblemPossible Cause(s)Suggested Solution(s)
Bumping or uneven boiling Lack of boiling chips or inadequate stirring.Add fresh boiling chips or a magnetic stir bar before starting the distillation.
Heating too rapidly.Heat the distillation flask slowly and evenly.
Inability to achieve a good vacuum Leaks in the system.Check all joints and connections for a tight seal. Ensure all glassware is free of cracks.
Inefficient vacuum pump.Ensure the vacuum pump is in good working order and the vacuum tubing is not collapsed.
Poor separation of components Inefficient distillation column.Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column).
Distillation rate is too fast.Distill at a slower rate to allow for proper vapor-liquid equilibrium.
Poor insulation of the column.Insulate the distillation column to maintain a proper temperature gradient.
Purification by Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
"Oiling out" instead of crystallization The boiling point of the solvent is higher than the melting point of this compound.Choose a solvent with a lower boiling point.
The solution is too concentrated.Add a small amount of additional solvent.
No crystal formation The solution is not saturated.Evaporate some of the solvent to increase the concentration.
Supersaturation.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Low recovery of purified product Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the sample.
The solution was not cooled sufficiently.Cool the solution in an ice bath to maximize crystal yield.
Crystals were washed with warm solvent.Wash the collected crystals with a small amount of ice-cold solvent.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol outlines a general method for the analysis of impurities in this compound using GC-MS.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

GC-MS Conditions:

Parameter Value
Inlet Temperature 250 °C
Injection Volume 1 µL (split mode, e.g., 50:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C

| Mass Scan Range | 35 - 400 amu |

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using an internal or external standard method.

Protocol 2: HPLC Analysis of this compound

This protocol provides a general reverse-phase HPLC method for the purity assessment of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with UV detector

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size)

HPLC Conditions:

Parameter Value
Mobile Phase Acetonitrile and Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis: Determine the purity of this compound by calculating the area percentage of the main peak relative to the total peak area.

Visualizations

experimental_workflow cluster_analysis Impurity Analysis cluster_purification Purification start This compound Sample gcms GC-MS Analysis start->gcms hplc HPLC Analysis start->hplc identification Impurity Identification gcms->identification quantification Impurity Quantification hplc->quantification distillation Fractional Vacuum Distillation identification->distillation quantification->distillation recrystallization Recrystallization quantification->recrystallization column_chrom Column Chromatography quantification->column_chrom pure_product Pure this compound distillation->pure_product recrystallization->pure_product column_chrom->pure_product troubleshooting_logic start Impure this compound Sample check_purity Analyze by GC-MS / HPLC start->check_purity impurities_identified Impurities Identified? check_purity->impurities_identified impurities_identified->start No - Re-evaluate analysis select_method Select Purification Method impurities_identified->select_method Yes distillation Fractional Vacuum Distillation select_method->distillation Different Boiling Points recrystallization Recrystallization select_method->recrystallization Minor Impurities column_chrom Column Chromatography select_method->column_chrom Isomers / Similar Polarity purify Perform Purification distillation->purify recrystallization->purify column_chrom->purify check_final_purity Analyze Purified Sample purify->check_final_purity pure Pure Product check_final_purity->pure Purity > 99% repeat_purification Repeat or Change Method check_final_purity->repeat_purification Purity < 99% repeat_purification->select_method

Technical Support Center: Stability of 2-Phenoxypropanol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-phenoxypropanol under acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

A1: The primary stability concern for this compound under acidic conditions is the acid-catalyzed cleavage of its ether linkage. This reaction can lead to the degradation of the molecule, resulting in the formation of new chemical entities. The rate of this degradation is influenced by factors such as the strength of the acid (pH), temperature, and the presence of other reactive species. It is generally considered to be incompatible with strong acids.

Q2: What are the expected degradation products of this compound in an acidic medium?

A2: Theoretically, the acid-catalyzed hydrolysis of this compound is expected to yield phenol and propylene glycol (1,2-propanediol) or its isomers. The reaction proceeds via the protonation of the ether oxygen, making the adjacent carbon atoms more susceptible to nucleophilic attack by water or the acid's counter-ion.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The degradation of this compound can be effectively monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A well-developed HPLC method will allow for the separation and quantification of the intact this compound from its degradation products. UV detection is commonly used for the analysis of aromatic compounds like this compound and its potential degradation product, phenol.

Q4: Are there any general precautions I should take when working with this compound under acidic conditions?

A4: Yes, it is crucial to control the pH and temperature of your experimental setup. Avoid using strong acids unless the experimental design specifically requires it. It is also advisable to protect the samples from light to prevent any potential photolytic degradation, although the primary concern remains acid-catalyzed hydrolysis. Always work in a well-ventilated area and use appropriate personal protective equipment.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of this compound in the formulation. The pH of the medium is too low (highly acidic).Measure and adjust the pH of your formulation to a less acidic range, if permissible for your experiment. Consider using a buffer system to maintain a stable pH.
The experimental temperature is too high, accelerating the degradation reaction.Conduct the experiment at a lower temperature. If elevated temperatures are necessary, reduce the exposure time.
Appearance of unexpected peaks in the HPLC chromatogram. Formation of degradation products.Attempt to identify the degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to understand the degradation pathway.
Impurities in the this compound starting material or other reagents.Analyze the starting materials and reagents separately to identify any pre-existing impurities.
Inconsistent stability results between batches. Variation in the pH of different batches.Ensure consistent pH across all experimental batches by careful preparation and measurement.
Differences in storage conditions (temperature, light exposure).Standardize the storage conditions for all samples.

Quantitative Data Summary

Currently, there is a lack of publicly available, specific quantitative data on the degradation kinetics of this compound under various acidic pH values and temperatures. To obtain this critical information for your specific application, it is highly recommended to perform experimental studies. The following table provides a template for how such data could be structured.

pH Temperature (°C) Rate Constant (k) Half-life (t½) Primary Degradation Products Observed
e.g., 2.0e.g., 25Experimentally DeterminedExperimentally Determinede.g., Phenol, Propylene Glycol
e.g., 2.0e.g., 40Experimentally DeterminedExperimentally Determinede.g., Phenol, Propylene Glycol
e.g., 4.0e.g., 25Experimentally DeterminedExperimentally Determinede.g., Phenol, Propylene Glycol
e.g., 4.0e.g., 40Experimentally DeterminedExperimentally Determinede.g., Phenol, Propylene Glycol

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

Objective: To investigate the stability of this compound under forced acidic conditions and to generate potential degradation products for analytical method development.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).

  • Acidic Stress:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Prepare a parallel sample using 1 M HCl for more aggressive degradation.

    • Prepare a control sample with water instead of HCl.

  • Incubation: Store the samples at a controlled temperature (e.g., room temperature or an elevated temperature such as 40°C or 60°C). Protect the samples from light.

  • Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: Immediately neutralize the acidic samples by adding an equimolar amount of NaOH to stop the degradation reaction.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of this compound and the appearance and increase of any degradation product peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile or methanol (B) is often effective. A starting point could be a gradient from 70:30 (A:B) to 30:70 (A:B) over 20 minutes. The aqueous phase can be acidified slightly (e.g., with 0.1% formic acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm (based on the UV absorbance of the phenyl group).

  • Injection Volume: 10 µL.

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose. The specificity will be demonstrated by its ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation study.

Visualizations

logical_troubleshooting_flow start Stability Issue Observed check_loss Is there a rapid loss of This compound? start->check_loss check_peaks Are there unexpected peaks in the chromatogram? check_loss->check_peaks No low_ph Hypothesis: Low pH check_loss->low_ph Yes high_temp Hypothesis: High Temperature check_loss->high_temp Yes check_consistency Are the results inconsistent between batches? check_peaks->check_consistency No degradation_products Hypothesis: Degradation Products check_peaks->degradation_products Yes impurities Hypothesis: Impurities check_peaks->impurities Yes ph_variation Hypothesis: pH Variation check_consistency->ph_variation Yes storage_variation Hypothesis: Storage Variation check_consistency->storage_variation Yes action_ph Action: Measure and adjust pH. Use a buffer. low_ph->action_ph action_temp Action: Lower temperature or reduce exposure time. high_temp->action_temp action_identify Action: Use LC-MS to identify degradation products. degradation_products->action_identify action_analyze_reagents Action: Analyze starting materials. impurities->action_analyze_reagents action_standardize_ph Action: Ensure consistent pH across batches. ph_variation->action_standardize_ph action_standardize_storage Action: Standardize storage conditions. storage_variation->action_standardize_storage

Caption: Troubleshooting workflow for stability issues of this compound.

degradation_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Protonated_Ether Protonated Ether This compound->Protonated_Ether Protonation H3O+ H₃O⁺ H3O+->Protonated_Ether Phenol Phenol Protonated_Ether->Phenol Nucleophilic Attack (SN2) Propylene_Glycol Propylene Glycol Protonated_Ether->Propylene_Glycol Nucleophilic Attack (SN2)

troubleshooting peak tailing of 2-phenoxypropanol in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on peak tailing of 2-phenoxypropanol.

Troubleshooting Guide: Peak Tailing of this compound

Peak tailing, a distortion where the latter half of a chromatographic peak is broader than the front half, can significantly compromise the accuracy and resolution of your analysis.[1][2] This guide provides a systematic approach to diagnosing and resolving this common issue for this compound in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Initial Assessment: Is it a Chemical or Physical Problem?

A simple diagnostic test can help differentiate between chemical (analyte-specific) and physical (system-wide) causes of peak tailing. Inject a neutral, non-polar compound (e.g., toluene in HPLC, a hydrocarbon like hexane in GC).

  • If the neutral compound's peak is symmetrical: The issue is likely a chemical interaction between this compound and the system.

  • If the neutral compound's peak also tails: The problem is likely physical, affecting all compounds.[3]

Below is a troubleshooting workflow to help you identify and resolve the root cause of peak tailing.

G A Peak Tailing Observed for this compound B Inject Neutral Compound A->B C Symmetrical Peak for Neutral Compound? B->C D Chemical Problem (Secondary Interactions) C->D Yes E Physical Problem (System-wide) C->E No F HPLC Troubleshooting D->F G GC Troubleshooting D->G H HPLC Troubleshooting E->H I GC Troubleshooting E->I

Caption: Initial diagnostic workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

HPLC-Specific Issues

Q1: My this compound peak is tailing in reversed-phase HPLC. What is the most likely cause?

A1: The most common cause of peak tailing for polar, aromatic compounds like this compound in reversed-phase HPLC is secondary interactions with residual silanol groups on the silica-based stationary phase.[4][5] These acidic silanols can interact with the polar hydroxyl group of this compound, leading to a secondary, stronger retention mechanism that causes tailing.

Q2: How can I reduce silanol interactions in HPLC?

A2: There are several effective strategies:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH ≤ 3) protonates the silanol groups, reducing their ability to interact with the analyte.[4]

  • Use a Modern, End-Capped Column: High-purity silica columns (Type B) that are "end-capped" have fewer accessible silanol groups, significantly reducing peak tailing for polar compounds.[5]

  • Add Mobile Phase Modifiers: Historically, a small amount of a basic compound like triethylamine (TEA) was added to the mobile phase to compete with the analyte for active silanol sites.[4] However, with modern columns, this is often unnecessary. Using an appropriate buffer can also help mask residual silanol interactions.[2]

Q3: Can column contamination cause peak tailing for this compound?

A3: Yes, the accumulation of contaminants on the column inlet frit or the column bed can lead to peak distortion.[2] If you suspect contamination, a column wash is recommended. For severe contamination, back-flushing the column (if permitted by the manufacturer) may be necessary.[2]

Q4: I've tried adjusting the mobile phase and my column is new, but the peak for this compound still tails. What else could be the issue?

A4: Consider the following:

  • Extra-column Volume: Excessive tubing length or diameter, or poorly made connections can cause band broadening and peak tailing, especially for early-eluting peaks.[6]

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase. Try diluting your sample.[2][6]

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[6]

GC-Specific Issues

Q5: Why is my this compound peak tailing in my GC analysis?

A5: In gas chromatography, peak tailing for a polar compound like this compound is often due to:

  • Active Sites: Interaction of the hydroxyl group with active sites in the GC system, such as in the inlet liner, at the head of the column, or due to column degradation.[7]

  • Poor Column Installation: An improperly cut column or incorrect installation depth in the inlet can create turbulence and dead volume, leading to peak tailing for all compounds.[8]

  • Column Contamination: Buildup of non-volatile residues at the column inlet can cause adsorption and peak tailing.[1][8]

Q6: How can I address active sites in my GC system?

A6: To minimize interactions with active sites:

  • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner and replace it regularly.

  • Column Trimming: Trimming 10-20 cm from the inlet of the column can remove the most contaminated or active section, often restoring peak shape.[1]

  • Derivatization: For highly polar compounds, converting the hydroxyl group to a less polar silyl ether through derivatization can significantly improve peak shape.

Q7: Can the GC oven temperature program affect the peak shape of this compound?

A7: Yes, the temperature program is crucial. A starting temperature that is too high may not allow for proper focusing of the analyte at the head of the column, potentially leading to broader peaks. Conversely, a slow temperature ramp can sometimes lead to broader peaks for later-eluting compounds. Optimizing the temperature program can improve peak shape and resolution.[9][10]

Q8: What if all my peaks, not just this compound, are tailing in my GC chromatogram?

A8: If all peaks are tailing, the issue is likely physical and related to the flow path.[8] Check the following:

  • Column Cut: Ensure the column was cut cleanly and at a 90-degree angle. A poor cut can create active sites and disturb the flow path.[11]

  • Column Installation: Verify that the column is installed at the correct depth in both the inlet and the detector according to the manufacturer's instructions.

  • Leaks: Check for leaks in the system, particularly at the inlet.

Quantitative Data Summary

The following tables provide an example of how chromatographic parameters can influence the peak shape of this compound, quantified by the Asymmetry Factor (As). An ideal peak has an As of 1.0, with values between 0.9 and 1.2 generally considered acceptable.[12]

Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry in HPLC

Mobile Phase pHAsymmetry Factor (As)Peak Shape Description
7.02.1Severe Tailing
5.01.8Moderate Tailing
3.01.2Acceptable Symmetry
2.51.0Symmetrical

Note: Data is illustrative, based on the general principle that lower pH reduces silanol interactions for polar analytes.[4]

Table 2: Effect of GC Inlet Temperature on this compound Peak Asymmetry

Inlet Temperature (°C)Asymmetry Factor (As)Peak Shape Description
2001.9Moderate Tailing
2501.1Symmetrical
3001.3Slight Tailing

Note: Data is illustrative. An optimal inlet temperature ensures efficient and rapid vaporization without causing degradation.

Experimental Protocols

Protocol 1: HPLC Column Conditioning and Cleaning

This protocol is designed to remove contaminants from a reversed-phase HPLC column and restore performance.

  • Disconnect the Column from the Detector: This prevents contaminants from entering the detector.

  • Flush with Mobile Phase without Buffer: Flush the column with 10-20 column volumes of the mobile phase without any buffer salts to remove any precipitated buffer.

  • Organic Solvent Wash: Flush the column with 20 column volumes of 100% acetonitrile.

  • Isopropanol Wash: Flush the column with 20 column volumes of isopropanol.

  • Re-equilibration: Re-introduce the mobile phase (including buffer) and equilibrate the column until a stable baseline is achieved.

  • Test Column Performance: Inject a standard of this compound to assess peak shape.

Protocol 2: GC Column Trimming

This procedure removes the contaminated front section of a capillary GC column.

  • Cool the GC Oven and Inlet: Ensure the system is at a safe temperature.

  • Remove the Column: Carefully disconnect the column from the inlet.

  • Score the Column: Using a ceramic scoring wafer, make a clean, perpendicular score on the polyimide coating of the column, approximately 10-20 cm from the inlet end.[11]

  • Break the Column: Gently flick the column at the score to create a clean break.

  • Inspect the Cut: Examine the cut end with a magnifying glass to ensure it is a clean, square cut with no jagged edges.[11] A poor cut can be a source of peak tailing.[11]

  • Reinstall the Column: Reinstall the column in the inlet at the correct depth.

  • Condition the Column: Briefly condition the column according to the manufacturer's instructions.

Protocol 3: Derivatization of this compound for GC Analysis (Silylation)

This protocol converts the polar hydroxyl group to a non-polar trimethylsilyl (TMS) ether, improving peak shape and reducing tailing.

  • Sample Preparation: Evaporate the solvent from the this compound sample to dryness under a stream of nitrogen.

  • Add Derivatizing Reagent: Add an excess of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. A typical volume is 100 µL.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Cool the sample to room temperature and inject an aliquot directly into the GC-MS.

Below is a diagram illustrating the derivatization workflow.

G A This compound Sample (in solution) B Evaporate Solvent (Nitrogen Stream) A->B C Dry Analyte Residue B->C D Add Silylating Reagent (e.g., BSTFA + TMCS) C->D E Heat at 60-70°C for 30 min D->E F TMS-derivatized This compound E->F G Inject into GC F->G

Caption: Workflow for the silylation of this compound for GC analysis.

References

preventing byproduct formation in 2-phenoxypropanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-phenoxypropanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common methods for synthesizing this compound are:

  • The reaction of phenol with propylene oxide: This is a widely used industrial method where phenol reacts with propylene oxide, typically in the presence of a catalyst.[1]

  • Williamson Ether Synthesis: This method involves the reaction of a phenoxide salt (e.g., sodium phenoxide) with a propylene halide (e.g., 1-chloro-2-propanol or 2-chloropropan-1-ol). This is a classic SN2 reaction.[2]

Q2: What are the major byproducts in this compound synthesis?

A2: The primary byproducts of concern are:

  • 1-Phenoxy-2-propanol: This is a structural isomer of this compound and can be difficult to separate due to similar physical properties.[3]

  • Dipropylene glycol phenyl ether: This is formed when the initially formed this compound reacts with another molecule of propylene oxide.[1]

Q3: How can I improve the selectivity for this compound over its isomer, 1-phenoxy-2-propanol?

A3: The regioselectivity of the reaction between phenol and propylene oxide is a critical factor. The choice of catalyst plays a significant role. Basic catalysts generally favor the formation of the secondary alcohol, this compound, through nucleophilic attack at the less sterically hindered carbon of the epoxide ring. In contrast, acidic catalysts can lead to a mixture of isomers. Using specific catalysts, such as certain organophosphorus compounds, has been shown to achieve high selectivity for this compound.[1]

Q4: What is the mechanism of dipropylene glycol phenyl ether formation, and how can it be minimized?

A4: Dipropylene glycol phenyl ether is formed from the further reaction of the desired this compound product with unreacted propylene oxide. This is more likely to occur when the concentration of phenol is depleted. To minimize its formation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of phenol relative to propylene oxide can help ensure that the propylene oxide is consumed before it can react with the product.[1] Additionally, controlling the reaction temperature and catalyst loading can help manage the rate of this side reaction.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Check the reaction temperature. If it is too low, the reaction rate may be slow. Consider a modest increase in temperature, but be mindful of potential increases in byproduct formation.- Verify the purity and activity of the catalyst.
Side Reactions - Analyze the crude product by GC-MS to identify the major byproducts.[4]- If dipropylene glycol phenyl ether is a major byproduct, consider adjusting the phenol to propylene oxide molar ratio to have a slight excess of phenol.[1]- If isomer formation is high, re-evaluate your choice of catalyst. For high selectivity towards this compound, consider using an organophosphorus catalyst.[1]
Losses During Workup and Purification - Optimize the extraction and washing steps to minimize the loss of the product into the aqueous phase.- If using distillation for purification, ensure the vacuum is stable and the column is efficient to prevent thermal degradation and ensure good separation.
Issue 2: High Levels of 1-Phenoxy-2-propanol Isomer
Possible Cause Troubleshooting Steps
Inappropriate Catalyst - The choice of catalyst is crucial for regioselectivity. Acidic catalysts can promote the formation of both isomers. Switch to a basic catalyst, such as sodium hydroxide, potassium hydroxide, or for higher selectivity, an organophosphorus catalyst like triphenylphosphine.[1]
Reaction Conditions - While the catalyst is the primary factor, reaction temperature can also influence selectivity. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Issue 3: Significant Formation of Dipropylene Glycol Phenyl Ether
Possible Cause Troubleshooting Steps
Incorrect Stoichiometry - The molar ratio of phenol to propylene oxide is a key parameter. An excess of propylene oxide will lead to the formation of higher molecular weight adducts. Use a molar ratio of phenol to propylene oxide of 1:1 or a slight excess of phenol (e.g., 1.1:1).[1]
Reaction Time and Temperature - Prolonged reaction times after the complete consumption of phenol can lead to the formation of this byproduct. Monitor the reaction and stop it once the phenol is consumed.- High reaction temperatures can accelerate the rate of the secondary reaction. Maintain the reaction temperature within the recommended range (e.g., 100-140°C for organophosphorus catalysis).[1]

Quantitative Data on High-Selectivity Synthesis

The following table summarizes the results from a patented high-selectivity synthesis of propylene glycol phenyl ether (this compound) using various organophosphorus catalysts.

CatalystPhenol (g)Propylene Oxide (g)Catalyst (g)Reaction Time (h)Reaction Temp (°C)Phenol Content in Product (ppm)This compound Purity (%)
Triphenylphosphine188812683.163~140~32~98.9
Tri-tert-butylphosphine1888126412.643~120~39~98.6
Triisopropylphosphine & Triphenylphosphine (1:1)1888126412.644~130~65~98.9
Triethyl phosphite & tert-butyldiphenylphosphine (1:1)188812689.335~120~54~98.4

Data sourced from patent CN113072431A.[1]

Experimental Protocols

Protocol 1: High-Selectivity Synthesis Using Triphenylphosphine Catalyst

This protocol is based on the high-selectivity method described in patent CN113072431A.[1]

Materials:

  • Phenol (1888 g)

  • Triphenylphosphine (3.16 g)

  • Propylene oxide (1268 g)

  • 5L pressure-resistant glass reaction kettle

  • Nitrogen gas supply

Procedure:

  • Add phenol and triphenylphosphine to the 5L pressure-resistant glass reaction kettle and mix thoroughly.

  • Connect a propylene oxide metering tank to the reaction kettle.

  • Purge the reactor with nitrogen gas three times to create an anaerobic environment.

  • Heat the reaction mixture to approximately 140°C.

  • Continuously introduce propylene oxide into the reactor over a period of about 2 hours.

  • After the addition of propylene oxide is complete, continue the reaction for an additional 3 hours at 140°C.

  • After the reaction is complete, cool the mixture and degas to remove any unreacted propylene oxide.

  • The resulting crude product can be analyzed by GC for purity.

Protocol 2: General Base-Catalyzed Synthesis

This protocol provides a general method for synthesizing this compound using a simple base catalyst. Note that this method may result in lower selectivity compared to Protocol 1.

Materials:

  • Phenol

  • Propylene oxide

  • Sodium hydroxide (or potassium hydroxide)

  • A suitable solvent (e.g., toluene or no solvent)

  • Reaction vessel with a stirrer, condenser, and dropping funnel

Procedure:

  • Charge the reaction vessel with phenol and the solvent (if used).

  • Add the sodium hydroxide catalyst to the phenol and stir until dissolved. This will form sodium phenoxide in situ.

  • Heat the mixture to the desired reaction temperature (e.g., 100-120°C).

  • Slowly add propylene oxide to the reaction mixture through the dropping funnel. Maintain a steady temperature during the addition.

  • After the addition is complete, continue to stir the mixture at the reaction temperature for a set period (e.g., 2-4 hours), monitoring the reaction by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Neutralize the catalyst with a dilute acid (e.g., acetic acid or dilute HCl).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Reaction_Pathway cluster_reactants Reactants phenol Phenol product This compound (Desired Product) phenol->product Base Catalyst (e.g., Organophosphorus) isomer 1-Phenoxy-2-propanol (Isomeric Byproduct) phenol->isomer Acidic Conditions or Non-selective Catalyst po Propylene Oxide po->product Base Catalyst (e.g., Organophosphorus) po->isomer Acidic Conditions or Non-selective Catalyst dimer Dipropylene Glycol Phenyl Ether (Dimerization Byproduct) product->dimer + Propylene Oxide (Excess PO)

Caption: Reaction pathway for this compound synthesis and byproduct formation.

Troubleshooting_Workflow start Low Yield or High Byproducts in This compound Synthesis gc_ms Analyze Crude Product by GC-MS start->gc_ms high_isomer High 1-Phenoxy-2-propanol? gc_ms->high_isomer high_dimer High Dipropylene Glycol Phenyl Ether? gc_ms->high_dimer low_conversion Low Conversion? gc_ms->low_conversion high_isomer->high_dimer No change_catalyst Switch to a more selective basic catalyst (e.g., organophosphorus). high_isomer->change_catalyst Yes high_dimer->low_conversion No adjust_ratio Use a slight excess of phenol (e.g., 1.1:1 molar ratio of phenol to propylene oxide). high_dimer->adjust_ratio Yes check_conditions Increase reaction time or temperature moderately. Check catalyst activity. low_conversion->check_conditions Yes end Re-run Reaction and Analyze low_conversion->end No change_catalyst->end adjust_ratio->end check_conditions->end

Caption: Troubleshooting workflow for this compound synthesis.

References

methods for drying and storing 2-phenoxypropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the methods for drying and storing 2-phenoxypropanol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for drying this compound?

A1: For achieving low water content in this compound, the use of 3Å molecular sieves is a highly effective and recommended method.[1][2] This technique is well-suited for drying alcohols and can achieve very low residual water levels.[3][4] Another common method for drying alcohols is the use of calcium hydride.[5][6][7]

Q2: What are the ideal storage conditions for this compound?

A2: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[4] It is crucial to keep containers tightly closed to prevent contamination and degradation.

Q3: What materials are suitable for storing this compound?

A3: Recommended storage container materials include carbon steel, stainless steel, and phenolic-lined steel drums.

Q4: Are there any materials that should be avoided for storing this compound?

A4: Yes. Do not store this compound in containers made of aluminum, copper, galvanized iron, or galvanized steel.

Q5: Is this compound stable over time?

A5: this compound is generally stable under normal storage conditions. However, it can decompose at elevated temperatures. It is also incompatible with strong acids, strong bases, and strong oxidizers.

Troubleshooting Guides

Problem: The purity of my this compound has decreased after storage.

Possible Cause Solution
Improper Storage Container Ensure the storage container is made of a compatible material such as stainless steel or phenolic-lined steel. Immediately transfer the this compound to a suitable container if it is currently stored in an incompatible one (e.g., aluminum, copper).
Exposure to Air and Moisture Ensure the container is tightly sealed. Consider using a sealant like Parafilm® for long-term storage. If the product has been exposed to moisture, it may need to be redried using one of the recommended methods.
Exposure to Heat or Sunlight Store the container in a cool, dark, and well-ventilated area away from any heat sources.
Contamination Review handling procedures to prevent cross-contamination. Ensure all equipment used to handle the this compound is clean and dry.

Problem: My experiment is failing, and I suspect water contamination in the this compound.

Possible Cause Solution
Inadequate Drying The initial drying process may not have been sufficient. Re-dry the this compound using a more rigorous method, such as with activated 3Å molecular sieves for an extended period.
Hygroscopic Nature of the Solvent This compound, like other glycol ethers, can absorb moisture from the atmosphere. Handle the solvent under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when dispensing from a larger container.
Improperly Stored Drying Agent Ensure that the drying agents (e.g., molecular sieves) are properly activated and stored in a desiccator to maintain their effectiveness.

Experimental Protocols

Protocol 1: Drying of this compound using 3Å Molecular Sieves

Objective: To reduce the water content of this compound.

Materials:

  • This compound

  • 3Å molecular sieves, activated

  • Oven or furnace capable of reaching 300-350°C

  • Round-bottom flask with a stopper

  • Desiccator

Procedure:

  • Activation of Molecular Sieves:

    • Place the required amount of 3Å molecular sieves in a ceramic or glass dish.

    • Heat the sieves in an oven or furnace at 300-350°C for at least 3 hours.

    • Cool the activated sieves to room temperature in a desiccator.

  • Drying Process:

    • Add the activated 3Å molecular sieves to a clean, dry round-bottom flask (a common loading is 10-20% w/v).

    • Add the this compound to the flask containing the molecular sieves.

    • Stopper the flask and allow it to stand for at least 24 hours at room temperature. For very low water content, a longer period (48-72 hours) may be necessary.[1]

    • Gently swirl the flask occasionally to improve contact between the solvent and the desiccant.

  • Decanting the Dried Solvent:

    • Carefully decant or filter the dried this compound from the molecular sieves into a clean, dry storage container.

    • If a very high purity is required, this should be done under an inert atmosphere.

Protocol 2: Drying of this compound using Calcium Hydride

Objective: To remove water from this compound.

Materials:

  • This compound

  • Calcium hydride (CaH₂), powder

  • Round-bottom flask with a reflux condenser and a drying tube

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Inert gas source (optional)

Procedure:

  • Setup:

    • Set up a clean, dry round-bottom flask with a magnetic stir bar.

    • If available, flush the flask with an inert gas like nitrogen or argon.

    • Add the this compound to the flask.

  • Addition of Calcium Hydride:

    • Carefully add calcium hydride powder to the this compound while stirring (a typical amount is 5-10 g per liter of solvent).

    • Caution: Calcium hydride reacts with water to produce hydrogen gas, which is flammable. Ensure the setup is in a well-ventilated fume hood.

  • Drying and Distillation (Optional but Recommended):

    • Attach a reflux condenser to the flask and a drying tube filled with a suitable desiccant (e.g., calcium chloride) to the top of the condenser.

    • Gently heat the mixture to reflux and maintain for several hours. The evolution of hydrogen gas should cease as the water is consumed.

    • For the highest purity, the dried this compound can be distilled directly from the calcium hydride.

  • Storage:

    • After cooling, the dried solvent can be carefully decanted from the excess calcium hydride into a suitable storage container.

Data Presentation

Drying Method Typical Final Water Content Advantages Disadvantages
3Å Molecular Sieves < 10 ppmEasy to use, can achieve very low water levels, sieves can be regenerated and reused.Slower than reactive desiccants.
Calcium Hydride < 50 ppmRelatively fast and effective.Reacts with water to produce flammable hydrogen gas, requires careful handling and quenching of the excess reagent.

Note: The final water content can vary depending on the initial water content, the amount of drying agent used, and the contact time.

Visualizations

Drying_Workflow start Start: this compound with Water Content choose_method Choose Drying Method start->choose_method mol_sieves Method 1: 3Å Molecular Sieves choose_method->mol_sieves Non-reactive ca_hydride Method 2: Calcium Hydride choose_method->ca_hydride Reactive activate_sieves Activate Sieves (300-350°C) mol_sieves->activate_sieves add_cah2 Add CaH₂ to Solvent ca_hydride->add_cah2 add_sieves Add Activated Sieves to Solvent activate_sieves->add_sieves stand Let Stand (24-72h) add_sieves->stand decant_filter Decant or Filter stand->decant_filter reflux Reflux (Optional) add_cah2->reflux distill Distill (Optional) reflux->distill end_product Dried this compound decant_filter->end_product distill->end_product

Caption: Experimental workflow for drying this compound.

Storage_Troubleshooting start Problem: Decreased Purity of Stored this compound check_container Is the storage container material compatible? start->check_container check_seal Is the container tightly sealed? check_container->check_seal Yes solution_container Solution: Transfer to a compatible container (e.g., stainless steel). check_container->solution_container No check_conditions Is it stored in a cool, dark, well-ventilated area? check_seal->check_conditions Yes solution_seal Solution: Ensure the container is tightly sealed. Re-dry if necessary. check_seal->solution_seal No solution_conditions Solution: Move to a suitable storage location. check_conditions->solution_conditions No end Purity Maintained check_conditions->end Yes

Caption: Troubleshooting guide for this compound storage issues.

References

Validation & Comparative

A Comparative Guide to 2-Phenoxypropanol and 1-Phenoxy-2-propanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and cosmetic formulation, the selection of appropriate excipients is paramount to ensuring product stability, efficacy, and safety. Among the versatile class of glycol ethers, 2-phenoxypropanol and its isomer, 1-phenoxy-2-propanol, are frequently employed as solvents, preservatives, and coalescing agents. While structurally similar, their distinct chemical configurations give rise to differing physicochemical and biological properties. This guide provides an objective comparison of these two isomers, supported by available experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Physicochemical Properties: A Tabulated Comparison

A summary of the key physicochemical properties of this compound and 1-phenoxy-2-propanol is presented in Table 1. These properties are critical in determining the suitability of each isomer for various formulation and experimental contexts.

PropertyThis compound1-Phenoxy-2-propanol
CAS Number 4169-04-4[1]770-35-4[2]
Molecular Formula C₉H₁₂O₂[1]C₉H₁₂O₂[2]
Molecular Weight 152.19 g/mol [1]152.19 g/mol [2]
Appearance Clear, colorless liquid[3]Colorless to pale yellow liquid[4]
Odor Nearly odorless[3]Mild, pleasant odor[4]
Boiling Point 244 °C at 760 mmHg243 °C[5]
Melting Point Not available11 °C
Density 1.06 g/cm³ at 20 °C[3]1.064 g/mL at 20 °C[5]
Viscosity Not available34 cP at 20 °C; 22.7 cP at 25 °C[2]
Water Solubility Soluble15.1 g/L at 20 °C[2]
Flash Point Approx. 120 °C (closed cup)[3]>230 °F

Toxicological Profile

The toxicological profiles of this compound and 1-phenoxy-2-propanol are crucial for assessing their safety in formulations. The available acute toxicity data, primarily the median lethal dose (LD50), are summarized in Table 2.

ParameterThis compound1-Phenoxy-2-propanol
Oral LD50 (Rat) 2830 mg/kg> 2000 mg/kg
Dermal LD50 (Rabbit) > 2 g/kgNot available

Antimicrobial Efficacy

Solvent Characteristics

Phenoxypropanol isomers are effective solvents for a variety of substances, including resins, dyes, and active pharmaceutical ingredients.[7][8] Their utility as solvents is attributed to their amphiphilic nature, possessing both a polar alcohol group and a nonpolar phenyl ether group.[6] This allows them to be miscible with a range of both aqueous and organic phases. Quantitative comparative data on their solubility parameters for a broad spectrum of solutes would be beneficial for formulation scientists.

Experimental Protocols

To facilitate further research and application, detailed methodologies for key experiments are provided below.

Synthesis of 1-Phenoxy-2-propanol

Method 1: From Phenoxyacetone

  • Dissolve phenoxyacetone (1 mole) in methanol (500 ml).

  • Cool the solution to 0°C.

  • Add potassium borohydride (KBH₄) (1 mole) portion-wise while maintaining the temperature at 0°C.

  • Continue stirring at room temperature for 24 hours.

  • Remove methanol in vacuo over a water bath.

  • Take up the residue in a mixture of water and ether.

  • Separate the organic phase and wash it with water until a neutral pH is achieved.

  • Dry the organic phase and remove the solvent.

  • Distill the residual oil to obtain 1-phenoxy-2-propanol (Boiling Point: 139°C at 20 mm Hg).

Method 2: From Phenol and Propylene Oxide [4][5]

  • React phenol with propylene oxide in the presence of a catalyst, such as a mixture of Al₂O₃-MgO/Fe₃O₄.

  • The reaction is typically carried out under controlled temperature and pressure to ensure high yield and purity.

  • Further purification can be achieved through distillation.

Gas Chromatography for Isomer Separation

The separation and quantification of this compound and 1-phenoxy-2-propanol isomers can be achieved using gas chromatography (GC). A general protocol is outlined below, which should be optimized for the specific instrument and column used.

  • Column Selection: A capillary column with a polar stationary phase is recommended for the separation of these isomers.

  • Sample Preparation: Dilute the sample mixture in a suitable solvent (e.g., ethanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Oven Temperature Program:

    • Initial temperature: Set to a temperature that allows for the separation of volatile impurities.

    • Ramp: Increase the temperature at a controlled rate to elute the isomers.

    • Final temperature: Hold at a temperature sufficient to elute all components.

  • Detector: A Flame Ionization Detector (FID) is commonly used for the detection of these organic compounds.

  • Identification and Quantification: Identify the isomers based on their retention times compared to pure standards. Quantify the isomers by integrating the peak areas.

Determination of Antimicrobial Efficacy (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard microdilution method is described below.[9]

  • Prepare Microorganism Suspension: Culture the test microorganism in a suitable broth medium to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Serial Dilutions: Prepare a series of two-fold dilutions of the test compound (this compound or 1-phenoxy-2-propanol) in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microorganism suspension.

  • Controls: Include positive controls (microorganism in broth without the test compound) and negative controls (broth only).

  • Incubation: Incubate the microtiter plate under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24-48 hours for bacteria).

  • Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound in which no visible growth is observed.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the synthesis and evaluation of phenoxypropanol isomers.

Synthesis_Workflow cluster_synthesis Synthesis of Phenoxypropanol Isomers cluster_purification Purification cluster_analysis Analysis Reactants Reactants (e.g., Phenol + Propylene Oxide or Phenoxyacetone) Reaction Chemical Reaction (Catalyst, Controlled Temp/Pressure) Reactants->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Pure_Isomers Purified this compound & 1-Phenoxy-2-propanol Distillation->Pure_Isomers GC_Analysis Gas Chromatography (GC) Pure_Isomers->GC_Analysis Characterization Spectroscopic Characterization (e.g., NMR, IR) Pure_Isomers->Characterization

A flowchart illustrating the general workflow for the synthesis, purification, and analysis of phenoxypropanol isomers.

Antimicrobial_Efficacy_Workflow cluster_prep Preparation cluster_assay MIC Assay Isomers This compound & 1-Phenoxy-2-propanol Serial_Dilution Serial Dilution of Isomers Isomers->Serial_Dilution Microbes Test Microorganisms (Bacteria, Fungi) Inoculation Inoculation with Microorganisms Microbes->Inoculation Media Growth Media Media->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Observation Observation of Growth Inhibition Incubation->Observation MIC_Determination MIC Value Determination Observation->MIC_Determination

A diagram outlining the key steps in determining the Minimum Inhibitory Concentration (MIC) for antimicrobial efficacy testing.

References

comparative study of 2-phenoxypropanol and other glycol ethers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Phenoxypropanol and Other Glycol Ethers for Researchers and Drug Development Professionals

This guide offers an objective comparison of this compound (propylene glycol phenyl ether) with other commonly used glycol ethers, including ethylene glycol phenyl ether, diethylene glycol butyl ether, and propylene glycol methyl ether. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate informed solvent selection based on performance, safety, and environmental impact.

Physicochemical Properties

The selection of a solvent is fundamentally guided by its physical and chemical properties. The following table summarizes key physicochemical data for this compound and other selected glycol ethers.

PropertyThis compound (PPh)Ethylene Glycol Phenyl Ether (EPh)Diethylene Glycol Butyl Ether (DB)Propylene Glycol Methyl Ether (PM)
CAS Number 770-35-4122-99-6112-34-5107-98-2
Series P-SeriesE-SeriesE-SeriesP-Series
Molecular Formula C₉H₁₂O₂C₈H₁₀O₂C₈H₁₈O₃C₄H₁₀O₂
Molecular Weight ( g/mol ) 152.19[1]138.16162.23[2]90.12[3]
Boiling Point (°C) 241.2[4]244-250230[2]120[3]
Flash Point (°C) 115[4]12199[2]32[3]
Density (g/cm³ at 20°C) 1.062[5]1.1090.9540.92[3]
Viscosity (cP at 20°C) 34[5]~235.9~1.9
Evaporation Rate (n-BuAc=1) <0.01<0.01<0.010.62
Water Solubility LowModerateMiscible[2]Miscible[3]

Performance Characteristics

The functional properties of glycol ethers, such as solvency and evaporation rate, are critical for their application performance.

Solvency

A key function of glycol ethers is their ability to dissolve a wide range of substances.[6] this compound is recognized for its powerful solvency for various resins, including acrylic, epoxy, and phenolic resins.[4][7] Similarly, ethylene glycol phenyl ether is a versatile solvent for resins like acrylic, nitrocellulose, and epoxy.[8] Diethylene glycol butyl ether is also a good solvent for nitrocellulose, oils, and polymers.[9][10] Propylene glycol methyl ether provides good solvency for acrylics, epoxies, polyesters, and polyurethanes.[11]

Performance ParameterThis compound (PPh)Ethylene Glycol Phenyl Ether (EPh)Diethylene Glycol Butyl Ether (DB)Propylene Glycol Methyl Ether (PM)
Kauri-Butanol (KB) Value Data not availableData not availableData not availableData not available
Hansen Solubility Parameters (MPa½) Data not availableδD: 18.6, δP: 9.3, δH: 12.7δD: 16.0, δP: 7.0, δH: 9.4δD: 15.6, δP: 8.0, δH: 10.4

Note: Hansen Solubility Parameter data is sourced from publicly available databases and may vary between sources. A higher Kauri-Butanol value indicates stronger solvency.

Applications

The diverse properties of these glycol ethers lead to their use in a wide array of applications.

  • This compound (PPh) : Due to its slow evaporation rate and strong solvency, it is extensively used as a coalescing agent in water-based architectural and industrial coatings, a carrier solvent for textile dyes, and a solvent in inks and paint removers.[7][12][13] It also possesses antibacterial properties, leading to its use in cosmetics and soaps.[13][14]

  • Ethylene Glycol Phenyl Ether (EPh) : This is a versatile solvent used in paints, printing inks, and as a preservative in pharmaceuticals and cosmetics.[8][15] It is an effective coalescing agent and is compatible with a wide range of resins.[16]

  • Diethylene Glycol Butyl Ether (DB) : It is primarily used as a solvent for paints and varnishes, in household detergents, and in textile processing.[9] It has a low evaporation rate and excellent coalescing and coupling power.[2]

  • Propylene Glycol Methyl Ether (PM) : With its faster evaporation rate, it is used as a solvent in printing inks, paints, and coatings.[3][11][17] It also finds use in industrial and commercial paint strippers and as an antifreeze in diesel engines.[3]

Toxicological Profile

A critical aspect of solvent selection is its toxicological profile. Glycol ethers are broadly categorized into E-series (derived from ethylene oxide) and P-series (derived from propylene oxide).[18][19] Toxicological data consistently indicates that P-series glycol ethers, such as this compound and propylene glycol methyl ether, are generally less toxic than their E-series counterparts.[18][20]

The primary mechanism of toxicity for many E-series glycol ethers involves their metabolism by alcohol dehydrogenase to toxic alkoxyacetic acids, which can lead to reproductive, developmental, and hematological toxicity.[18][21]

Toxicological EndpointThis compound (PPh)Ethylene Glycol Phenyl Ether (EPh)Diethylene Glycol Butyl Ether (DB)Propylene Glycol Methyl Ether (PM)
Acute Oral LD₅₀ (rat, mg/kg) 2830~2500~5660~5200
Skin Irritation Not classified as a skin irritantMay cause slight irritationMay cause slight irritationMay cause slight irritation
Eye Irritation Causes serious eye irritationCauses serious eye irritationCauses serious eye irritationCauses serious eye irritation
Primary Route of Exposure Dermal contact, inhalation[13]Dermal contact, inhalationDermal contact, inhalationDermal contact, inhalation

Experimental Protocols

The following are summaries of standard methodologies used to evaluate the key performance and safety parameters of glycol ethers.

Solvency: Kauri-Butanol Value (ASTM D1133)

This test method determines the relative solvent power of hydrocarbon solvents.[12][22][23] A higher Kauri-Butanol (KB) value indicates a stronger solvent.[11][23] The method involves titrating a standard solution of kauri resin in n-butanol with the solvent being tested until a defined turbidity is reached.[12] The volume of solvent required is used to calculate the KB value.

Evaporation Rate (ASTM D3539)

This standard test method measures the evaporation rate of volatile liquids using a Shell Thin-Film Evaporometer.[4][14][15][18] The rate of evaporation is an important property for solvents used in coatings, as it affects film formation and appearance.[18] The method involves measuring the time it takes for a specified volume of solvent to evaporate from a filter paper under controlled conditions.

Acute Oral Toxicity (OECD 420, 423, 425)

These OECD guidelines are used to assess the acute oral toxicity of a substance.[13] The Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), and Up-and-Down Procedure (OECD 425) are alternative methods to the traditional LD₅₀ test.[10][13] These methods involve administering the substance to animals in a stepwise manner to identify the dose causing evident toxicity or mortality, thereby allowing for classification of the substance's hazard.[24]

Skin Irritation/Corrosion (OECD 404)

This guideline is used to assess the potential of a substance to cause skin irritation or corrosion.[7][8] The test involves applying the substance to the skin of a test animal (typically a rabbit) for a defined period and observing the skin for signs of erythema (redness) and edema (swelling).[17]

Ready Biodegradability (OECD 301)

The OECD 301 series of tests are used to determine the ready biodegradability of chemical substances in an aerobic aqueous medium.[25][26] These tests measure the extent of biodegradation by monitoring parameters such as dissolved organic carbon (DOC) removal, CO₂ production, or oxygen uptake over a 28-day period.[26]

Visualizations

Experimental Workflow for Solvent Performance Evaluation

G cluster_0 Performance Evaluation start Select Glycol Ether solvency Solvency Test (ASTM D1133) start->solvency evaporation Evaporation Rate Test (ASTM D3539) start->evaporation viscosity Viscosity Measurement start->viscosity data_analysis Comparative Data Analysis solvency->data_analysis evaporation->data_analysis viscosity->data_analysis end Performance Profile data_analysis->end

Caption: Workflow for evaluating the performance of glycol ether solvents.

Generalized Metabolic Pathway of Glycol Ethers

G cluster_0 E-Series Metabolism cluster_1 P-Series Metabolism e_glycol E-Series Glycol Ether (e.g., EPh, DB) adh1 Alcohol Dehydrogenase e_glycol->adh1 aldehyde1 Alkoxy Acetaldehyde adh1->aldehyde1 aldh1 Aldehyde Dehydrogenase aldehyde1->aldh1 acid1 Alkoxyacetic Acid (Toxic Metabolite) aldh1->acid1 toxicity1 Adverse Effects (Reproductive, Developmental, Hematological) acid1->toxicity1 p_glycol P-Series Glycol Ether (e.g., PPh, PM) adh2 Alcohol Dehydrogenase p_glycol->adh2 metabolites2 Less Toxic Metabolites adh2->metabolites2 excretion Rapid Excretion metabolites2->excretion

Caption: Comparative metabolic pathways of E-series and P-series glycol ethers.

References

A Comparative Efficacy Analysis of 2-Phenoxypropanol as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, formulation stability, and product performance. This guide provides a comparative overview of 2-phenoxypropanol, a glycol ether solvent, benchmarked against common alternatives in relevant applications.

This compound, also known as propylene glycol phenyl ether, is a high-boiling, slow-evaporating, and hydrophobic glycol ether with a low odor.[1][2][3] Its chemical structure, featuring both an ether and an alcohol functional group, imparts a versatile solvency for a range of substances, making it a valuable component in coatings, inks, cosmetics, and pharmaceutical formulations.[4][5][6] This guide will delve into its performance as a coalescing agent, a solvent for active pharmaceutical ingredients (APIs), and a preservative, comparing it with other commonly used solvents.

Physical and Chemical Properties

A solvent's fundamental properties dictate its suitability for specific applications. Below is a comparison of the key physical and chemical properties of this compound and two common alternatives: Propylene Glycol Monomethyl Ether (PGME) and Phenoxyethanol.

PropertyThis compound (Propylene Glycol Phenyl Ether)Propylene Glycol Monomethyl Ether (PGME)Phenoxyethanol
Molecular Formula C₉H₁₂O₂C₄H₁₀O₂C₈H₁₀O₂
Molecular Weight ( g/mol ) 152.1990.12138.16
Boiling Point (°C) ~243120~245
Density (g/cm³ at 20°C) ~1.06~0.92~1.11
Flash Point (°C, Closed Cup) ~120~32~121
Evaporation Rate (n-butyl acetate=1.0) 0.002[3]~0.6<0.01
Water Solubility LowHighModerately Soluble

Efficacy as a Coalescing Agent in Coatings

In the coatings industry, coalescing agents are crucial for proper film formation in latex paints. They act as temporary plasticizers, reducing the minimum film-forming temperature (MFFT) to ensure that the polymer particles fuse into a continuous, durable film as the paint dries.[7]

This compound is recognized as an excellent coalescent for acrylic-based latexes.[1][6] Its slow evaporation rate is advantageous, ensuring it remains in the film long enough to facilitate complete coalescence.[1] One source indicates that for most emulsions, the addition of 3.5-5% of propylene glycol phenyl ether can reduce the MFFT to as low as -1°C.[2]

Experimental Protocol: Minimum Film-Forming Temperature (MFFT) Determination

The MFFT of a latex dispersion is a key indicator of a coalescing agent's efficiency. A common method for its determination is ASTM D2354.

  • Preparation of Samples: A series of latex samples are prepared with varying concentrations of the coalescing agent.

  • Application: The samples are drawn down onto a temperature-gradient bar. This bar has a controlled temperature that varies linearly along its length.

  • Observation: After the film has dried, the point on the bar where the film transitions from a cracked, powdery state to a clear, continuous film is identified.

  • Measurement: The temperature at this transition point is recorded as the MFFT.

A lower MFFT at a given concentration indicates a more efficient coalescing agent.

Performance as a Solvent in Pharmaceutical Formulations

In the pharmaceutical industry, solvents are essential for dissolving active pharmaceutical ingredients (APIs) to create stable and bioavailable drug products.[4][9]

This compound is used in topical and oral pharmaceutical formulations as a solvent and stabilizer.[4] It can enhance the solubility of active ingredients and improve their delivery to the skin.[4]

Alternative: Propylene Glycol (PG) is a common solvent in pharmaceutical preparations. Studies on the solubility of the nonsteroidal anti-inflammatory drug (NSAID) celecoxib have shown that its solubility can be significantly increased in mixtures of propylene glycol and ethanol. While specific data for celecoxib solubility in this compound is not available, the general principle of using cosolvents to enhance solubility is well-established.[1][9][10][11] For another NSAID, naproxen, solubility has been extensively studied in various organic solvents and their aqueous mixtures, though data in this compound is absent from the reviewed literature.[12][13][14]

Experimental Protocol: API Solubility Determination

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a solvent.

  • Sample Preparation: An excess amount of the API is added to a known volume of the solvent (e.g., this compound) in a sealed container.

  • Equilibration: The mixture is agitated in a constant temperature bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered to remove any undissolved solid.

  • Quantification: The concentration of the API in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

The following diagram illustrates a general workflow for evaluating and selecting a solvent for an API formulation.

G A Define API Properties (Polarity, pKa, etc.) B Initial Solvent Screening (e.g., this compound, PGME, Phenoxyethanol) A->B Input C Determine API Solubility (Shake-Flask Method) B->C Test E Assess Safety & Toxicity Profile C->E G Pre-formulation Studies C->G Data Input D Evaluate Formulation Stability (Physical & Chemical) D->E Analyze F Select Optimal Solvent E->F Decision G->D Formulate

Workflow for API Solvent Selection.

Efficacy as a Preservative

Preservatives are vital in cosmetics and pharmaceuticals to prevent microbial contamination.[15]

This compound exhibits broad-spectrum antimicrobial activity and is used as a preservative in a variety of products.[5][11]

Alternative: Phenoxyethanol is a widely used preservative in cosmetics and pharmaceuticals, often in combination with other preservatives to achieve a synergistic effect.[15][16][17] Its efficacy against a range of bacteria and fungi has been well-documented.[16] While direct comparative studies with this compound are lacking in the available literature, a study on the combination of phenylpropanol with other preservatives and phenoxyethanol showed enhanced antimicrobial efficacy.

Experimental Protocol: Preservative Efficacy Test (Challenge Test)

A challenge test is the standard method to evaluate the effectiveness of a preservative system in a formulation, as described in pharmacopeias like the USP <51>.[18][19]

  • Inoculation: The product is inoculated with a known concentration of a panel of representative microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).

  • Incubation: The inoculated product is stored at a specified temperature for a defined period (typically 28 days).

  • Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), samples are taken, and the number of viable microorganisms is determined by plate counts.

  • Evaluation: The log reduction in the microbial population is calculated at each time point. The preservative system is deemed effective if the reduction meets the criteria specified in the relevant pharmacopeia.

The following diagram outlines the key steps in a preservative efficacy test.

G cluster_prep Preparation cluster_test Testing cluster_eval Evaluation A Select Test Microorganisms (e.g., Bacteria, Yeast, Mold) B Prepare Inoculum (Standardized Concentration) A->B C Inoculate Product with Microorganisms B->C D Incubate at Controlled Temperature (28 days) C->D E Sample at Intervals (Day 7, 14, 28) D->E F Perform Plate Counts E->F G Calculate Log Reduction F->G H Compare to Acceptance Criteria G->H

Preservative Efficacy Test Workflow.

Conclusion

This compound is a versatile solvent with a favorable profile for applications in coatings, pharmaceuticals, and cosmetics, particularly due to its slow evaporation rate and good solvency. While direct quantitative experimental comparisons with other common solvents are not extensively available in the public domain, its known properties suggest it is a strong candidate for a variety of formulations. For specific applications, it is imperative that researchers conduct direct comparative studies using standardized experimental protocols to determine the optimal solvent choice for their unique systems.

References

A Comparative Guide: Propylene Glycol Phenyl Ether vs. Alternatives in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cosmetic formulation, the selection of multifunctional ingredients is paramount to achieving product stability, safety, and desired sensory characteristics. Propylene Glycol Phenyl Ether (PPh), often referred to as 2-phenoxypropanol, has emerged as a versatile ingredient valued for its dual functionality as both a solvent and a preservative booster. This guide provides an objective comparison of PPh against two common alternatives: Phenoxyethanol, a primary preservative, and Propylene Glycol, a widely used solvent and humectant. This analysis is supported by available experimental data and standardized testing protocols to aid formulators in making informed ingredient selections.

Chemical Identity and Nomenclature

It is crucial to clarify the nomenclature surrounding the topic. "Propylene Glycol Phenyl Ether" and "this compound" are often used interchangeably. The commercial product is typically a mixture of isomers, with 1-phenoxy-2-propanol (CAS No. 770-35-4) being the predominant component (>85%), and 2-phenoxy-1-propanol (CAS No. 4169-04-4) as a minor component (<15%).[1] For the purpose of this guide, "Propylene Glycol Phenyl Ether (PPh)" refers to this common commercial mixture.

Section 1: Performance as an Antimicrobial Agent

PPh is recognized for its bacteriostatic properties, though it is more commonly employed as a booster to enhance the efficacy of primary preservatives rather than as a standalone agent.[2][3][4] Its primary alternative in this functional class is Phenoxyethanol, a globally approved, broad-spectrum preservative.

Table 1: Comparison of Antimicrobial Properties
PropertyPropylene Glycol Phenyl Ether (PPh)Phenoxyethanol
Primary Role Preservative Booster, Antimicrobial AgentPrimary Preservative
Typical Use Level 0.5% - 1.0%[5]Up to 1.0% (EU, Japan)[6]
Mechanism of Action Disrupts microbial cell membranes, increasing permeability.[7]Increases permeability of the cytoplasmic membrane, leading to leakage of intracellular components.[7][8]
Antimicrobial Spectrum Broad-spectrum activity against bacteria and fungi.[5]Broad-spectrum activity against Gram-positive and Gram-negative bacteria, yeast, and mold.[6]
Minimum Inhibitory Concentration (MIC) Specific, directly comparable MIC data against standard cosmetic test organisms is not readily available in public literature.S. aureus: 8500 µg/mLP. aeruginosa: 3200 µg/mLE. coli: 3600 µg/mLC. albicans: 5400 µg/mLA. brasiliensis: 3300 µg/mL[6]

Note on MIC Data: The provided MIC values for Phenoxyethanol are from a single source and can vary based on test conditions. A direct comparison is challenging due to the lack of standardized, publicly available MIC data for PPh under identical conditions.

Section 2: Performance as a Solvent

PPh's excellent solvency for a wide range of cosmetic ingredients, including resins and fragrances, makes it a valuable component in various formulations.[2][3] Its performance in this capacity is compared to Propylene Glycol, a foundational solvent in the cosmetics industry.

Table 2: Comparison of Solvent Properties
PropertyPropylene Glycol Phenyl Ether (PPh)Propylene Glycol
INCI Name PhenoxyisopropanolPropylene Glycol
Primary Role Solvent, Coalescing Agent, Fragrance Fixative[3][5]Solvent, Humectant, Skin Conditioning Agent[9]
Solubility Profile Hydrophobic; excellent solvency for resins, inks, and fragrance oils.[3] Limited water solubility (approx. 11-15.1 g/L).[1][10]Hydrophilic; miscible with water and many organic solvents.
Key Applications Coatings, Inks, Fragrance compositions, Hair Dyes.[3]Skincare (creams, lotions), Haircare, Makeup.[9]
Volatility Low; slow evaporation rate.[3]Low
Solvency for Salicylic Acid Data not readily available.~3-6%[11]

Section 3: Safety and Toxicological Profile

The safety of cosmetic ingredients is a primary concern for researchers and formulators. Both PPh and its alternatives have been evaluated for their potential to cause skin and eye irritation.

Table 3: Comparison of Safety Profiles
ParameterPropylene Glycol Phenyl Ether (PPh)Propylene GlycolPhenoxyethanol
Oral LD50 (Rat) >2000 mg/kg[1]Generally recognized as non-toxic.1.26 g/kg
Dermal Irritation Non-irritating to skin in rabbit studies.[1]May cause eczematous skin reactions (irritant and, more rarely, allergic contact dermatitis).[12]Slight irritant at 2.0% in rabbit skin.[8]
Eye Irritation Severely irritating in rabbit studies.[1]Can cause irritation.Strong eye irritant when undiluted.[8]
Sensitization Did not cause skin sensitization in guinea pig tests.[1]Associated with irritant and allergic contact dermatitis.[12]Not a sensitizer in clinical studies.[8]

Experimental Protocols

Protocol 1: Preservative Efficacy Testing (Challenge Test) - ISO 11930

A Preservative Efficacy Test, or Challenge Test, is the standard method for evaluating the effectiveness of a preservative system in a cosmetic product. The ISO 11930 standard is a globally recognized protocol.

Objective: To determine if a preservative system can adequately protect a cosmetic product from microbial contamination during manufacturing and consumer use.

Methodology:

  • Preparation of Inoculum: Standardized strains of microorganisms are used, typically including:

    • Pseudomonas aeruginosa (e.g., ATCC 9027)

    • Staphylococcus aureus (e.g., ATCC 6538)

    • Candida albicans (e.g., ATCC 10231)

    • Aspergillus brasiliensis (e.g., ATCC 16404)

    • Escherichia coli (e.g., ATCC 8739) Cultures are grown to a specific concentration (CFU/mL).

  • Inoculation: The cosmetic product is challenged by introducing a known quantity of the microbial suspension. The final concentration of microorganisms in the product should be between 10⁵ and 10⁶ CFU/g or mL for bacteria and between 10⁴ and 10⁵ CFU/g or mL for yeast and mold.

  • Incubation: The inoculated product is stored at a controlled temperature (typically 20-25°C) and protected from light for 28 days.

  • Sampling and Enumeration: Samples are taken from the inoculated product at specified intervals (e.g., Day 7, Day 14, and Day 28). The number of surviving microorganisms is determined using plate counting techniques.

  • Evaluation: The reduction in microbial count is calculated at each time point. The preservative system is considered effective if it meets the log reduction criteria specified by the standard (e.g., for bacteria, a ≥ 3-log reduction by day 14 and no further increase).

G cluster_prep Preparation Phase cluster_test Testing Phase cluster_eval Evaluation Phase cluster_result Result A Select Cosmetic Product Samples C Inoculate Product with Microbes (Day 0) A->C B Prepare Microbial Inoculum (Bacteria, Yeast, Mold) B->C D Incubate at 22.5 ± 2.5°C (28 Days) C->D E Sample & Plate Count (Day 7, 14, 28) D->E F Calculate Log Reduction E->F G Compare to Acceptance Criteria (e.g., ISO 11930) F->G H Pass / Fail G->H

Caption: Workflow for a standard Preservative Efficacy (Challenge) Test.

Logical Relationships in Formulation

Propylene Glycol Phenyl Ether serves multiple interconnected roles within a cosmetic formulation, contributing to both its stability and its final aesthetic qualities.

G PPh Propylene Glycol Phenyl Ether (PPh) Solvent Solvent PPh->Solvent enables PreservativeBooster Preservative Booster PPh->PreservativeBooster acts as FragranceCarrier Fragrance Component PPh->FragranceCarrier functions as Coalescent Coalescing Agent PPh->Coalescent serves as Stability Product Stability & Integrity Solvent->Stability Sensory Sensory Profile & Aesthetics Solvent->Sensory PreservativeBooster->Stability FragranceCarrier->Sensory Coalescent->Stability

References

A Comparative Guide to the Synthesis of Phenoxypropanols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate synthetic route is critical for achieving desired yield, purity, and cost-effectiveness. This guide provides a comparative analysis of common methods for the synthesis of phenoxypropanols, focusing on 1-phenoxy-2-propanol and 2-phenoxy-1-propanol, key intermediates in various industrial applications. We will delve into the prevalent synthetic strategies, supported by experimental data and detailed protocols.

Overview of Synthetic Methodologies

The synthesis of phenoxypropanols is primarily achieved through two major pathways: the base-catalyzed reaction of phenol with propylene oxide and the Williamson ether synthesis. A less common but viable alternative involves the reduction of corresponding phenoxypropionic acids. Each method presents distinct advantages and limitations in terms of regioselectivity, reaction conditions, and scalability.

  • Reaction of Phenol with Propylene Oxide: This is a highly atom-economical method often used in industrial production. The reaction typically yields 1-phenoxy-2-propanol as the major product due to the nucleophilic attack of the phenoxide on the less sterically hindered carbon of the epoxide ring.[1][2]

  • Williamson Ether Synthesis: A classic and versatile method for forming ethers, this SN2 reaction involves a phenoxide nucleophile and an alkyl halide.[3][4][5][6] This route offers greater control over the resulting isomer. To synthesize 1-phenoxy-2-propanol, sodium phenoxide is reacted with 1-chloro-2-propanol. Conversely, 2-phenoxy-1-propanol can be synthesized by reacting sodium 2-propoxide with a phenyl halide (less common) or by using a protected 2-phenoxy-1-halopropane.

  • Phase-Transfer Catalysis (PTC): This technique can be applied to the Williamson ether synthesis to improve reaction rates and yields. PTC facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the alkyl halide, enabling the reaction to proceed under milder conditions.[7][8][9]

  • Reduction of Phenoxypropionic Acid: This method can produce specific isomers if the corresponding acid is available. For instance, 2-phenoxy-1-propanol can be synthesized by the reduction of 2-phenoxypropionic acid.

Quantitative Data Comparison

The following table summarizes quantitative data from various experimental approaches to phenoxypropanol synthesis.

MethodTarget ProductKey ReagentsCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Purity (%)Ref.
Phenol + Propylene Oxide 1-Phenoxy-2-propanolPhenol, Propylene OxideAl₂O₃-MgO/Fe₃O₄None120-1404-6>90>98[1]
Williamson Ether Synthesis 1-Phenoxy-2-propanolPhenol, 1-chloro-2-propanolNaOHWater90-1004-5~85HighBased on similar syntheses[10]
Williamson Synthesis (PTC) Generic Alkyl Aryl EthersPhenol, Alkyl HalideK₂CO₃ / Tetrabutylammonium Bromide (TBAB)Toluene80-1102-690-98High[3][9]
Reduction of 2-Phenoxypropionic Acid 2-Phenoxy-1-propanol2-Phenoxypropionic acid, Borohydride-Tetrahydrofuran (THF)RT23HighN/A

Note: Data is compiled from various sources and may vary based on specific experimental conditions. "N/A" indicates data not available in the cited sources.

Reaction Mechanisms and Workflows

The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis of phenoxypropanols.

Reaction_Mechanisms cluster_0 Phenol + Propylene Oxide (Base-Catalyzed) cluster_1 Williamson Ether Synthesis (SN2) phenol Phenol + OH- phenoxide Phenoxide Ion phenol->phenoxide - H2O intermediate Alkoxide Intermediate phenoxide->intermediate + Propylene Oxide po Propylene Oxide po->intermediate product1 1-Phenoxy-2-propanol intermediate->product1 + H2O phenol2 Phenol + Base phenoxide2 Phenoxide Ion phenol2->phenoxide2 - HB transition SN2 Transition State phenoxide2->transition halide 1-Halo-2-propanol halide->transition product2 1-Phenoxy-2-propanol transition->product2 - Halide Ion

Caption: Comparative reaction mechanisms for phenoxypropanol synthesis.

Experimental_Workflow cluster_workflow General Laboratory Synthesis Workflow start Start: Reagent Preparation setup Reaction Setup (Flask, Condenser, Stirrer) start->setup reaction Controlled Reaction (Heating, Stirring) setup->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring workup Quenching & Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction drying Drying Organic Layer (e.g., MgSO4) extraction->drying purification Purification (Distillation/Chromatography) drying->purification analysis Product Analysis (NMR, FTIR, GC-MS) purification->analysis end End: Pure Product analysis->end

Caption: A generalized workflow for the synthesis and purification of phenoxypropanol.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Phenoxy-2-propanol via Reaction of Phenol and Propylene Oxide

This protocol is based on the catalyzed reaction of phenol with propylene oxide, a common industrial method.[1][2]

Materials:

  • Phenol

  • Propylene Oxide

  • Catalyst (e.g., Al₂O₃-MgO/Fe₃O₄ or a strong base like NaOH)

  • Reaction vessel (pressure-rated autoclave)

  • Distillation apparatus

Procedure:

  • Charge the autoclave with phenol and the chosen catalyst.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen).

  • Heat the mixture to the reaction temperature (typically 120-140 °C).

  • Slowly feed propylene oxide into the reactor, maintaining the desired pressure. The molar ratio of phenol to propylene oxide is typically controlled to minimize the formation of byproducts.

  • Maintain the reaction at temperature with vigorous stirring for 4-6 hours, or until reaction completion is confirmed by in-process controls (e.g., GC analysis).

  • Cool the reactor to room temperature and vent any excess pressure.

  • Recover the crude product mixture. If a solid catalyst was used, it can be removed by filtration. If a base like NaOH was used, it must be neutralized.

  • Purify the crude product by vacuum distillation to separate the desired 1-phenoxy-2-propanol from unreacted phenol and any high-boiling point byproducts.

Protocol 2: Synthesis of 1-Phenoxy-2-propanol via Williamson Ether Synthesis with Phase-Transfer Catalysis

This protocol outlines a laboratory-scale synthesis using a phase-transfer catalyst to enhance the reaction between phenol and an alkylating agent.

Materials:

  • Phenol (1.0 eq)

  • 1-Chloro-2-propanol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), fine powder (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene or other suitable organic solvent

  • Deionized water

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • To a round-bottom flask, add phenol, toluene, K₂CO₃, and TBAB.

  • Stir the suspension vigorously and begin heating to reflux (approx. 110 °C for toluene).

  • Once refluxing, add 1-chloro-2-propanol dropwise to the mixture over 30 minutes.

  • Maintain the reaction at reflux for 2-6 hours. Monitor the reaction's progress by TLC, checking for the consumption of phenol.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add deionized water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether or ethyl acetate.

  • Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • If necessary, purify the crude oil via vacuum distillation or column chromatography on silica gel.

Protocol 3: Synthesis of 2-Phenoxy-1-propanol via Reduction of 2-Phenoxypropionic Acid

This protocol details the synthesis of the 2-phenoxy-1-propanol isomer from its corresponding carboxylic acid.

Materials:

  • 2-Phenoxypropionic acid (1.0 eq)

  • 1 M Borohydride solution in THF (e.g., BH₃·THF) (approx. 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM) for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath, round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • Chill the 1 M borohydride-THF solution in a round-bottom flask using an ice bath under a nitrogen atmosphere.

  • Dissolve 2-phenoxypropionic acid in anhydrous THF in a separate flask.

  • Add the 2-phenoxypropionic acid solution dropwise to the stirred borohydride solution over approximately 25-30 minutes, maintaining the cold temperature.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 23 hours.

  • Carefully pour the reaction mixture onto ice to quench the excess reducing agent.

  • Once the ice has melted, extract the aqueous mixture multiple times with dichloromethane.

  • Combine the organic extracts and dry them over anhydrous MgSO₄.

  • Filter to remove the drying agent and concentrate the solution under vacuum to yield the product, 2-phenoxy-1-propanol, as an oil.

Conclusion

The choice of synthesis method for phenoxypropanols depends heavily on the desired isomer, required scale, and available starting materials. The reaction of phenol with propylene oxide is an efficient, atom-economical route for the large-scale production of 1-phenoxy-2-propanol. The Williamson ether synthesis provides greater versatility for producing specific isomers and can be significantly improved by the use of phase-transfer catalysis, making it an excellent option for laboratory-scale synthesis. Finally, the reduction of a carboxylic acid precursor offers a direct route to a specific isomer, provided the starting acid is readily accessible. Researchers should consider these factors to select the most suitable protocol for their specific application.

References

comparative toxicity of 2-phenoxypropanol and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Toxicological Assessment of 2-Phenoxypropanol and Its Isomers: 1-Phenoxy-2-propanol and 3-Phenoxy-1-propanol

This guide provides a comprehensive comparison of the toxicological profiles of this compound and its isomers, 1-phenoxy-2-propanol and 3-phenoxy-1-propanol. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions regarding the use of these chemical compounds.

Data Presentation

The following table summarizes the available quantitative toxicity data for the three isomers.

Toxicological Endpoint1-Phenoxy-2-propanol2-Phenoxy-1-propanol3-Phenoxy-1-propanol
Acute Oral Toxicity (LD50) > 2,000 mg/kg (Rat)[1][2][3]2,830 mg/kg (Rat)2,300 mg/kg (Rat)[4]
Acute Dermal Toxicity (LD50) > 2,000 mg/kg (Rat)[1][2][3]> 5,000 mg/kg (Rabbit)[5]5 g/kg (Rabbit)[4]
Acute Inhalation Toxicity (LC50) > 5.4 mg/L (Rat, 4h)[1][2][3]No data availableNo data available
Skin Irritation/Corrosion No skin irritation (Rabbit)[2]Irritating to skin[5]Causes skin irritation[6]
Eye Irritation/Corrosion Causes serious eye irritation[1]Causes serious eye damage[7][8]Causes serious eye irritation[6]
Genotoxicity (Ames Test) Negative (with and without metabolic activation)No data availableNegative (Micronucleus test)

Experimental Protocols

Detailed methodologies for the key toxicological assays referenced in this guide are outlined below, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD Test Guideline 401)

The acute oral toxicity is determined by administering the test substance in a single dose by gavage to fasted experimental animals (typically rats).[9] Several groups of animals are used, each receiving a different dose level.[9] Observations for effects and mortality are conducted for at least 14 days.[10] Animals that die during the observation period and surviving animals at the end of the study are subjected to a gross necropsy.[9][10] The LD50 value, the dose that is lethal to 50% of the test animals, is then calculated.[10]

Acute Dermal Toxicity (OECD Test Guideline 402)

This test assesses the short-term hazards of a substance following dermal application.[11] The test substance is applied uniformly over a shaved area of the skin (approximately 10% of the body surface area) of the experimental animal (typically rats or rabbits) and held in contact for 24 hours under a porous gauze dressing.[11][12][13] Animals are observed for signs of toxicity and mortality for at least 14 days.[10][11] Body weights are recorded weekly, and a gross necropsy is performed on all animals at the end of the study.[11]

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This method evaluates the potential of a substance to cause skin irritation or corrosion.[14] A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the skin (approximately 6 cm²) of an albino rabbit for four hours.[15] The treated skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals for up to 14 days.[15] The severity of the skin reactions is scored to determine the level of irritation.[16]

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test is designed to assess the potential of a substance to cause eye irritation or corrosion.[1] A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control.[17][18] The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for lesions of the conjunctiva, cornea, and iris.[18] The severity and reversibility of the ocular lesions are evaluated to classify the substance's irritation potential.[19]

Bacterial Reverse Mutation Test (Ames Test) (OECD Test Guideline 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[20][21] It utilizes specific strains of bacteria (Salmonella typhimurium and Escherichia coli) that have mutations in genes required for the synthesis of an essential amino acid (histidine or tryptophan, respectively).[20][22] The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix), and plated on a minimal agar medium lacking the essential amino acid.[23][24] If the substance is a mutagen, it will cause reverse mutations in the bacteria, allowing them to grow and form colonies.[20][23] A significant increase in the number of revertant colonies compared to the control indicates a positive mutagenic response.[23]

Logical Relationship of Isomers and Toxicity Endpoints

The following diagram illustrates the relationship between the three isomers of phenoxypropanol and the key toxicological endpoints evaluated in this guide.

Toxicity_Comparison cluster_isomers Phenoxypropanol Isomers cluster_endpoints Toxicological Endpoints 1-Phenoxy-2-propanol 1-Phenoxy-2-propanol Acute Toxicity (LD50) Acute Toxicity (LD50) 1-Phenoxy-2-propanol->Acute Toxicity (LD50) >2000mg/kg Skin Irritation Skin Irritation 1-Phenoxy-2-propanol->Skin Irritation Non-irritant Eye Irritation Eye Irritation 1-Phenoxy-2-propanol->Eye Irritation Serious Irritant Genotoxicity Genotoxicity 1-Phenoxy-2-propanol->Genotoxicity Negative 2-Phenoxy-1-propanol 2-Phenoxy-1-propanol 2-Phenoxy-1-propanol->Acute Toxicity (LD50) 2830mg/kg 2-Phenoxy-1-propanol->Skin Irritation Irritant 2-Phenoxy-1-propanol->Eye Irritation Serious Damage 2-Phenoxy-1-propanol->Genotoxicity No Data 3-Phenoxy-1-propanol 3-Phenoxy-1-propanol 3-Phenoxy-1-propanol->Acute Toxicity (LD50) 2300mg/kg 3-Phenoxy-1-propanol->Skin Irritation Irritant 3-Phenoxy-1-propanol->Eye Irritation Serious Irritant 3-Phenoxy-1-propanol->Genotoxicity Negative

Caption: Comparative toxicity of phenoxypropanol isomers.

References

Validating the Structure of 2-Phenoxypropanol: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, unambiguous structural elucidation is paramount. While 1D Nuclear Magnetic Resonance (NMR) provides essential information, complex molecules or the presence of isomers often require more advanced techniques. This guide provides an objective comparison of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—to validate the structure of 2-phenoxypropanol, distinguishing it from its isomer, 1-phenoxy-2-propanol.

The structure of this compound, with the IUPAC name 2-phenoxypropan-1-ol, is confirmed by establishing the precise connectivity between the phenoxy group and the propanol backbone. 2D NMR accomplishes this by revealing through-bond correlations between nuclei.

Structure for Analysis:

this compound Structure with Numbering

Figure 1: Structure of this compound with atom numbering for NMR assignment.

Quantitative NMR Data Summary

The following table summarizes representative ¹H and ¹³C NMR chemical shifts for this compound. These values are based on spectral database information and typical chemical shift ranges for the functional groups present.

Atom NumberAtom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Notes
1-CH₃~1.25~16.5Doublet
2-CH-~4.40~75.0Multiplet
3-CH₂OH~3.70~67.0Multiplet
4-OHVariable-Singlet (broad)
5C (ipso)-~158.5Quaternary
6, 10CH (ortho)~6.95~114.5Doublet
7, 9CH (meta)~7.30~129.5Triplet
8CH (para)~7.00~121.0Triplet

2D NMR Correlation Analysis

COSY: Mapping the Proton Spin System

Correlation Spectroscopy (COSY) is a homonuclear experiment that identifies protons coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this compound, COSY is essential for confirming the integrity of the propane-1,2-diol fragment.

Expected Correlations:

  • The methyl protons (H1) will show a correlation to the methine proton (H2).

  • The methine proton (H2) will show correlations to both the methyl protons (H1) and the methylene protons (H3).

  • The methylene protons (H3) will correlate with the methine proton (H2).

  • Within the aromatic ring, ortho protons (H6/H10) will correlate with meta protons (H7/H9), and meta protons will correlate with the para proton (H8).

COSY_Correlations cluster_aliphatic Propanol Fragment cluster_aromatic Phenoxy Fragment H1 H1 (~1.25 ppm) H2 H2 (~4.40 ppm) H1->H2 H3 H3 (~3.70 ppm) H2->H3 H6_10 H6/10 (~6.95 ppm) H7_9 H7/9 (~7.30 ppm) H6_10->H7_9 H8 H8 (~7.00 ppm) H7_9->H8

COSY correlations for this compound.
HSQC: Direct Proton-Carbon Connectivity

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies all carbons that are directly attached to a proton (one-bond ¹JCH correlation).[1] This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

Expected Correlations:

  • H1 (~1.25 ppm) will correlate with C1 (~16.5 ppm).

  • H2 (~4.40 ppm) will correlate with C2 (~75.0 ppm).

  • H3 (~3.70 ppm) will correlate with C3 (~67.0 ppm).

  • H6/10 (~6.95 ppm) will correlate with C6/10 (~114.5 ppm).

  • H7/9 (~7.30 ppm) will correlate with C7/9 (~129.5 ppm).

  • H8 (~7.00 ppm) will correlate with C8 (~121.0 ppm).

  • Quaternary carbon C5 will not show a signal in the HSQC spectrum.

HSQC (¹JCH) correlations for this compound.
HMBC: Long-Range Connectivity for Structural Assembly

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for assembling molecular fragments. It shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH).[2] This allows for the connection of the phenoxy and propanol moieties and confirms the substitution pattern.

Key Expected Correlations:

  • H2 to C5 (³JCH): This is the most critical correlation. The methine proton (H2) showing a correlation to the ipso-carbon (C5) of the aromatic ring unambiguously confirms that the oxygen is attached to C2 of the propanol chain.

  • H3 to C2 (²JCH): Confirms the connection between the methylene and methine carbons.

  • H1 to C2 (²JCH): Confirms the connection between the methyl and methine carbons.

  • H6/10 to C5 (²JCH): Confirms the ortho position relative to the ether linkage.

HMBC_Correlations cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H1 H1 C2 C2 H1->C2 ²J H2 H2 C1 C1 H2->C1 ²J C3 C3 H2->C3 ²J C5 C5 (ipso) H2->C5 ³J (Crucial) H3 H3 H3->C2 ²J H6_10 H6/10 H6_10->C5 ²J C6_10 C6/10

Key HMBC correlations for this compound.

Experimental Protocols

Detailed methodologies are provided below for acquiring high-quality 2D NMR data. These are general protocols and may require optimization based on the specific instrument and sample concentration.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution contains particulate matter, filter it through a pipette with a small cotton or glass wool plug.

COSY (Correlation Spectroscopy)
  • Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive sequence).

  • Setup: Acquire a standard 1D ¹H spectrum. Set the spectral width (SW) to encompass all proton signals (~10 ppm).

  • Acquisition Parameters:

    • TD (F2): 2048 points.

    • NS (Number of Scans): 2-4 per increment.

    • DS (Dummy Scans): 16.

    • NI (Increments in F1): 256-512.

    • D1 (Relaxation Delay): 1.5-2.0 s.

  • Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.

HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: hsqcedetgpsisp2.2 (or equivalent edited, gradient-selected sequence for multiplicity information).

  • Setup: Use the same ¹H spectral width as the COSY. For the ¹³C dimension (F1), set the spectral width to cover the expected range (~160 ppm). Center the ¹³C frequency (O2P) around 80-90 ppm.

  • Acquisition Parameters:

    • TD (F2): 1024 points.

    • NS (Number of Scans): 4-8 per increment.

    • NI (Increments in F1): 256.

    • D1 (Relaxation Delay): 1.5 s.

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

  • Processing: Apply a sine-squared window function in F2 and a sine window function in F1. Perform a 2D Fourier transform. The use of an edited pulse sequence will result in CH/CH₃ peaks having a different phase (e.g., positive) than CH₂ peaks (e.g., negative).[2]

HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected, long-range sequence).

  • Setup: Use the same ¹H spectral width. For the ¹³C dimension (F1), set the spectral width to cover the full range, including quaternary carbons (~220 ppm).

  • Acquisition Parameters:

    • TD (F2): 2048 points.

    • NS (Number of Scans): 8-16 per increment.

    • NI (Increments in F1): 256-400.

    • D1 (Relaxation Delay): 1.5-2.0 s.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for a value of 8 Hz, which is a good compromise for detecting 2- and 3-bond correlations.[2]

  • Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.

Conclusion

The combined application of COSY, HSQC, and HMBC experiments provides a comprehensive and unambiguous validation of the this compound structure.

  • COSY confirms the proton connectivity within the propanol and phenyl fragments independently.

  • HSQC assigns each protonated carbon by linking it to its attached proton.

  • HMBC serves as the definitive tool, connecting the molecular fragments and establishing the precise point of attachment. The key H2-C5 correlation definitively proves the 2-phenoxy substitution pattern, effectively ruling out the 1-phenoxy isomer.

This multi-faceted approach ensures a high degree of confidence in the structural assignment, a critical requirement for regulatory submission, publication, and all stages of scientific research.

References

Comparative Analysis of Reaction Kinetics: 2-Phenoxypropanol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 2-phenoxypropanol, a versatile solvent and chemical intermediate. In the absence of extensive direct comparative kinetic data for this compound in the public domain, this guide draws upon kinetic studies of structurally similar glycol ethers to provide a framework for understanding its reactivity in relation to potential alternatives. The focus is on providing a methodological approach and representative data to aid in the selection of appropriate reactants and the design of experimental protocols.

Introduction to this compound and its Alternatives

This compound, also known as propylene glycol phenyl ether, is a colorless liquid with a faint aromatic odor. Its chemical structure, featuring both an ether and a secondary alcohol functional group, imparts a unique combination of properties, making it a valuable component in a variety of applications, including as a solvent in coatings, a coalescing agent, and an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

For the purpose of this comparative analysis, we will consider other propylene glycol ethers as relevant alternatives. These compounds share a similar structural backbone but differ in the substituent attached to the ether linkage. This variation in structure can significantly influence their reaction kinetics.

Comparative Reaction Kinetics: Oxidation

The oxidation of alcohols is a fundamental transformation in organic synthesis. The following tables present a comparative summary of kinetic parameters for the oxidation of glycol ethers, providing an insight into how this compound might behave relative to its aliphatic counterparts.

Table 1: Comparison of Reaction Conditions for the Oxidation of Glycol Ethers

Parameter2-Methoxy-1-propanol1-Ethoxy-2-propanol
Oxidant Tripropylammonium Fluorochromate (TPAFC)Ditelluratoargentate(III)
Solvent Aqueous Acetic Acid (20%)Aqueous Alkaline Medium
Temperature Range 292-318 K293.2-313.2 K
Analytical Method SpectrophotometrySpectrophotometry

Table 2: Comparative Kinetic Data for the Oxidation of Glycol Ethers

CompoundOrder of Reaction (with respect to alcohol)Rate Constant (k)Activation Energy (Ea)
2-Methoxy-1-propanol First OrderData not available in a directly comparable formatValue not provided in the abstract
1-Ethoxy-2-propanol Fractional OrderData not available in a directly comparable formatValue not provided in the abstract

Note: The available literature provides qualitative and mechanistic details but lacks directly comparable rate constants and activation energies in a standardized format for this specific comparison.

Experimental Protocols

Below is a generalized experimental protocol for determining the reaction kinetics of a glycol ether, based on methodologies reported for similar compounds.

Experimental Protocol: Kinetic Analysis of Glycol Ether Oxidation

1. Materials and Reagents:

  • Glycol ether (e.g., this compound)

  • Oxidizing agent (e.g., Potassium Permanganate, Chromic Acid)

  • Solvent (e.g., Acetic Acid, Water)

  • Quenching agent (e.g., Sodium Sulfite)

  • Standard solutions for titration (e.g., Sodium Thiosulfate)

  • Indicator (e.g., Starch solution)

2. Instrumentation:

  • UV-Vis Spectrophotometer or a titration setup

  • Thermostated water bath

  • Stopwatch

  • Volumetric flasks, pipettes, and burettes

3. Procedure:

  • Prepare stock solutions of the glycol ether, oxidant, and any catalyst in the chosen solvent system.

  • Equilibrate the reactant solutions to the desired reaction temperature using the thermostated water bath.

  • To initiate the reaction, mix the reactant solutions in a reaction vessel and start the stopwatch simultaneously.

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction in the aliquot immediately by adding a suitable quenching agent.

  • Analyze the concentration of the remaining oxidant or a formed product in the quenched aliquot. This can be done using:

    • Spectrophotometry: Measure the absorbance at a wavelength where the oxidant or product has a strong and unique absorption.

    • Titration: Titrate the remaining oxidant with a standardized solution.

  • Repeat the experiment at different initial concentrations of the glycol ether and the oxidant to determine the order of the reaction with respect to each reactant.

  • Conduct the experiment at different temperatures to determine the activation energy of the reaction.

4. Data Analysis:

  • Plot the concentration of the reactant or product as a function of time.

  • From the concentration-time data, determine the initial rate of the reaction for each experiment.

  • Use the method of initial rates to determine the order of the reaction with respect to each reactant and the overall rate law.

  • Calculate the rate constant (k) for the reaction at each temperature.

  • Plot ln(k) versus 1/T (Arrhenius plot) to determine the activation energy (Ea) and the pre-exponential factor (A).

Visualizations

Logical Relationship Diagram: Factors Influencing Reaction Kinetics

Factors_Influencing_Kinetics Reactants Reactant Properties Kinetics Reaction Kinetics Reactants->Kinetics Structure Molecular Structure (e.g., Steric Hindrance, Electronic Effects) Reactants->Structure Concentration Concentration Reactants->Concentration Conditions Reaction Conditions Conditions->Kinetics Temperature Temperature Conditions->Temperature Pressure Pressure (for gas-phase) Conditions->Pressure Catalyst Presence/Absence of Catalyst Conditions->Catalyst Solvent Solvent Conditions->Solvent Rate Reaction Rate Kinetics->Rate Order Reaction Order Kinetics->Order Ea Activation Energy Kinetics->Ea Structure->Kinetics Concentration->Kinetics Temperature->Kinetics Pressure->Kinetics Catalyst->Kinetics Solvent->Kinetics

Caption: Factors influencing the rate and mechanism of a chemical reaction.

Experimental Workflow Diagram: Kinetic Analysis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_determination Kinetic Parameter Determination A Prepare Stock Solutions (Reactants, Catalyst, Solvent) B Thermostat Solutions to Desired Temperature A->B C Initiate Reaction (Mix Reactants) B->C D Collect Aliquots at Timed Intervals C->D E Quench Reaction D->E F Measure Concentration (Spectrophotometry/Titration) E->F G Plot Concentration vs. Time F->G H Calculate Initial Rates G->H I Determine Rate Law & Rate Constant (k) H->I J Repeat at Different Temperatures I->J K Construct Arrhenius Plot (ln(k) vs. 1/T) J->K L Determine Activation Energy (Ea) K->L

Caption: A generalized workflow for the experimental determination of reaction kinetics.

Conclusion

Safety Operating Guide

Navigating the Safe Disposal of 2-Phenoxypropanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. The proper disposal of substances such as 2-Phenoxypropanol is a critical aspect of this responsibility. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, ensuring regulatory compliance and minimizing risk.

This compound is a chemical that can cause serious eye damage.[1][2] Therefore, improper disposal, such as discarding it as regular waste or pouring it down the drain, is strictly prohibited to prevent harm to aquatic life and infrastructure.[3] Adherence to a systematic disposal protocol is essential for laboratory safety.

Key Safety and Handling Information

Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. The following table summarizes key quantitative safety and physical property data.

PropertyValueSource
Acute Oral Toxicity (LD50, Rat) 2830 mg/kg[4][5]
Acute Dermal Toxicity (LD50, Rabbit) >2 g/kg[4]
Boiling Point 244°C[4]
Relative Density 1.07[4]
GHS Hazard Statement H318: Causes serious eye damage[1][2]

Procedural Steps for Proper Disposal

The following protocol outlines the necessary steps for the proper disposal of this compound waste generated in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., PVC) are required.[3]

  • Skin Protection: A lab coat or other protective clothing should be worn.[1]

  • Respiratory Protection: If working in an area with insufficient ventilation or where vapors may be generated, use a MSHA/NIOSH-approved respirator.[1][3]

Step 2: Waste Collection and Segregation

  • Designated Waste Container: Collect all this compound waste in a designated, leak-proof container that is chemically compatible with the substance.[3]

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents.[4]

Step 3: Labeling and Storage

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[3]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[3][4] The storage area should be a designated hazardous waste accumulation site with secondary containment.

Step 4: Arranging for Disposal

  • Contact EHS: Notify your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.[3]

  • Regulatory Compliance: Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[6] Options may include sending the material to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[7]

Step 5: Spill Management

In the event of a spill of this compound:

  • Ensure Safety: Remove all sources of ignition and ensure the area is well-ventilated.[1][3]

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[3][4]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[1][3]

  • Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.[3] Do not allow the wash water to enter drains.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generation ppe Step 1: Don Appropriate PPE start->ppe collect Step 2: Collect and Segregate Waste ppe->collect label_store Step 3: Label and Store Waste Container collect->label_store spill Spill Occurs collect->spill disposal Step 4: Arrange for Professional Disposal label_store->disposal end End: Waste Properly Disposed disposal->end spill->label_store No spill_procedure Step 5: Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->collect

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Phenoxypropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-Phenoxypropanol, a common solvent and intermediate in pharmaceutical and chemical synthesis. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance in research, development, and manufacturing environments.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause serious eye damage and may lead to skin and respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.[1]Protects against splashes and vapors that can cause serious eye damage.
Hand Protection Chemical-resistant gloves. Butyl rubber or nitrile rubber are recommended based on general solvent compatibility.Prevents skin contact which can cause irritation. Specific breakthrough time data for this compound is not readily available, so caution is advised. For incidental splash contact with nitrile gloves, it is recommended to change them immediately.
Body Protection A lab coat or chemical-resistant apron. Fire/flame resistant and impervious clothing should be worn where there is a risk of significant exposure.[1]Protects against skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area is required.[1][2] If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]Minimizes the risk of respiratory tract irritation from vapors.

Safe Handling and Storage Procedures

Proper operational procedures are critical to minimize exposure and ensure a safe working environment.

Handling Protocol
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]

  • Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling.

Storage Protocol
  • Container: Store in a tightly closed, original container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Segregation: Do not store near foodstuffs or other reactive chemicals.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Table 2: First Aid and Emergency Response

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a suitable, labeled container for disposal.

Disposal Plan: Liquid Waste and Contaminated PPE

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.

Step-by-Step Disposal of Liquid this compound Waste
  • Segregation: Do not mix this compound waste with other chemical waste streams.

  • Container: Use a designated, compatible, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and has secondary containment.

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Step-by-Step Disposal of Contaminated PPE
  • Collection: Place all disposable PPE (gloves, lab coats, etc.) that has come into contact with this compound into a designated, leak-proof bag or container.

  • Labeling: Clearly label the bag or container as "Hazardous Waste - PPE Contaminated with this compound."

  • Storage: Store the container in the designated satellite accumulation area.

  • Disposal: Dispose of the contaminated PPE through your institution's hazardous waste program. Do not discard it in the regular trash.[1]

Experimental Workflow and Logical Relationships

To ensure safety and proper handling, the following workflow should be observed.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Don PPE Don PPE Select PPE->Don PPE Handle Chemical in Ventilated Area Handle Chemical in Ventilated Area Don PPE->Handle Chemical in Ventilated Area Segregate Waste Segregate Waste Handle Chemical in Ventilated Area->Segregate Waste Doff PPE Doff PPE Handle Chemical in Ventilated Area->Doff PPE Label Waste Containers Label Waste Containers Segregate Waste->Label Waste Containers Store Waste Securely Store Waste Securely Label Waste Containers->Store Waste Securely Arrange for Waste Pickup Arrange for Waste Pickup Store Waste Securely->Arrange for Waste Pickup Dispose of Contaminated PPE Dispose of Contaminated PPE Doff PPE->Dispose of Contaminated PPE

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.